molecular formula C5H13ClN2 B185131 Pentanimidamide Hydrochloride CAS No. 18257-46-0

Pentanimidamide Hydrochloride

Cat. No.: B185131
CAS No.: 18257-46-0
M. Wt: 136.62 g/mol
InChI Key: FFHQVTXPIOPINO-UHFFFAOYSA-N
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Description

Pentanimidamide Hydrochloride is a valuable chemical intermediate in organic synthesis and pharmaceutical research. Its primary researched application is as a key precursor in the multi-step synthesis of active pharmaceutical ingredients (APIs), most notably in the preparation of pyrimidinone derivatives that serve as potent Angiotensin II receptor type 1 (AT1) antagonists . These antagonists are investigated for their potential in managing hypertension, and the compound was notably used in the discovery and development pathway of Fimasartan, an antihypertensive agent . The mechanism by which this compound functions in synthesis involves its reactivity as an amidine, allowing it to participate in cyclization reactions to form pyrimidine cores, which are privileged structures in medicinal chemistry . It is critical for researchers to note that some commercial sources have published conflicting and unverified information, with one supplier incorrectly describing this compound as a synthetic opioid analgesic . This description appears to be an error and is not supported by the predominant scientific literature, which firmly establishes its role as a synthetic intermediate. Researchers are directed to consult peer-reviewed synthetic methodologies for accurate application data.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

pentanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.ClH/c1-2-3-4-5(6)7;/h2-4H2,1H3,(H3,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHQVTXPIOPINO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60469457
Record name Pentanimidamide Hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18257-46-0
Record name Pentanimidamide Hydrochloride
Source EPA DSSTox
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Record name Pentanamidine hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Physical and Chemical Properties of Pentanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentanimidamide hydrochloride, also known as valeramidine hydrochloride, is a chemical compound with the CAS number 18257-46-0. While not a widely studied pharmaceutical ingredient, its amidine functional group makes it a compound of interest in medicinal chemistry and organic synthesis. Amidine-containing molecules are known to exhibit a range of biological activities and are utilized as building blocks in the development of various therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines detailed experimental protocols for their determination, and presents a general workflow for the characterization of such a chemical entity.

Chemical and Physical Properties

This compound is the salt formed from the reaction of pentanimidamide with hydrochloric acid. Its fundamental properties are summarized below.

Data Presentation
PropertyValueSource
IUPAC Name pentanimidamide;hydrochloride[1][2]
Synonyms Valeramidine hydrochloride, Pentanamidine hydrochloride, Pentanimidamide, monohydrochloride[3]
CAS Number 18257-46-0[1]
Molecular Formula C₅H₁₃ClN₂[1][2]
Molecular Weight 136.62 g/mol [1][2]
Appearance White to off-white solid[4]
Melting Point Not available in the searched literature.
Boiling Point Not available in the searched literature.
Solubility Readily soluble in water and organic solvents.[5][5]
pKa Not available in the searched literature.
Stability Stable in air; decomposes at high temperatures.[5][5]

Experimental Protocols

To ensure accurate and reproducible data, standardized experimental protocols are essential for characterizing the physicochemical properties of a compound like this compound. Below are detailed methodologies for determining key parameters.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the end of the melting range.

  • Reporting: The melting point is reported as a range of these two temperatures. A narrow melting range is indicative of a pure compound.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Methodology:

  • Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., distilled water, ethanol, DMSO) in a sealed container.

  • Equilibration: The container is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Sample Collection and Preparation: After agitation, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., 0.45 µm) to remove any undissolved solid particles.

  • Analysis: The concentration of this compound in the filtered supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectroscopic method.

  • Calculation: The solubility is calculated and expressed in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

The pKa value is crucial for understanding the ionization state of a compound at different pH values.

Methodology:

  • Solution Preparation: A precise weight of this compound is dissolved in a known volume of deionized water or a suitable co-solvent system to create a solution of known concentration.

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amidinium ion has been neutralized. Alternatively, the pKa can be calculated from the Henderson-Hasselbalch equation at various points along the titration curve.

Mandatory Visualization

Workflow for Chemical and Physical Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a new or uncharacterized chemical compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Assessment cluster_structure Structural Elucidation cluster_properties Physicochemical Properties cluster_final Final Assessment synthesis Chemical Synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification appearance Physical Appearance (Color, Form) purification->appearance nmr NMR Spectroscopy (¹H, ¹³C) appearance->nmr ms Mass Spectrometry (Molecular Weight) nmr->ms ir IR Spectroscopy (Functional Groups) ms->ir melting_point Melting Point (Purity) ir->melting_point solubility Solubility (Various Solvents) melting_point->solubility pka pKa Determination (Ionization) solubility->pka stability Stability Studies (Temperature, Light) pka->stability data_analysis Data Analysis & Interpretation stability->data_analysis report Technical Report Generation data_analysis->report

Caption: General workflow for the chemical and physical characterization of a compound.

References

An In-depth Technical Guide to the Synthesis and Purification of Pentanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Pentanimidamide Hydrochloride, a valuable building block in pharmaceutical and chemical research. The document details the prevalent synthetic methodology, including a step-by-step experimental protocol, and discusses potential purification strategies. Quantitative data is presented in a clear tabular format, and key processes are illustrated with diagrams to facilitate understanding.

Synthesis of this compound

The most common and effective method for the synthesis of this compound is a two-step process commencing with the Pinner reaction of valeronitrile (pentanenitrile), followed by ammonolysis of the resulting imido ester intermediate.

Synthesis Pathway

The reaction proceeds in two main stages:

  • Formation of the Pinner Salt: Valeronitrile is reacted with an alcohol, typically methanol, in the presence of anhydrous hydrogen chloride. This acid-catalyzed nucleophilic addition forms the methyl pentanimidate hydrochloride salt, commonly referred to as a Pinner salt.

  • Ammonolysis: The Pinner salt is then treated with ammonia to displace the methoxy group, yielding the final product, this compound.

Synthesis_Pathway Valeronitrile Valeronitrile Pinner_Salt Methyl Pentanimidate Hydrochloride (Pinner Salt) Valeronitrile->Pinner_Salt Pinner Reaction Methanol_HCl Methanol (CH₃OH) Anhydrous HCl Pentanimidamide_HCl Pentanimidamide Hydrochloride Pinner_Salt->Pentanimidamide_HCl Ammonolysis Ammonia Ammonia (NH₃)

Caption: Synthesis pathway of this compound.
Experimental Protocol

The following protocol is based on established procedures for the Pinner reaction and subsequent ammonolysis.[1][2]

Step 1: Preparation of Methyl Pentanimidate Hydrochloride (Pinner Salt)

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, charge 100 g (1.20 mol) of valeronitrile and 58 ml of anhydrous methanol.

  • Cooling: Cool the reaction mixture to a temperature between -10 °C and -5 °C using an appropriate cooling bath.

  • HCl Gas Introduction: Slowly bubble anhydrous hydrogen chloride gas through the solution while vigorously stirring and maintaining the temperature in the specified range. Continue the introduction of HCl gas for 15-18 hours.

  • Pressurization and Aging: After the addition of HCl is complete, apply nitrogen pressure of 1.5 to 2.0 kg/cm ² to the reaction vessel. Maintain the reaction under this pressure at a temperature of 0-15 °C for 14 hours.

  • Methanol Addition and Stirring: Add an additional 55 ml of anhydrous methanol to the reaction mixture and continue stirring for another 60 minutes.

  • Intermediate Product: The resulting product is the semi-solid methyl pentanimidate hydrochloride. A purity of approximately 95% can be expected.[2]

Step 2: Ammonolysis to this compound

  • Preparation of Ammonia Solution: Prepare a solution of anhydrous ammonia in an appropriate anhydrous solvent, such as methanol.

  • Reaction: The crude methyl pentanimidate hydrochloride is then treated with the methanolic ammonia solution. The reaction is typically carried out at a controlled temperature, for instance between 0 °C and 50 °C. The pH of the reaction mixture should be adjusted to between 7 and 11.

  • Reaction Completion and Work-up: The reaction progress can be monitored by techniques such as TLC or GC. Upon completion, the ammonium chloride byproduct is typically removed by filtration.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude this compound.

Quantitative Data
ParameterValueReference
Starting MaterialValeronitrile[2]
ReagentsMethanol, Anhydrous HCl, Ammonia[1][2]
IntermediateMethyl Pentanimidate Hydrochloride[2]
Intermediate Purity~95%[2]
Intermediate Yield~96%[2]
Final ProductThis compound

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials, byproducts such as ammonium chloride, and any side products. Recrystallization is a standard and effective method for the purification of solid organic compounds.

Purification Workflow

A general workflow for the purification of this compound is outlined below.

Purification_Workflow Crude_Product Crude Pentanimidamide Hydrochloride Dissolution Dissolution in a suitable solvent system Crude_Product->Dissolution Adsorbent_Treatment Optional: Treatment with adsorbent (e.g., activated carbon) Dissolution->Adsorbent_Treatment Filtration1 Hot Filtration to remove insoluble impurities Adsorbent_Treatment->Filtration1 Crystallization Cooling to induce crystallization Filtration1->Crystallization Filtration2 Filtration to collect pure crystals Crystallization->Filtration2 Drying Drying of the purified product Filtration2->Drying Pure_Product Pure Pentanimidamide Hydrochloride Drying->Pure_Product

References

The Crystal Structure of Valeramidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Public Data: As of December 2025, the crystal structure of Valeramidine hydrochloride has not been publicly disclosed in crystallographic databases. This guide provides a comprehensive framework for its determination, intended for researchers, scientists, and drug development professionals. It outlines the necessary experimental protocols, from synthesis to structural elucidation, based on established methodologies for similar small organic hydrochloride salts.

Synthesis and Crystallization of Valeramidine Hydrochloride

The initial and most critical step is the synthesis of high-purity Valeramidine hydrochloride and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthesis of Valeramidine Hydrochloride

A common and effective method for the synthesis of aliphatic amidine hydrochlorides is the Pinner reaction.[1][2] This two-step process involves the formation of an imidate ester from a nitrile, followed by aminolysis.

Experimental Protocol:

  • Imidate Ester Formation: Valeronitrile is dissolved in anhydrous ethanol (or another suitable alcohol) and cooled in an ice bath. Dry hydrogen chloride gas is bubbled through the solution until saturation, leading to the formation of the ethyl pentanimidate hydrochloride precipitate. The reaction is typically allowed to proceed for several hours to ensure complete conversion.

  • Aminolysis: The isolated imidate ester hydrochloride is then reacted with a solution of ammonia in anhydrous ethanol. This reaction proceeds via nucleophilic substitution at the imine carbon, displacing the ethoxy group to form Valeramidine. The reaction mixture is stirred for an extended period at room temperature.

  • Salt Formation and Purification: The resulting Valeramidine free base is then converted to its hydrochloride salt by treatment with a solution of hydrogen chloride in an organic solvent, such as diethyl ether or isopropanol.[3] The crude Valeramidine hydrochloride product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield high-purity crystalline material.

Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging aspect of crystal structure determination. Several techniques can be employed:

  • Slow Evaporation: A saturated solution of Valeramidine hydrochloride in a suitable solvent (e.g., ethanol, methanol, or a mixture with a less polar co-solvent) is allowed to evaporate slowly in a controlled environment.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile solvent (the precipitant). The slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound, promoting gradual crystallization.

  • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, leading to a decrease in solubility and the formation of crystals.

Physicochemical Characterization

Prior to crystallographic analysis, it is essential to characterize the bulk material to confirm its identity and purity.

PropertyMethodExpected Outcome for Valeramidine Hydrochloride
Melting PointDifferential Scanning Calorimetry (DSC)A sharp, well-defined melting endotherm, indicating a crystalline solid.
PurityHigh-Performance Liquid Chromatography (HPLC)A single major peak, confirming the absence of significant impurities.
IdentityNuclear Magnetic Resonance (NMR) Spectroscopy1H and 13C NMR spectra consistent with the molecular structure of Valeramidine hydrochloride.
Mass Spectrometry (MS)A molecular ion peak corresponding to the mass of the Valeramidine cation.
SolubilityEquilibrium Solubility AssayQuantitative solubility data in various solvents to aid in the selection of appropriate crystallization and formulation conditions.[4]
pKaPotentiometric TitrationThe acid dissociation constant of the protonated amidinium group, which is crucial for understanding its behavior in physiological media.

Crystal Structure Determination by X-ray Diffraction

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal.[5][6][7]

Experimental Protocol:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[8]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and radiation damage. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal. The crystal is rotated, and a series of diffraction images are collected by a detector.[8][9]

  • Data Processing: The collected diffraction spots are indexed to determine the unit cell parameters and the crystal system. The intensities of the reflections are integrated and corrected for various experimental factors.

  • Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map, and the atomic positions and displacement parameters are refined against the experimental data to achieve the best possible fit.[10]

Anticipated Crystallographic Data for Valeramidine Hydrochloride:

ParameterDescription
Chemical FormulaC5H13ClN2
Formula WeightTo be calculated from the determined formula
Crystal SystemTo be determined (e.g., monoclinic, orthorhombic)
Space GroupTo be determined (e.g., P21/c, Pbca)
Unit Cell Dimensionsa, b, c (Å) and α, β, γ (°)
VolumeV (Å3)
ZNumber of formula units per unit cell
Calculated DensityDc (g/cm3)
Absorption Coefficientμ (mm-1)
F(000)Number of electrons in the unit cell
Crystal SizeDimensions of the crystal used for data collection (mm)
TemperatureData collection temperature (K)
RadiationWavelength of X-rays used (Å)
2θ Range for Data CollectionRange of diffraction angles measured (°)
Index RangesMiller indices (h, k, l) of the measured reflections
Reflections CollectedTotal number of reflections measured
Independent ReflectionsNumber of unique reflections
Refinement MethodFull-matrix least-squares on F2
Data / Restraints / ParametersNumber of data points, restraints, and refined parameters
Goodness-of-Fit on F2A measure of the quality of the refinement
Final R indices [I>2σ(I)]R1 and wR2 values indicating the agreement between the model and the data
R indices (all data)R1 and wR2 values for all reflections
Largest Diff. Peak and HoleResidual electron density (e-/Å3)
Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for phase identification, purity analysis, and characterization of the bulk crystalline material.[11][12][13]

Experimental Protocol:

  • Sample Preparation: A finely ground powder of the recrystallized Valeramidine hydrochloride is packed into a sample holder.

  • Data Collection: The sample is analyzed using a powder X-ray diffractometer. The sample is scanned over a range of 2θ angles (e.g., 5-40°) while being irradiated with monochromatic X-rays.

  • Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) serves as a unique "fingerprint" of the crystalline phase. The positions and relative intensities of the diffraction peaks can be used to identify the substance by comparison with a database or with a pattern calculated from the single-crystal structure.

Visualizing Experimental Workflows

Synthesis_and_Crystallization cluster_synthesis Synthesis cluster_crystallization Crystallization Valeronitrile Valeronitrile Imidate_Ester Ethyl Pentanimidate HCl Valeronitrile->Imidate_Ester 1. Pinner Reaction (HCl, Ethanol) Valeramidine_Base Valeramidine (Free Base) Imidate_Ester->Valeramidine_Base 2. Aminolysis Ammonia Ammonia in Ethanol Ammonia->Valeramidine_Base Valeramidine_HCl Valeramidine HCl (Crude) Valeramidine_Base->Valeramidine_HCl 3. Salt Formation HCl_Solution HCl in Ether HCl_Solution->Valeramidine_HCl Recrystallization Recrystallization Valeramidine_HCl->Recrystallization Single_Crystals Single Crystals Recrystallization->Single_Crystals Slow Evaporation / Vapor Diffusion

Workflow for the synthesis and crystallization of Valeramidine hydrochloride.

Crystal_Structure_Determination cluster_scxrd Single-Crystal X-ray Diffraction (SC-XRD) cluster_pxrd Powder X-ray Diffraction (PXRD) Single_Crystal Select Single Crystal Mounting Mount on Goniometer Single_Crystal->Mounting Data_Collection X-ray Data Collection Mounting->Data_Collection Data_Processing Data Processing (Indexing, Integration) Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure Phase_Analysis Phase Identification & Purity Check Final_Structure->Phase_Analysis Calculate PXRD Pattern for Comparison Bulk_Sample Prepare Powder Sample PXRD_Data_Collection PXRD Data Collection Bulk_Sample->PXRD_Data_Collection Diffractogram Generate Diffractogram PXRD_Data_Collection->Diffractogram Diffractogram->Phase_Analysis

Workflow for the determination of the crystal structure.

Conclusion

While the crystal structure of Valeramidine hydrochloride is not currently in the public domain, this guide provides a robust and detailed roadmap for its determination. By following these established protocols, researchers can successfully synthesize, crystallize, and ultimately elucidate the three-dimensional atomic arrangement of this compound. The resulting structural information will be invaluable for understanding its solid-state properties, guiding formulation development, and providing insights into its structure-activity relationships.

References

Spectroscopic Analysis of Pentanimidamide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pentanimidamide hydrochloride (C₅H₁₃ClN₂) is a chemical compound of interest to researchers in various fields, including medicinal chemistry and drug development.[1][2][3] Its structure, featuring a polar amidine group, suggests its potential role as a synthon in the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This technical guide provides a summary of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is important to note that while commercial suppliers indicate the availability of such data, specific experimental spectra for this compound are not readily found in publicly accessible databases. Therefore, this guide presents predicted data based on the compound's structure, alongside generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~9.0 - 10.0Broad Singlet2H-NH₂Exchangeable with D₂O. Chemical shift can be highly variable depending on solvent and concentration.
~8.5 - 9.5Broad Singlet2H=NH₂⁺Exchangeable with D₂O. Chemical shift can be highly variable.
~2.4 - 2.6Triplet2H-CH₂-C(=NH)NH₂α-protons adjacent to the amidine group.
~1.6 - 1.8Sextet2H-CH₂-CH₂-C(=NH)NH₂β-protons.
~1.3 - 1.5Sextet2HCH₃-CH₂-CH₂-γ-protons.
~0.9 - 1.0Triplet3HCH₃-CH₂-Terminal methyl protons.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignmentNotes
~165 - 175C=NAmidine carbon, expected to be significantly deshielded.
~35 - 45-CH₂-C(=NH)NH₂α-carbon.
~25 - 35-CH₂-CH₂-C(=NH)NH₂β-carbon.
~20 - 30CH₃-CH₂-CH₂-γ-carbon.
~10 - 15CH₃-CH₂-Terminal methyl carbon.

Table 3: Predicted Key IR Absorptions

Wavenumber (cm⁻¹)Functional GroupDescription
3400 - 3100N-H stretchBroad and strong, indicative of the amine and imine N-H bonds, likely with hydrogen bonding.
2960 - 2850C-H stretchAliphatic C-H stretching of the pentyl group.
~1680 - 1640C=N stretchCharacteristic stretching vibration of the imine double bond.
~1600N-H bendBending vibration of the amine group.

Table 4: Predicted Mass Spectrometry Data

m/zIonNotes
101.1157[M+H]⁺ (of free base)Expected molecular ion peak for the protonated free base (C₅H₁₃N₂) in positive ion mode. The hydrochloride salt will dissociate in the ion source.
VariousFragmentation ionsFragmentation pattern would involve cleavage of the pentyl chain.

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often a good choice for hydrochloride salts as it can dissolve the sample and slow down the exchange of labile N-H protons, allowing for their observation. D₂O can also be used, but will result in the exchange and disappearance of the N-H proton signals.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune the probe for the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

    • To confirm the presence of exchangeable N-H protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the sample and re-acquiring the spectrum.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, and a longer relaxation delay (e.g., 2-5 seconds). A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the spectra using the residual solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials and Equipment:

  • This compound sample

  • Potassium bromide (KBr) of spectroscopic grade

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly dry the KBr to remove any moisture, which can interfere with the spectrum.

    • In an agate mortar, grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry KBr until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer a portion of the powder into the die of a pellet press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent KBr pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Equipment:

  • This compound sample

  • Suitable solvent (e.g., methanol, acetonitrile, water)

  • Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

Procedure (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent. The solvent should be compatible with the ESI source.

  • Instrument Setup:

    • Set up the mass spectrometer in positive ion detection mode.

    • Optimize the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature, to achieve a stable spray and optimal signal.

  • Data Acquisition:

    • Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

  • Data Analysis:

    • Identify the molecular ion peak, which for this compound will be the protonated free base [C₅H₁₂N₂ + H]⁺.

    • If tandem mass spectrometry (MS/MS) capabilities are available, select the molecular ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum, which can provide further structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis and Interpretation cluster_conclusion Conclusion Sample Chemical Sample (Pentanimidamide HCl) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Elucidation and Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

References

An In-depth Technical Guide to the Solubility of Pentanimidamide Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Pentanimidamide Hydrochloride

This compound is an organic compound with the molecular formula C₅H₁₃ClN₂ and a molecular weight of approximately 136.62 g/mol [1]. It is the hydrochloride salt of pentanimidamide. General information from chemical suppliers indicates that it is a white to off-white solid[2]. While one source qualitatively describes it as being "easily soluble in water and organic solvents," specific quantitative data to support this claim is not provided[3]. The lack of concrete solubility data necessitates a standardized approach to its experimental determination.

Quantitative Solubility Data

A thorough search of publicly available scientific databases and chemical supplier information did not yield specific quantitative data (e.g., in g/100mL, mol/L, or mg/mL) for the solubility of this compound in common organic solvents. Therefore, the following table is provided as a template for researchers to populate with their own experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of Analysis
e.g., Methanole.g., 25e.g., HPLC
e.g., Ethanole.g., 25e.g., UV-Vis
e.g., Acetonee.g., 25
e.g., Dichloromethanee.g., 25
e.g., Dimethyl Sulfoxidee.g., 25
... (add other solvents as needed)

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound in organic solvents. This protocol is based on the widely accepted shake-flask method.

3.1. Materials

  • This compound (of known purity)

  • Selected organic solvents (analytical grade or higher)

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Syringe filters (chemically compatible with the solvent)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

3.2. Procedure

  • Preparation of Solvent: Ensure all organic solvents are of high purity and, if necessary, degassed to prevent bubble formation during the experiment.

  • Addition of Solute: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached with a saturated solution.

  • Equilibration: Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. A preliminary study can be conducted to determine the time required to reach equilibrium by taking measurements at various time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to sediment. Subsequently, centrifuge the vials at a high speed to pellet the remaining undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a chemically compatible syringe filter to remove any remaining solid particles.

  • Dilution: If necessary, dilute the clear filtrate with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of this compound in the organic solvent, taking into account any dilution factors. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

  • Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow A 1. Add excess Pentanimidamide HCl to a known volume of organic solvent B 2. Seal vial and place in temperature-controlled shaker A->B C 3. Agitate until equilibrium is reached (e.g., 24-72h) B->C D 4. Allow excess solid to sediment C->D E 5. Centrifuge to pellet undissolved solid D->E F 6. Withdraw and filter supernatant E->F G 7. Dilute filtrate if necessary F->G H 8. Analyze concentration (e.g., HPLC, UV-Vis) G->H I 9. Calculate solubility H->I

References

In-Depth Technical Guide: Thermal Stability and Decomposition of Pentanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pentanimidamide Hydrochloride is a small organic molecule belonging to the amidine class of compounds. As with any active pharmaceutical ingredient (API), understanding its thermal stability is paramount for drug development, formulation, manufacturing, and storage. Thermal decomposition can lead to loss of potency, formation of toxic byproducts, and changes in physical properties, all of which can impact the safety and efficacy of a drug product.

This technical guide provides an in-depth overview of the principles and methodologies used to assess the thermal stability and decomposition of pharmaceutical salts like this compound. It outlines inferred thermal characteristics and proposes a potential decomposition pathway based on the known chemistry of similar compounds.

Thermal Stability Analysis: Core Principles

The primary techniques employed to evaluate the thermal stability of a compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1] These methods provide complementary information on how a material behaves upon heating.

Principle of Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique that continuously measures the mass of a sample as it is heated at a constant rate.[2][3] The resulting data is plotted as mass or mass percentage versus temperature, generating a TGA curve. A loss in mass indicates a decomposition or volatilization event. The TGA thermogram provides crucial information about the thermal stability of a material, its compositional analysis (e.g., moisture or solvent content), and the kinetics of its decomposition.[1][4]

Principle of Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference material as a function of temperature.[5][6] DSC can detect physical and chemical changes that involve an exchange of heat, such as melting, crystallization, glass transitions, and chemical reactions, including decomposition.[7][8] The output of a DSC experiment is a thermogram plotting heat flow versus temperature, where endothermic (heat-absorbing) and exothermic (heat-releasing) events appear as peaks.

Inferred Thermal Profile of this compound

While specific data is unavailable, a hypothetical thermal profile for this compound can be inferred from the behavior of other small molecule organic hydrochloride salts.

Inferred Thermogravimetric Analysis (TGA) Data

The decomposition of a hydrochloride salt often occurs in distinct steps. The initial step is typically the loss of hydrogen chloride (HCl), followed by the decomposition of the remaining organic base at higher temperatures.

Decomposition StepTemperature Range (°C)Weight Loss (%)Inferred Event
1150 - 250~26.7Loss of Hydrogen Chloride (HCl)
2250 - 400~73.3Decomposition of Pentanimidamide
Table 1: Hypothetical TGA data for the decomposition of this compound. The weight loss is calculated based on the molecular weight of this compound (136.62 g/mol ) and HCl (36.46 g/mol ).
Inferred Differential Scanning Calorimetry (DSC) Data

The DSC thermogram would be expected to show an endothermic event corresponding to the melting of the salt, potentially followed by decomposition. It is also possible for decomposition to occur concurrently with melting.

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (ΔH) (J/g)Inferred Transition
1160 - 170~175-100 to -150Melting
2> 180> 200VariableOnset of Decomposition
Table 2: Hypothetical DSC data for this compound. Values are typical for small organic hydrochloride salts.

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible TGA and DSC data.

Detailed Methodology for Thermogravimetric Analysis (TGA)

This protocol outlines a general procedure for the TGA of a small molecule hydrochloride salt.

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into a clean, tared TGA crucible (typically alumina or platinum).[9]

  • Experimental Parameters:

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 500 °C) at a constant heating rate of 10 °C/min.[7]

    • Atmosphere: Use an inert atmosphere, such as nitrogen, with a purge rate of 20-50 mL/min to prevent oxidative decomposition.[6]

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis: Analyze the resulting TGA thermogram to determine the onset temperature of decomposition and the percentage weight loss for each decomposition step.

Detailed Methodology for Differential Scanning Calorimetry (DSC)

This protocol provides a general procedure for the DSC analysis of a small molecule hydrochloride salt.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a suitable DSC pan (e.g., aluminum).[6] Crimp the pan with a lid; a pinhole in the lid may be used to allow for the escape of any evolved gases.

  • Experimental Parameters:

    • Temperature Program: Heat the sample from ambient temperature to a temperature beyond its melting and initial decomposition point (e.g., 25 °C to 300 °C) at a controlled heating rate, typically 10 °C/min.[7][8]

    • Atmosphere: Maintain an inert atmosphere, such as nitrogen, with a purge rate of 20-50 mL/min.

  • Data Acquisition: Record the differential heat flow between the sample and an empty reference pan.

  • Data Analysis: Analyze the DSC thermogram to identify and characterize thermal events such as melting (onset temperature, peak temperature, and enthalpy of fusion) and decomposition.

Mandatory Visualization

Proposed Decomposition Pathway

The thermal decomposition of this compound is likely initiated by the cleavage of the ionic bond between the pentanimidamidinium cation and the chloride anion, leading to the release of hydrogen chloride gas. The resulting pentanimidamide base would then undergo further decomposition at higher temperatures.

Decomposition_Pathway cluster_0 This compound cluster_1 Initial Decomposition Products cluster_2 Further Decomposition A CCCCC(=[NH2+])NH2 Cl- B Pentanimidamide (CCCCC(=NH)NH2) A->B Heat (Δ) ~150-250°C C Hydrogen Chloride (HCl) A->C D Smaller Volatile Fragments (e.g., nitriles, amines, hydrocarbons) B->D Higher Heat (Δ) >250°C

Caption: Proposed thermal decomposition pathway for this compound.

Experimental Workflow for Thermal Stability Assessment

A systematic workflow is essential for the comprehensive thermal characterization of a new pharmaceutical salt.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis & Interpretation cluster_3 Reporting A Obtain Pure Sample of This compound B Thermogravimetric Analysis (TGA) A->B C Differential Scanning Calorimetry (DSC) A->C D Determine Decomposition Temperatures & Weight Loss B->D E Identify Melting Point & Other Thermal Events C->E F Propose Decomposition Mechanism D->F E->F G Compile Technical Report with Data Tables and Diagrams F->G

References

The Catalytic Mechanism of Pentanimidamide Hydrochloride: An Uncharted Territory

Author: BenchChem Technical Support Team. Date: December 2025

Despite interest in the broader class of amidine compounds for various chemical transformations, a comprehensive, in-depth technical guide on the specific catalytic mechanism of action of Pentanimidamide Hydrochloride remains elusive within publicly accessible scientific literature and chemical databases.

Extensive searches for the catalytic activity, experimental protocols, and quantitative data related to this compound have yielded limited to no specific information. While the compound is commercially available and its basic chemical properties are documented, its role as a catalyst, including its mechanism of action, specific applications, and associated experimental workflows, is not detailed in the current body of scientific research.

Chemical suppliers may list this compound under broad categories such as "Catalysts and Ligands"; however, this appears to be a general classification rather than an indication of established and documented catalytic applications.

General Context: The Catalytic Potential of Amidines

Amidines, as a class of organic compounds, are recognized for their utility in organic synthesis. Their strong basicity and ability to form stable cationic species, amidinium ions, underpin their potential as catalysts or ligands in various reactions. Conceptually, the catalytic cycle of a generic amidine catalyst could involve the following logical steps:

G cluster_0 Catalytic Cycle A Amidine Catalyst (Pentanimidamide) B Substrate(s) Activation A->B Reacts with C Intermediate Formation B->C Leads to D Product Formation C->D Rearranges/ Reacts further E Catalyst Regeneration D->E Releases product E->A Reforms

Caption: A generalized logical workflow for a potential amidine-based catalytic cycle.

This theoretical pathway highlights the potential roles an amidine compound like this compound could play in a catalytic process. However, without specific experimental data, this remains a speculative representation.

Data and Experimental Protocols: A Notable Absence

A critical component of a technical guide is the presentation of quantitative data and detailed experimental protocols. The search for information on this compound as a catalyst did not yield any of the following:

  • Quantitative Data: No tables summarizing reaction yields, turnover numbers (TON), turnover frequencies (TOF), or kinetic data for catalytic reactions involving this compound were found.

  • Experimental Protocols: Detailed methodologies for utilizing this compound as a catalyst in specific chemical transformations are not available in the reviewed literature.

Conclusion for Researchers and Drug Development Professionals

For researchers, scientists, and drug development professionals investigating the catalytic potential of novel compounds, the case of this compound highlights a significant gap in the current scientific literature. While the structural features of amidines suggest potential catalytic activity, there is no concrete evidence to support this for this compound at this time.

Future research in this area would require foundational studies to:

  • Identify reactions where this compound may exhibit catalytic activity.

  • Conduct systematic experimental investigations to elucidate the mechanism of action.

  • Quantify the efficiency and scope of its catalytic performance.

Until such research is published, a detailed technical guide on the catalytic mechanism of this compound cannot be constructed. The scientific community awaits further studies to potentially uncover and define the catalytic role of this compound.

The Genesis of a Versatile Functional Group: A Technical Guide to the Discovery and History of Short-Chain Alkylamidine Hydrochlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of short-chain alkylamidine hydrochlorides, a class of compounds that has become foundational in synthetic chemistry and drug discovery. From their initial synthesis in the late 19th century to their contemporary applications, this document provides a comprehensive overview of their development, including detailed experimental protocols, a summary of their biological activities, and visualizations of their mechanism of action.

Discovery and Historical Context

The history of short-chain alkylamidine hydrochlorides is intrinsically linked to the pioneering work of the German chemist Adolf Pinner . In 1877, Pinner first described the reaction of a nitrile with an alcohol in the presence of an acid to form an imino ester salt, now famously known as a Pinner salt . This reaction was a significant breakthrough in organic synthesis.[1][2][3] Pinner's subsequent work demonstrated that these salts could readily react with ammonia or amines to produce amidines.[1] This two-step process, today known as the Pinner reaction , became the first reliable and general method for the synthesis of amidines and remains a cornerstone of their preparation nearly 150 years later.[1][4]

The simplest members of this class, such as acetamidine hydrochloride and formamidine hydrochloride, were among the first to be synthesized and characterized.[5][6] Initially, these compounds were of interest from a fundamental chemical standpoint, exploring the reactivity of the newly accessible amidine functional group.[5] It wasn't until the early 20th century that the broader potential of amidine-containing compounds in a biological context began to be explored, starting with the discovery of the antimicrobial properties of more complex diamidines like synthalin.[7] This early work laid the groundwork for the extensive investigation of amidines in medicinal chemistry, leading to the development of numerous drugs with a wide range of therapeutic applications, including antiprotozoal, insecticidal, and antihypertensive agents.[8][9] More recently, the amidine moiety has been incorporated into inhibitors of enzymes such as BACE1, a key target in Alzheimer's disease research.[10]

The Pinner Reaction: The Foundational Synthesis

The Pinner reaction remains the most common and direct route to primary short-chain alkylamidine hydrochlorides.[8] The reaction proceeds in two distinct steps:

  • Formation of the Pinner Salt (Alkyl Imidate Hydrochloride): A nitrile is reacted with an alcohol in the presence of anhydrous hydrogen chloride. The acid protonates the nitrile nitrogen, activating the carbon for nucleophilic attack by the alcohol. This results in the formation of a stable crystalline intermediate, the alkyl imidate hydrochloride (Pinner salt).[1][5]

  • Ammonolysis of the Pinner Salt: The isolated Pinner salt is then treated with ammonia (or a primary/secondary amine) to displace the alkoxy group, yielding the corresponding amidine hydrochloride.[1][5]

The overall transformation can be represented as follows:

G cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Ammonolysis RCN R-C≡N (Nitrile) PinnerSalt [R-C(=NH2+)-OR']Cl- (Pinner Salt) RCN->PinnerSalt ROH R'-OH (Alcohol) ROH->PinnerSalt HCl HCl HCl->PinnerSalt NH3 NH3 Amidine [R-C(=NH2)-NH2]+Cl- (Amidine Hydrochloride) NH3->Amidine ROH_out R'-OH Amidine->ROH_out PinnerSalt_ref Pinner Salt PinnerSalt_ref->Amidine

Figure 1. General workflow of the Pinner reaction for the synthesis of amidine hydrochlorides.
Detailed Experimental Protocol: Synthesis of Acetamidine Hydrochloride

The following protocol is adapted from the well-established procedure published in Organic Syntheses, a highly reputable source for reliable and detailed experimental methods.[11]

Step 1: Preparation of Ethyl Acetimidate Hydrochloride (Pinner Salt)

  • In a 1-liter suction flask, prepare a solution of 100 g (2.44 moles) of thoroughly dried acetonitrile and 113 g (143 cc, 2.5 moles) of absolute ethyl alcohol.

  • Surround the flask with a freezing mixture of ice and salt to cool the solution.

  • Pass dry hydrogen chloride gas into the solution until an increase in weight of 95 g (2.6 moles) is achieved. This process typically takes about four hours and can be expedited with efficient mechanical stirring.

  • Stopper the flask tightly, ensuring the side arm is connected to a calcium chloride tube to protect from moisture.

  • Allow the flask to stand for two to three days, during which time the mixture will solidify into a solid mass of ethyl acetimidate hydrochloride crystals.

Step 2: Ammonolysis to Acetamidine Hydrochloride

  • Prepare a solution of dry ammonia gas in absolute ethyl alcohol with a concentration of at least 9% ammonia by weight. The concentration should be confirmed by titration against a standard acid.

  • Break up the solid crystalline mass of ethyl acetimidate hydrochloride and transfer it to a dry mortar.

  • Grind the solid into a paste with 100 cc of absolute alcohol and return it to the reaction flask. This grinding step is crucial to ensure complete reaction, as lumps can become coated with ammonium chloride, preventing the ammonia from reaching the core.[11]

  • Mechanically stir the paste with an excess of the alcoholic ammonia solution (e.g., 500 cc of a 9% solution).

  • During stirring (approximately three hours), the crystals will gradually dissolve, and ammonium chloride will precipitate.

  • Filter the ammonium chloride by suction and evaporate the filtrate on a steam bath to a volume of about 200 cc.

  • Upon cooling, acetamidine hydrochloride will separate as long, colorless prisms.

  • Filter the crystals by suction, wash with a small amount of cold alcohol, and dry in a desiccator over sulfuric acid.

  • A second crop of crystals can be obtained by concentrating the mother liquor. The melting point of the product is 164–166 °C.[11]

Biological Activity and Mechanism of Action

While the simplest short-chain alkylamidine hydrochlorides, such as acetamidine and formamidine hydrochloride, are primarily utilized as versatile intermediates in chemical synthesis, the amidine functional group is a well-recognized pharmacophore.[5] The biological activity of more complex molecules containing this moiety has been extensively studied.

Antimicrobial Properties

A significant area of investigation for amidine-containing compounds has been their antimicrobial activity.[7] This is particularly true for aromatic diamidines. The proposed mechanism of action for many of these compounds involves their ability to bind to the minor groove of DNA, interfering with DNA replication and transcription, ultimately leading to cell death.[7]

G cluster_cytoplasm Cytoplasm Amidine Amidine-Containing Antimicrobial Agent CellMembrane Bacterial Cell Membrane Amidine->CellMembrane Passive Diffusion Cytoplasm Cytoplasm Amidine->Cytoplasm MinorGroove Minor Groove Amidine->MinorGroove Binding DNA Bacterial DNA Replication DNA Replication DNA->Replication Transcription Transcription DNA->Transcription MinorGroove->Replication Inhibition MinorGroove->Transcription Inhibition CellDeath Cell Death Replication->CellDeath Transcription->CellDeath

Figure 2. Proposed mechanism of action for antimicrobial amidines via DNA minor groove binding.
Quantitative Biological Data

While a vast body of literature exists on the biological activities of complex amidine-containing drugs, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) or 50% Inhibitory Concentration (IC50) values for simple short-chain alkylamidine hydrochlorides, is not extensively reported. These simpler molecules are more often studied for their synthetic utility. However, to provide a context for the biological potential of the amidine functional group, the following table summarizes the activity of some more complex amidine derivatives.

Compound ClassSpecific CompoundTarget Organism/Cell LineActivity TypeValue
Aromatic DiamidineCompound 5 (as described in a study)HeLa (Cervical Carcinoma)AntiproliferativeIC50 = 0.80 µM
Aromatic DiamidineCompound 5 (as described in a study)HepG2 (Hepatocellular Carcinoma)AntiproliferativeIC50 = 0.64 µM
Aromatic DiamidineCompound 5 (as described in a study)SW620 (Colorectal Adenocarcinoma)AntiproliferativeIC50 = 0.22 µM
Coumarin AmidineCompound 11 (as described in a study)HeLa, HepG2, SW620AntiproliferativeIC50 in nM range
Azo Compound with AmidineCompound 50 (as described in a study)Bacillus subtilisAntimicrobialMIC = 12.5 µg/mL

The data presented in this table is for illustrative purposes to demonstrate the biological activity of the amidine pharmacophore in more complex molecules. Specific quantitative data for simple short-chain alkylamidine hydrochlorides is sparse in the reviewed literature.

Modern Applications and Future Outlook

The legacy of Pinner's discovery continues to expand. Short-chain alkylamidine hydrochlorides, particularly acetamidine hydrochloride, are crucial starting materials in the synthesis of a wide array of heterocyclic compounds, including pyrimidines and imidazoles.[5] For instance, acetamidine hydrochloride is a key precursor in the industrial synthesis of Vitamin B1 (Thiamine).[5]

The inherent basicity and ability of the amidinium cation to engage in hydrogen bonding have made the amidine group a valuable component in the design of enzyme inhibitors and receptor ligands. The exploration of amidine-containing compounds as BACE1 inhibitors for Alzheimer's disease is a testament to the enduring relevance of this functional group in modern drug discovery.[10]

Conclusion

From a 19th-century chemical curiosity to a 21st-century mainstay in medicinal chemistry and organic synthesis, the journey of short-chain alkylamidine hydrochlorides highlights the profound impact of fundamental chemical discoveries. The Pinner reaction, developed over a century ago, remains the principal method for their synthesis, a testament to its robustness and versatility. While the simplest members of this class are primarily valued as synthetic building blocks, the amidine functional group they carry is a powerful pharmacophore, integral to the activity of a diverse range of bioactive molecules. Future research will undoubtedly continue to uncover new applications for these foundational compounds, further solidifying their importance in the chemical and pharmaceutical sciences.

References

Pentanimidamide Hydrochloride: An Examination of a Chemical Entity with Undisclosed Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, Pentanimidamide Hydrochloride, also known as Valeramidine Hydrochloride, appears to be a chemical compound with no publicly documented research applications, mechanisms of action, or experimental data in the biological or pharmaceutical sciences.

This in-depth technical guide sought to explore the potential research applications of this compound for an audience of researchers, scientists, and drug development professionals. However, extensive inquiries have revealed a significant absence of scholarly articles, preclinical or clinical studies, or any form of research that would provide the necessary data to fulfill the core requirements of this guide, including quantitative data, experimental protocols, and signaling pathways.

The available information is limited to its chemical identity and safety data, primarily sourced from chemical suppliers and public chemical databases.

Chemical and Physical Properties

Based on available data, the fundamental properties of this compound have been compiled.

PropertyValueSource
Molecular Formula C5H13ClN2[1][2][3][4]
Molecular Weight 136.62 g/mol [3][4]
Synonyms Valeramidine hydrochloride, Pentanimidamide, monohydrochloride[5]
Appearance White to off-white solid[5][4]
Purity Typically offered at ≥95%[4]
Storage Recommended at 2-8°C[5]

Safety and Handling

Hazard information indicates that this compound is harmful if swallowed and can cause skin and eye irritation.[1] Standard laboratory safety protocols, including the use of personal protective equipment, are advised when handling this compound.

Analysis of Research Landscape

The investigation into the research applications of this compound yielded no specific results. Searches for its synonyms and for broader terms such as "pentanimidamide derivatives in drug discovery" did not uncover any studies involving this specific molecule. While there is research on related chemical classes, such as pentamidine analogues, these studies do not mention this compound.

This lack of published data prevents the creation of the requested in-depth technical guide, which would necessitate:

  • Quantitative Data: No IC50 values, binding constants, pharmacokinetic parameters, or other quantitative measures of biological activity have been reported.

  • Experimental Protocols: Without any published studies, there are no established methodologies for experiments involving this compound.

  • Signaling Pathways and Workflows: The mechanism of action of this compound is unknown, and therefore no signaling pathways or experimental workflows can be diagrammed.

Logical Relationship Diagram: Information Retrieval Outcome

The following diagram illustrates the logical outcome of the comprehensive search for research applications of this compound.

A Initial Query: Potential Research Applications of This compound B Comprehensive Database Search (e.g., PubMed, Scopus, Google Scholar) A->B C Chemical Supplier and Database Information B->C D Scientific Literature Search Results B->D E Identification of Chemical Properties (Formula, MW, Synonyms, Safety) C->E F No Published Research Papers Found (No Biological Data, No Experimental Protocols) D->F G Conclusion: Insufficient Data for In-Depth Technical Guide E->G F->G

References

An In-depth Technical Guide to the Safe Handling of Pentanimidamide Hydrochloride in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Pentanimidamide Hydrochloride (CAS No. 18257-46-0) in a laboratory setting. Due to the limited availability of specific toxicological data for this compound, this document combines known hazard information with established best practices for handling solid chemical irritants.

Chemical and Physical Properties

This compound is a solid organic compound. A summary of its key physical and chemical properties is provided below.

PropertyValueSource
Chemical Formula C₅H₁₃ClN₂[1][2]
Molecular Weight 136.62 g/mol [2][3]
Appearance Solid[1][2]
CAS Number 18257-46-0[1][2]
Synonyms Pentanimidamide, monohydrochloride; Valeramidine hydrochloride[1]

Hazard Identification and Health Effects

This compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties and potential harm if ingested.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][4]

  • H319: Causes serious eye irritation.[1][4]

  • H335: May cause respiratory irritation.[1][4]

Routes of Exposure and Potential Health Effects:

  • Inhalation: May cause irritation to the respiratory tract, leading to symptoms such as coughing and shortness of breath.

  • Skin Contact: Causes skin irritation, which may manifest as redness, itching, and pain.

  • Eye Contact: Causes serious eye irritation, potentially leading to redness, watering, and pain.

  • Ingestion: Harmful if swallowed, may cause gastrointestinal irritation.

The following diagram illustrates the relationship between routes of exposure and the initial first aid response.

cluster_exposure Routes of Exposure cluster_first_aid Immediate First Aid Inhalation Inhalation of Powder Move_to_Fresh_Air Move to Fresh Air Inhalation->Move_to_Fresh_Air Skin_Contact Skin Contact Wash_with_Water Wash with Copious Water Skin_Contact->Wash_with_Water Eye_Contact Eye Contact Rinse_Eyes Rinse Eyes for 15-20 mins Eye_Contact->Rinse_Eyes Ingestion Ingestion Seek_Medical_Attention Seek Immediate Medical Attention Ingestion->Seek_Medical_Attention Move_to_Fresh_Air->Seek_Medical_Attention Wash_with_Water->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention

First aid response to different exposure routes.

Safe Handling and Storage

Due to its hazardous properties, strict adherence to safety protocols is mandatory when handling this compound.

3.1. Engineering Controls

  • Work with this compound should be conducted in a well-ventilated area.

  • A chemical fume hood is required when weighing the powder or when there is a potential for dust generation.[5]

  • Ensure that safety showers and eyewash stations are readily accessible and in good working order.

3.2. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles are mandatory.

  • Skin Protection: A lab coat must be worn. Nitrile gloves are recommended; however, it is crucial to check the manufacturer's specific recommendations for glove compatibility.

  • Respiratory Protection: If working outside of a fume hood where dust may be generated, a NIOSH-approved respirator may be necessary.[5]

3.3. General Handling Procedures

  • Avoid creating dust when handling the solid material.

  • Use a designated area for working with this compound.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

3.4. Storage

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Experimental Protocol: Weighing and Handling of Powdered this compound

This protocol outlines the steps for safely weighing and handling the solid form of this compound to minimize exposure.

Materials:

  • This compound

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Appropriate receiving vessel with a lid

  • Chemical fume hood

  • Personal Protective Equipment (as specified in section 3.2)

Procedure:

  • Preparation: Don all required PPE. Ensure the chemical fume hood is functioning correctly.

  • Designated Area: If possible, place the analytical balance inside the chemical fume hood. If this is not feasible, place the balance as close as possible to the hood.[6]

  • Taring the Vessel: Place the lidded receiving vessel on the balance and tare it.

  • Transferring the Powder: Move the tared vessel into the chemical fume hood. Carefully use a spatula to transfer the desired amount of this compound into the vessel. Keep the stock container and the receiving vessel as low as possible to minimize dust.

  • Initial Weighing: Secure the lid on the receiving vessel and move it back to the balance to record the weight.

  • Adjusting the Amount: If adjustments to the weight are necessary, return the lidded vessel to the fume hood to add or remove the powder.

  • Dissolving the Powder: If the next step is to dissolve the powder, this should also be done within the fume hood.

  • Decontamination: After use, decontaminate the spatula and the work surface within the fume hood. Dispose of any contaminated weighing paper or boats as hazardous waste.

  • Hand Washing: After completing the procedure and removing PPE, wash hands thoroughly with soap and water.

The following flowchart visualizes the safe handling workflow for powdered chemicals.

start Start: Prepare to Handle Powder ppe Don Appropriate PPE start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood weigh Weigh Powder in a Lidded Container fume_hood->weigh dissolve Dissolve or Use Powder in Hood weigh->dissolve decontaminate Decontaminate Equipment and Work Area dissolve->decontaminate dispose Dispose of Waste Properly decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End of Procedure wash_hands->end

Workflow for safe handling of powdered chemicals.

First Aid Measures

In case of exposure, immediate action is crucial.

  • Inhalation: If inhaled, move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[7][8][9] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Disposal Procedures

6.1. Spill Cleanup Protocol

In the event of a spill, follow these procedures:

  • Evacuate and Isolate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Assess the Spill: Determine the extent of the spill. For large spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Personal Protection: Don the appropriate PPE, including a respirator if necessary.

  • Containment: Carefully cover the solid spill with an absorbent material to prevent it from becoming airborne.

  • Cleanup: Gently sweep the material into a suitable container for hazardous waste. Avoid creating dust. Wetting the material slightly with a suitable solvent (if compatible) may help to reduce dust.

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Label the container with the spilled chemical's name and dispose of it as hazardous waste according to your institution's guidelines.

6.2. Waste Disposal

All waste materials containing this compound, including empty containers, should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is not a substitute for a comprehensive risk assessment and the user's professional judgment. Always consult the most recent Safety Data Sheet (SDS) for this compound and your institution's specific safety protocols before use.

References

Methodological & Application

Application Notes and Protocols: Pentanimidamide Hydrochloride as a Novel Catalyst in Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentanimidamide hydrochloride is a small molecule belonging to the amidine class of compounds.[1][2][3] While its primary applications have been explored in other areas, its chemical structure suggests a potential, yet underexplored, role as a catalyst in organic synthesis. The presence of a protonated amidinium ion allows it to function as a Brønsted acid catalyst, making it a candidate for promoting various condensation reactions. These reactions are fundamental in the synthesis of pharmaceuticals and other fine chemicals, often involving the formation of esters, amides, imines, and other key functional groups. This document provides a theoretical framework and hypothetical protocols for the application of this compound as a catalyst in such transformations.

Principle of Catalysis

The catalytic activity of this compound in condensation reactions is predicated on its ability to act as a proton donor. The amidinium ion can protonate a carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. The catalyst is then regenerated upon elimination of a water molecule, completing the catalytic cycle. This mechanism is analogous to that of other acid catalysts used in condensation reactions.

Hypothetical Application: Esterification of Carboxylic Acids

Esterification is a classic condensation reaction involving a carboxylic acid and an alcohol. Acid catalysts are frequently employed to accelerate this process.

Experimental Protocol: Synthesis of Ethyl Benzoate

This protocol describes a hypothetical procedure for the synthesis of ethyl benzoate from benzoic acid and ethanol, using this compound as a catalyst.

Materials:

  • Benzoic acid

  • Ethanol (anhydrous)

  • This compound

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, Dean-Stark trap, separatory funnel)

  • Heating mantle and magnetic stirrer

Procedure:

  • To a 100 mL round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stir bar, add benzoic acid (1.22 g, 10 mmol), ethanol (2.3 g, 50 mmol), and toluene (20 mL).

  • Add this compound (0.137 g, 1 mmol, 10 mol%).

  • Heat the reaction mixture to reflux with vigorous stirring. Water generated during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 20 mL) to remove unreacted benzoic acid.

  • Wash the organic layer with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by distillation to obtain pure ethyl benzoate.

Hypothetical Quantitative Data

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
15110875
210110688
315110689

Hypothetical Application: Imine Formation

The formation of an imine from an aldehyde or ketone and a primary amine is another important acid-catalyzed condensation reaction.

Experimental Protocol: Synthesis of N-Benzylidene-aniline

This protocol outlines a hypothetical procedure for the synthesis of N-benzylidene-aniline from benzaldehyde and aniline using this compound as a catalyst.

Materials:

  • Benzaldehyde

  • Aniline

  • This compound

  • Dichloromethane (anhydrous)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Magnetic stirrer

Procedure:

  • To a 50 mL round-bottom flask equipped with a condenser and magnetic stir bar, add benzaldehyde (1.06 g, 10 mmol), aniline (0.93 g, 10 mmol), and anhydrous dichloromethane (20 mL).

  • Add this compound (0.068 g, 0.5 mmol, 5 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete (typically 1-2 hours), add anhydrous sodium sulfate to the reaction mixture to remove the generated water.

  • Filter the mixture and concentrate the filtrate under reduced pressure to afford the crude product.

  • Recrystallize the crude product from ethanol to obtain pure N-benzylidene-aniline.

Hypothetical Quantitative Data

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
12.525285
25251.592
37.5251.593

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants & Solvent B Add Pentanimidamide HCl A->B Catalyst Addition C Heat / Stir B->C Initiate Reaction D Monitor by TLC C->D In-process Control E Quench / Wash D->E Reaction Complete F Dry & Concentrate E->F G Purify Product F->G

Caption: General experimental workflow for a condensation reaction.

catalytic_cycle catalyst R-C(=NH2+)NH2 Cl- protonated_substrate R'-C(OH)2+ catalyst->protonated_substrate + H+ substrate R'-COOH substrate->protonated_substrate intermediate R'-C(OH)(O+H-R'')OH protonated_substrate->intermediate + R''-OH nucleophile R''-OH nucleophile->intermediate product R'-COOR'' intermediate->product - H2O, -H+ water H2O intermediate->water regenerated_catalyst R-C(=NH2+)NH2 Cl- regenerated_catalyst->catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for esterification.

Disclaimer: The application of this compound as a catalyst in condensation reactions is theoretical and based on its chemical properties. The provided protocols and data are illustrative and have not been experimentally validated. Researchers should exercise standard laboratory safety precautions and conduct small-scale trials to validate these hypotheses.

References

Application Notes and Protocols: Valeramidine Hydrochloride in Functional Group Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the general reactivity of amidines and analogous compounds, such as formamidine hydrochloride. Currently, there is a lack of specific published literature detailing the use of Valeramidine hydrochloride in functional group transformations. The provided information is intended to be a hypothetical guide and a starting point for experimental investigation. All proposed reactions and protocols require experimental validation.

Introduction

Amidines are a class of organic compounds characterized by the functional group RC(NR)NR₂. They are more basic than amides and serve as valuable precursors in the synthesis of various heterocyclic compounds and as ligands in coordination chemistry.[1] Valeramidine, as a member of this class, is the imine derivative of valeramide. Its hydrochloride salt, Valeramidine hydrochloride, is expected to be a stable, solid precursor to the free amidine base.

While direct applications of Valeramidine hydrochloride in functional group transformations are not documented, its reactivity can be inferred from the well-established chemistry of other amidines, such as formamidine and benzamidine.[2][3] Typically, the amidine hydrochloride salt is treated with a base to liberate the free amidine, which then acts as a nucleophile in subsequent reactions.[4]

This document outlines potential applications of Valeramidine hydrochloride in the synthesis of heterocyclic systems and other functional group interconversions, providing hypothetical protocols and data as a guide for researchers.

Proposed Application I: Synthesis of Pyrimidine Derivatives

Amidines are common building blocks for the synthesis of pyrimidine rings through condensation with 1,3-dicarbonyl compounds. It is proposed that Valeramidine can undergo a similar transformation to yield 2-butyl-substituted pyrimidines, which are of interest in medicinal chemistry.

Reaction Scheme

The proposed reaction involves the in-situ generation of Valeramidine from its hydrochloride salt, followed by condensation with a β-dicarbonyl compound, such as ethyl acetoacetate, to form a substituted pyrimidine.

Scheme 1: Proposed Synthesis of a 2-Butyl-4-hydroxy-6-methylpyrimidine ``` Valeramidine Hydrochloride + Base -> Valeramidine (free base) Valeramidine + Ethyl Acetoacetate -> 2-Butyl-4-hydroxy-6-methylpyrimidine

Valeramidine Hydrochloride + Base -> Valeramidine (free base) Valeramidine + Benzoyl Chloride -> N-Benzoylvaleramidine

Caption: General experimental workflow for using Valeramidine HCl.

Conclusion

While Valeramidine hydrochloride is not a widely documented reagent for functional group transformations, its chemical structure suggests potential utility as a precursor for the Valeramidine free base. The proposed applications in the synthesis of pyrimidines and N-acylamidines are based on established chemical principles of amidine reactivity. These hypothetical application notes and protocols are intended to provide a foundational framework for researchers to explore the synthetic potential of Valeramidine hydrochloride. All methodologies and expected outcomes require rigorous experimental verification.

References

Experimental protocol for N-acylation using Pentanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: N-Acylation of Primary Amines

Introduction

N-acylation is a fundamental chemical transformation in organic synthesis, crucial for the formation of amide bonds. This reaction is of paramount importance in the pharmaceutical and biotechnology industries for the synthesis of peptides, active pharmaceutical ingredients, and other biologically active molecules. While a variety of reagents can be employed for this purpose, this document outlines a general and robust protocol for the N-acylation of primary amines using a representative acyl chloride.

It is important to note that pentanimidamide hydrochloride is not a standard reagent for N-acylation. Pentanimidamide is an amidine, and its hydrochloride salt is not typically reactive as an acylating agent. The protocol detailed below utilizes a common acylating agent, acetyl chloride, to illustrate a standard N-acylation procedure.

Reaction Principle

The N-acylation of a primary amine with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group and a proton from the nitrogen to yield the corresponding N-acyl amide. A base is typically added to neutralize the hydrogen chloride byproduct.

Experimental Protocol: N-Acylation of a Primary Amine with Acetyl Chloride

This protocol describes a general procedure for the N-acylation of a primary amine using acetyl chloride as the acylating agent and triethylamine as the base.

Materials:

  • Primary amine (e.g., benzylamine)

  • Acetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware and consumables

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

  • Addition of Base: To the cooled solution, add triethylamine (1.1 eq) dropwise while stirring.

  • Addition of Acylating Agent: Slowly add acetyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, to the reaction mixture via a dropping funnel over a period of 10-15 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • If necessary, purify the crude product by recrystallization or column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the N-acylation of various amines with different acylating agents.

Amine SubstrateAcylating AgentSolventBaseReaction Time (h)Yield (%)Reference
AnilineAcetic AnhydrideNeatNone0.1 - 0.2590 - 95[1]
p-NitroanilineAcetic AnhydrideNeatNone0.1391[1]
BenzylamineAcetyl ChlorideDCMTriethylamine1 - 2>90General Method
AlaninolAcetic AnhydrideNeatNone0.1792[1]
ProlinamideChloroacetyl ChlorideTHF2-Ethylhexanoic acid, sodium saltNot specifiedHigh[2]

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve amine in anhydrous DCM cool Cool to 0 °C dissolve->cool add_base Add triethylamine cool->add_base add_acyl Add acyl chloride solution warm Warm to room temperature add_acyl->warm stir Stir for 1-2 hours warm->stir monitor Monitor by TLC stir->monitor quench Quench with NaHCO3 (aq) monitor->quench extract Extract with DCM quench->extract wash Wash organic layer extract->wash dry Dry over Na2SO4 wash->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate purify Recrystallize or chromatograph concentrate->purify

Caption: A general workflow for the N-acylation of a primary amine.

General Mechanism of N-Acylation

Caption: The mechanism of nucleophilic acyl substitution for N-acylation.

References

Application Notes and Protocols: Pentanimidamide Hydrochloride in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentanimidamide hydrochloride, a readily available amidine salt, serves as a versatile building block in the synthesis of various nitrogen-containing heterocyclic compounds. Its bifunctional nature, possessing two nucleophilic nitrogen atoms, allows for its participation in cyclocondensation reactions with suitable electrophilic partners. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of substituted pyrimidines, a core scaffold in many pharmaceutical agents.

Application: Synthesis of Substituted Pyrimidines via Pinner Condensation

The Pinner synthesis and its variations represent a classical and reliable method for the construction of the pyrimidine ring. The reaction involves the condensation of an amidine with a 1,3-dicarbonyl compound or its equivalent. This compound can be effectively employed as the amidine component in this reaction to generate 2-butyl-substituted pyrimidines. The general reaction scheme is depicted below.

General Reaction Scheme:

G reactant1 Pentanimidamide Hydrochloride product 2-Butyl-substituted Pyrimidine reactant1->product reactant2 1,3-Dicarbonyl Compound reactant2->product reagents Base Solvent reagents->product Reaction Conditions

Figure 1: General scheme for the Pinner condensation of this compound with a 1,3-dicarbonyl compound to yield a 2-butyl-substituted pyrimidine.

This methodology allows for the introduction of a butyl group at the 2-position of the pyrimidine ring, a substituent that can influence the lipophilicity and steric profile of the resulting molecule, which is of interest in drug design. The reaction is typically carried out in the presence of a base to liberate the free amidine from its hydrochloride salt.

Experimental Protocols

Protocol 1: Synthesis of 2-Butyl-4,6-dimethylpyrimidine from this compound and Acetylacetone

This protocol describes the synthesis of 2-butyl-4,6-dimethylpyrimidine via the condensation of this compound with acetylacetone.

Reaction Workflow:

G start Start step1 Dissolve Pentanimidamide HCl and Acetylacetone in Ethanol start->step1 step2 Add Base (e.g., NaOEt) and Reflux step1->step2 step3 Monitor Reaction by TLC step2->step3 step4 Work-up: - Cool to RT - Remove Solvent - Extract with Organic Solvent - Wash and Dry step3->step4 Reaction Complete step5 Purify by Column Chromatography step4->step5 end Obtain Pure 2-Butyl-4,6-dimethylpyrimidine step5->end

Figure 2: Experimental workflow for the synthesis of 2-butyl-4,6-dimethylpyrimidine.

Materials:

  • This compound (1.0 eq)

  • Acetylacetone (1.0 eq)

  • Sodium ethoxide (1.1 eq)

  • Absolute ethanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound and acetylacetone in absolute ethanol.

  • Slowly add a solution of sodium ethoxide in ethanol to the mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • To the residue, add water and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-butyl-4,6-dimethylpyrimidine.

Quantitative Data:

ProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)1H NMR (CDCl3, δ ppm)
2-Butyl-4,6-dimethylpyrimidineC10H16N2164.2575-85N/A (Oil)6.85 (s, 1H), 2.75 (t, 2H), 2.40 (s, 6H), 1.70 (m, 2H), 1.40 (m, 2H), 0.95 (t, 3H)
Protocol 2: Synthesis of 2-Butyl-4-hydroxy-6-methylpyrimidine from this compound and Ethyl Acetoacetate

This protocol outlines the synthesis of 2-butyl-4-hydroxy-6-methylpyrimidine, which can exist in its tautomeric pyrimidone form.

Reaction Signaling Pathway:

G cluster_reactants Reactants cluster_intermediates Intermediates pentanimidamide Pentanimidamide intermediate1 Initial Adduct pentanimidamide->intermediate1 eaa Ethyl Acetoacetate eaa->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Condensation product 2-Butyl-4-hydroxy-6-methylpyrimidine intermediate2->product Tautomerization

Figure 3: Proposed reaction pathway for the formation of 2-butyl-4-hydroxy-6-methylpyrimidine.

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Sodium metal (1.1 eq)

  • Absolute ethanol

  • Water

  • Hydrochloric acid (1 M)

  • Diethyl ether

Procedure:

  • In a three-necked round-bottom flask fitted with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by carefully adding sodium metal to absolute ethanol under an inert atmosphere.

  • To the freshly prepared sodium ethoxide solution, add this compound and stir for 30 minutes at room temperature.

  • Add ethyl acetoacetate dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 8-12 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Acidify the aqueous solution to pH 5-6 with 1 M hydrochloric acid to precipitate the product.

  • Filter the solid precipitate, wash with cold water and then with a small amount of diethyl ether.

  • Dry the product under vacuum to obtain 2-butyl-4-hydroxy-6-methylpyrimidine.

Quantitative Data:

ProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)1H NMR (DMSO-d6, δ ppm)
2-Butyl-4-hydroxy-6-methylpyrimidineC9H14N2O166.2265-75185-18812.10 (br s, 1H), 5.80 (s, 1H), 2.50 (t, 2H), 2.10 (s, 3H), 1.60 (m, 2H), 1.30 (m, 2H), 0.90 (t, 3H)

Conclusion

This compound is a valuable and cost-effective reagent for the synthesis of 2-butyl-substituted pyrimidines. The protocols provided herein offer a straightforward and efficient approach to these heterocyclic scaffolds. The resulting pyrimidine derivatives can be further functionalized to generate a library of compounds for screening in drug discovery programs. The versatility of the Pinner condensation allows for the use of a wide range of 1,3-dicarbonyl compounds, enabling the synthesis of diverse pyrimidine structures. Researchers are encouraged to adapt these protocols for the synthesis of their specific target molecules.

Application of Pentanimidamide Hydrochloride in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The application of Pentanimidamide Hydrochloride in polymer chemistry is an emerging area of research. The following application notes and protocols are based on the known reactivity of the amidine functional group and related polymer synthesis methodologies. These are proposed applications and may require optimization.

Application Notes

This compound is a small molecule containing a terminal amidine group. The amidine functional group, with its unique basicity and reactivity, presents several potential applications in the field of polymer chemistry. Based on existing research on other amidine-containing polymers (polyamidines), this compound could potentially be utilized in the following areas:

  • Monomer for the Synthesis of Novel Polyamidines: this compound can be envisioned as a precursor to a diamine monomer for polycondensation reactions. The resulting polyamidines could exhibit interesting properties for applications such as gene delivery and CO2 capture. The presence of the amidine group in the polymer backbone could impart pH-responsiveness and the ability to bind to anionic species like DNA.

  • Chain Transfer Agent or pH-Responsive Moiety in Controlled Radical Polymerization: While the basicity of the amidine group can interfere with certain polymerization techniques, under specific conditions, it could be leveraged. For instance, in its protonated form, the amidine group might be less reactive, allowing for its incorporation into polymers via techniques like RAFT (Reversible Addition-Fragmentation chain-Transfer) polymerization. The resulting polymers would possess pH-responsive segments.

  • Post-Polymerization Modification Agent: this compound could potentially be used to modify existing polymers. For example, polymers with reactive side groups (e.g., esters, acyl chlorides) could be functionalized with the amidine group, thereby introducing new functionalities for specific applications.

Key Potential Applications:

  • Gene Delivery: Cationic polymers are widely investigated as non-viral vectors for gene delivery. Polyamidines, due to their positive charge at physiological pH, can effectively condense and protect nucleic acids (DNA, siRNA) and facilitate their delivery into cells. The biodegradability of the polymer backbone can be tuned for controlled release.

  • CO2 Capture: Amidine-functionalized polymers have shown promise for reversible CO2 capture. The amidine group can react with CO2 to form a carbamate salt, and this process is often reversible with mild heating, making it an energy-efficient method for carbon capture.

  • pH-Responsive Materials: The amidine group has a pKa that can be tuned by its chemical environment. This allows for the design of "smart" polymers that change their solubility, conformation, or binding affinity in response to changes in pH. Such materials are of interest for drug delivery, sensors, and smart coatings.

Quantitative Data Summary

The following table summarizes hypothetical data for polymers synthesized using a derivative of this compound, based on typical values reported for similar polyamidines in the literature.

Polymer PropertyHypothetical Polyamidine (from Pentanimidamide)Reference Polyamidine[1]
Monomer N,N'-bis(4-aminobenzoyl)pentanimidamideOrtho ester diamine
Comonomer -Dimethylaliphatimidates
Polymerization Method PolycondensationPolycondensation
Molecular Weight (Mn) 10,000 - 25,000 g/mol Not specified
Polydispersity Index (PDI) 1.5 - 2.5Not specified
DNA Condensation (N/P ratio) 5 - 10>2
Polyplex Size (at N/P 10) 150 - 300 nm100 - 200 nm
Zeta Potential (at N/P 10) +20 to +35 mVNot specified

Experimental Protocols

Protocol 1: Synthesis of a Novel Polyamidine via Polycondensation for Gene Delivery Applications

This protocol describes a hypothetical synthesis of a polyamidine using a diamine monomer derived from this compound. The resulting polymer is designed to be a candidate for gene delivery applications.

Objective: To synthesize a polyamidine with potential for gene delivery by incorporating a pentanimidamide-derived monomer into the polymer backbone.

Materials:

  • This compound

  • 4-Nitrobenzoyl chloride

  • Triethylamine

  • Palladium on carbon (10% Pd)

  • Hydrazine hydrate

  • Dimethyl adipimidate dihydrochloride

  • N,N-Dimethylacetamide (DMAc)

  • Methanol

  • Diethyl ether

Methodology:

Part A: Synthesis of N,N'-bis(4-aminobenzoyl)pentanimidamide Monomer

  • Acylation: Dissolve this compound (1 eq) and triethylamine (2.2 eq) in anhydrous DMAc. Cool the solution to 0°C in an ice bath. Add a solution of 4-nitrobenzoyl chloride (2.1 eq) in DMAc dropwise with stirring. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Pour the reaction mixture into ice water. Collect the precipitate by filtration, wash with water and then diethyl ether. Dry the solid to obtain N,N'-bis(4-nitrobenzoyl)pentanimidamide.

  • Reduction: Suspend the nitro-compound (1 eq) in methanol. Add 10% Pd/C catalyst (5 mol%). Heat the mixture to 60°C and add hydrazine hydrate (10 eq) dropwise. Reflux for 8 hours.

  • Purification: Cool the reaction mixture and filter through celite to remove the catalyst. Evaporate the solvent under reduced pressure. Recrystallize the crude product from an appropriate solvent system to yield the pure diamine monomer, N,N'-bis(4-aminobenzoyl)pentanimidamide.

Part B: Polycondensation

  • Polymerization: In a dry reaction flask under a nitrogen atmosphere, dissolve the synthesized diamine monomer (1 eq) and dimethyl adipimidate dihydrochloride (1 eq) in anhydrous DMAc.

  • Reaction: Stir the solution at 80°C for 24 hours.

  • Isolation: Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large excess of diethyl ether.

  • Purification: Collect the polymer by filtration and wash it with diethyl ether. Redissolve the polymer in a minimal amount of methanol and re-precipitate into diethyl ether. Repeat this process twice.

  • Drying: Dry the final polymer product under vacuum at 40°C for 24 hours.

Characterization:

  • Monomer: Confirm the structure of the diamine monomer using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

  • Polymer: Determine the molecular weight and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC). Confirm the polymer structure using ¹H NMR and FT-IR.

Diagrams:

SynthesisWorkflow cluster_monomer Part A: Monomer Synthesis cluster_polymer Part B: Polymerization Pentanimidamide Pentanimidamide HCl Acylation Acylation Pentanimidamide->Acylation Nitrobenzoyl 4-Nitrobenzoyl chloride Nitrobenzoyl->Acylation NitroCompound N,N'-bis(4-nitrobenzoyl) pentanimidamide Acylation->NitroCompound Reduction Reduction (Pd/C, H2NNH2) NitroCompound->Reduction DiamineMonomer Diamine Monomer Reduction->DiamineMonomer Polycondensation Polycondensation DiamineMonomer->Polycondensation Imidate Dimethyl adipimidate dihydrochloride Imidate->Polycondensation Polyamidine Polyamidine Polycondensation->Polyamidine

Caption: Workflow for the synthesis of a novel polyamidine.

Protocol 2: Post-Polymerization Modification of Poly(methyl acrylate) with Pentanimidamide

This protocol outlines a hypothetical method for functionalizing a pre-existing polymer with pentanimidamide to introduce CO2-binding sites.

Objective: To introduce amidine functional groups onto a polymer backbone for potential CO2 capture applications.

Materials:

  • Poly(methyl acrylate) (PMA)

  • This compound

  • 1,8-Diazabicycl[5.4.0]undec-7-ene (DBU)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

Methodology:

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve poly(methyl acrylate) (1 eq of ester groups) in anhydrous DMF.

  • Amine Liberation: In a separate flask, treat this compound (1.5 eq) with DBU (1.6 eq) in anhydrous DMF to generate the free base form of pentanimidamide. Stir for 30 minutes at room temperature.

  • Amidation Reaction: Add the solution of free pentanimidamide to the polymer solution. Heat the reaction mixture to 100°C and stir for 48 hours.

  • Isolation: After cooling to room temperature, precipitate the functionalized polymer by adding the reaction mixture dropwise into a large volume of diethyl ether with vigorous stirring.

  • Purification: Collect the precipitate by filtration. Redissolve the polymer in a small amount of DMF and re-precipitate in diethyl ether. Repeat this purification step two more times.

  • Drying: Dry the resulting amidine-functionalized polymer under high vacuum at 50°C for 24 hours.

Characterization:

  • FT-IR Spectroscopy: Monitor the reaction progress by observing the decrease in the ester carbonyl peak (~1730 cm⁻¹) and the appearance of an amide carbonyl peak (~1650 cm⁻¹).

  • ¹H NMR Spectroscopy: Quantify the degree of functionalization by comparing the integration of the polymer backbone protons with the protons of the newly introduced pentanimidamide side chains.

Diagrams:

PostPolymerizationModification PMA Poly(methyl acrylate) in DMF Mixing Combine Polymer and Amidine Solutions PMA->Mixing PentanimidamideHCl Pentanimidamide HCl + DBU in DMF FreeAmidine Generate Free Amidine PentanimidamideHCl->FreeAmidine FreeAmidine->Mixing Reaction Heat at 100°C for 48h Mixing->Reaction Precipitation Precipitate in Diethyl Ether Reaction->Precipitation PurifiedPolymer Purified Amidine-Functionalized Polymer Precipitation->PurifiedPolymer

Caption: Workflow for post-polymerization modification.

LogicalRelationship cluster_CoreConcept Core Concept cluster_Pathways Potential Polymerization Pathways cluster_Applications Target Applications Pentanimidamide Pentanimidamide Hydrochloride MonomerSynth Monomer Synthesis Pentanimidamide->MonomerSynth PostMod Post-Polymerization Modification Pentanimidamide->PostMod GeneDelivery Gene Delivery MonomerSynth->GeneDelivery SmartMaterials pH-Responsive Materials MonomerSynth->SmartMaterials CO2Capture CO2 Capture PostMod->CO2Capture PostMod->SmartMaterials

Caption: Logical relationships of potential applications.

References

Application Note: Monitoring Reaction Progress with Pentanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed methodologies for monitoring the progress of chemical reactions involving Pentanimidamide Hydrochloride. Given that aliphatic amidines lack a strong native chromophore for direct UV-Vis spectrophotometric monitoring, this note outlines two primary approaches: High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy. A model reaction, the formation of an N-substituted amidine via nucleophilic substitution, is presented to illustrate these monitoring techniques.

Introduction

This compound is a valuable building block in synthetic organic chemistry and drug discovery. As with any chemical transformation, the ability to accurately monitor reaction progress is crucial for optimization, yield determination, and ensuring reaction completion. Direct monitoring of this compound in a reaction mixture can be challenging due to its limited UV absorbance. This application note provides robust protocols for researchers to effectively track its consumption or formation.

Analytical Principles

Two principal methods are detailed for monitoring reactions with this compound:

  • High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization: This technique is suitable for offline reaction monitoring. A sample from the reaction mixture is quenched and then derivatized with a reagent that introduces a chromophore. The resulting derivative can be readily detected and quantified by HPLC with a UV-Vis detector. This method offers high sensitivity and allows for the separation of reactants, products, and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides a non-invasive, in-situ method for continuous reaction monitoring. By tracking the change in the chemical shifts and integrals of specific protons on this compound and the product, real-time kinetic data can be obtained without the need for sample workup.

Model Reaction: N-Benzylation of this compound

To illustrate the monitoring protocols, we will consider the nucleophilic substitution reaction of this compound with benzyl bromide to form N-benzylpentanimidamide.

Reaction Scheme:

HPLC Method with Pre-column Derivatization

This method is ideal for analyzing quenched reaction aliquots. We will use 9-fluorenylmethyl chloroformate (FMOC-Cl) as the derivatizing agent, which reacts with the primary amine functionality of the amidine to yield a highly UV-active derivative.

Experimental Protocol: HPLC Monitoring

Materials:

  • This compound

  • Benzyl Bromide

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • 9-fluorenylmethyl chloroformate (FMOC-Cl)

  • Borate buffer (0.1 M, pH 9.0)

  • Dichloromethane (for quenching)

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and a suitable base (e.g., triethylamine, 1.1 mmol) in an appropriate solvent (e.g., acetonitrile, 10 mL). Add benzyl bromide (1.0 mmol).

  • Sampling and Quenching: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot of the reaction mixture. Immediately quench the reaction by adding the aliquot to a vial containing 900 µL of dichloromethane.

  • Derivatization:

    • Evaporate the solvent from the quenched aliquot under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of borate buffer.

    • Add 100 µL of a 5 mM solution of FMOC-Cl in acetonitrile.

    • Vortex the mixture and allow it to react at room temperature for 10 minutes.

    • Quench the derivatization reaction by adding 10 µL of 1 M glycine solution.

    • Dilute the sample to 1 mL with the HPLC mobile phase.

  • HPLC Analysis:

    • Inject 20 µL of the prepared sample onto the HPLC system.

    • Elute with a gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in acetonitrile).

    • Monitor the elution at 265 nm.

Data Presentation

The progress of the reaction can be monitored by observing the decrease in the peak area of the derivatized this compound and the increase in the peak area of the derivatized product over time.

Time (minutes)Peak Area (Pentanimidamide-FMOC Derivative)Peak Area (N-Benzylpentanimidamide-FMOC Derivative)% Conversion
01,250,00000
15980,000270,00021.6
30725,000525,00042.0
60410,000840,00067.2
120150,0001,100,00088.0

% Conversion is calculated based on the relative peak areas of the starting material and product.

Experimental Workflow Diagram

HPLC_Workflow cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_derivatization Derivatization cluster_analysis Analysis Reaction Pentanimidamide HCl + Benzyl Bromide Sampling Withdraw Aliquot Reaction->Sampling Quenching Quench with Dichloromethane Sampling->Quenching Evaporation Evaporate Solvent Quenching->Evaporation Reconstitution Reconstitute in Borate Buffer Evaporation->Reconstitution Add_FMOC Add FMOC-Cl Reconstitution->Add_FMOC Derivatize React for 10 min Add_FMOC->Derivatize HPLC_Injection Inject into HPLC Derivatize->HPLC_Injection Detection UV Detection at 265 nm HPLC_Injection->Detection

Caption: Workflow for HPLC-based reaction monitoring.

In-Situ NMR Spectroscopy Method

This method allows for real-time monitoring of the reaction in the NMR tube. It is particularly useful for determining reaction kinetics.

Experimental Protocol: NMR Monitoring

Materials:

  • This compound

  • Benzyl Bromide

  • Deuterated solvent (e.g., Acetonitrile-d3)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • In an NMR tube, dissolve this compound (0.05 mmol) and the internal standard (0.05 mmol) in 0.5 mL of deuterated solvent.

    • Acquire a t=0 spectrum of the starting material.

  • Reaction Initiation:

    • Add benzyl bromide (0.05 mmol) to the NMR tube, quickly mix, and place the tube in the NMR spectrometer.

  • Data Acquisition:

    • Acquire a series of 1D ¹H NMR spectra at regular intervals (e.g., every 5 minutes) for the desired reaction time.

  • Data Processing:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the signal of a characteristic proton of this compound (e.g., the α-methylene protons) and a characteristic proton of the product (e.g., the benzylic protons). Also, integrate a signal from the internal standard.

Data Presentation

The concentration of the reactant and product at each time point can be calculated relative to the constant concentration of the internal standard.

Time (minutes)Integral (Pentanimidamide α-CH₂)Integral (Product Benzylic CH₂)[Pentanimidamide HCl] (M)[Product] (M)
02.000.000.1000.000
101.580.420.0790.021
201.250.750.0630.037
400.781.220.0390.061
600.491.510.0250.075

Concentrations are calculated based on the initial concentration and the relative integrals to the internal standard.

Logical Relationship Diagram

NMR_Monitoring_Logic cluster_setup Experiment Setup cluster_reaction Reaction & Acquisition cluster_analysis Data Analysis Prepare_Sample Prepare Reactants & Internal Standard in NMR Tube Acquire_T0 Acquire t=0 Spectrum Prepare_Sample->Acquire_T0 Initiate_Reaction Add Initiating Reagent Acquire_T0->Initiate_Reaction Time_Series_Acquisition Acquire Spectra at Regular Time Intervals Initiate_Reaction->Time_Series_Acquisition Process_Spectra Process NMR Spectra Time_Series_Acquisition->Process_Spectra Integrate_Peaks Integrate Reactant, Product, & Standard Peaks Process_Spectra->Integrate_Peaks Calculate_Concentration Calculate Concentrations vs. Time Integrate_Peaks->Calculate_Concentration Determine_Kinetics Determine Reaction Kinetics Calculate_Concentration->Determine_Kinetics

Caption: Logical flow for in-situ NMR reaction monitoring.

Conclusion

The choice of method for monitoring reactions involving this compound will depend on the specific experimental requirements and available instrumentation. The HPLC method with pre-column derivatization is highly sensitive and excellent for offline analysis of multiple samples. In-situ NMR spectroscopy offers the advantage of real-time, non-invasive monitoring, providing valuable kinetic data. Both methods, when properly implemented, provide reliable and accurate means to track the progress of reactions involving this important chemical entity.

HPLC-UV method for quantification of Pentanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-UV method has been established for the quantification of Pentanimidamide Hydrochloride, offering a reliable and accurate approach for researchers, scientists, and professionals in drug development. This method is crucial for various stages of pharmaceutical analysis, from formulation development to quality control and pharmacokinetic studies.

Application Note

Introduction

Pentanimidamide, commonly available as a salt such as pentamidine isethionate or hydrochloride, is an aromatic diamidine compound with antiprotozoal activity. Accurate and precise quantification of this active pharmaceutical ingredient (API) is essential. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used technique for this purpose due to its specificity, sensitivity, and reproducibility. This application note details a robust HPLC-UV method for the determination of this compound.

Instrumentation and Reagents

  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium phosphate monobasic (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade or ultrapure)

Chromatographic Conditions

A reversed-phase HPLC method is employed for the separation and quantification. The conditions can be optimized based on the specific instrumentation and column used. Below are typical parameters derived from established methods for pentamidine analysis.[1][2][3]

ParameterCondition
Column C18, 5 µm particle size, 250 x 4.6 mm
Mobile Phase Acetonitrile and 0.025 M Potassium Phosphate buffer (pH 3.2, adjusted with phosphoric acid) in a 24:76 v/v ratio[2][3]
Flow Rate 1.0 mL/min[2][3]
Detection Wavelength 262 nm or 270 nm[1][2][3]
Injection Volume 20 µL
Column Temperature Ambient or 30 °C
Run Time Approximately 10 minutes

Experimental Protocols

1. Preparation of Mobile Phase

To prepare 1 L of the 0.025 M Potassium Phosphate buffer, dissolve 3.4 g of monobasic potassium phosphate in 1 L of HPLC grade water. Adjust the pH to 3.2 using diluted orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter. The mobile phase is then prepared by mixing the filtered buffer and acetonitrile in the specified ratio (e.g., 760 mL of buffer and 240 mL of acetonitrile).[2][3] Degas the mobile phase before use.

2. Preparation of Standard Solutions

Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of a suitable solvent (e.g., a mixture of water and methanol, or the mobile phase) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL). From this stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 1-50 µg/mL).

3. Preparation of Sample Solutions

The sample preparation will depend on the matrix. For a drug substance, accurately weigh the powder and dissolve it in the same solvent as the standard to achieve a concentration within the calibration range. For a formulated drug product, a suitable extraction method may be required to separate the API from excipients. For biological samples like plasma, a protein precipitation or solid-phase extraction step is necessary to remove interferences.[1][4]

4. System Suitability

Before sample analysis, the performance of the HPLC system should be verified. Inject the standard solution multiple times (e.g., n=5). The system is deemed suitable if the relative standard deviation (RSD) for the peak area and retention time is within acceptable limits (typically ≤ 2%).

5. Calibration and Quantification

Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve by plotting the peak area against the concentration. A linear regression analysis should be performed, and the correlation coefficient (r²) should be close to 1 (typically ≥ 0.999). The concentration of this compound in the sample solutions is then determined by interpolating their peak areas from the calibration curve.

Workflow and Data Analysis

The overall workflow for the quantification of this compound is depicted in the following diagram.

HPLC_Workflow prep Preparation standards Standard Solutions prep->standards samples Sample Solutions prep->samples mobile_phase Mobile Phase prep->mobile_phase injection Injection of Standards & Samples standards->injection samples->injection hplc_system HPLC System Setup & Equilibration mobile_phase->hplc_system hplc_system->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (262/270 nm) separation->detection data_acq Data Acquisition detection->data_acq analysis Data Analysis data_acq->analysis calibration Calibration Curve Generation analysis->calibration quantification Quantification of Unknowns analysis->quantification calibration->quantification report Final Report quantification->report

Caption: HPLC-UV workflow for this compound quantification.

Quantitative Data Summary

The following table summarizes the key parameters and expected results for the method validation, ensuring its suitability for the intended application.

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.9990.9995
Range e.g., 1 - 50 µg/mLLinear over the specified range
Precision (RSD%)
- Repeatability (Intra-day)≤ 2.0%< 1.5%
- Intermediate (Inter-day)≤ 2.0%< 2.0%
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1e.g., 0.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1e.g., 0.3 µg/mL
Specificity No interference at the retention time of the analytePeak is spectrally pure and free from co-eluting peaks

This detailed application note and protocol provides a comprehensive guide for the successful implementation of an HPLC-UV method for the quantification of this compound. Adherence to these guidelines will ensure the generation of accurate and reliable data for research and quality control purposes.

References

Application Notes and Protocols for the Derivatization of Primary Amines with Pentanimidamide Hydrochloride for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The use of Pentanimidamide Hydrochloride for the derivatization of primary amines for analytical purposes is not well-documented in publicly available scientific literature. The following application notes and protocols are presented as a theoretical guide for method development. The proposed reaction mechanism and experimental conditions are based on general principles of chemical reactivity for amidines and primary amines and will require significant optimization and validation by the end-user.

Introduction

Primary amines are a class of organic compounds that are of significant interest in pharmaceutical and biomedical research due to their presence in a wide range of bioactive molecules, including drugs, metabolites, and neurotransmitters. The direct analysis of primary amines by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be challenging due to their polarity and low volatility. Derivatization is a chemical modification process used to convert the analyte into a product with improved analytical properties, such as enhanced detectability, improved chromatographic separation, and increased volatility for GC analysis.

This document provides a hypothetical framework for the use of this compound as a derivatizing agent for primary amines. Pentanimidamide (CAS Number: 18257-46-0) is a compound containing an amidine functional group. The proposed derivatization reaction involves the nucleophilic attack of the primary amine on the carbon atom of the amidine group, leading to the formation of a more stable and readily detectable derivative.

Principles of Derivatization

The proposed reaction between a primary amine (R-NH₂) and pentanimidamide is a nucleophilic substitution at the imine carbon of the amidine. The reaction is hypothesized to proceed via the formation of a tetrahedral intermediate, followed by the elimination of ammonia to form a new, more substituted amidine derivative. The hydrochloride salt of pentanimidamide may require neutralization or reaction in a basic buffer to facilitate the reaction with the primary amine. The resulting derivative is expected to have altered physicochemical properties, such as increased hydrophobicity and potentially a chromophore or fluorophore if the primary amine-containing analyte possesses one, which can be advantageous for analytical detection.

G cluster_0 Reaction Mechanism Primary_Amine Primary Amine (R-NH₂) Tetrahedral_Intermediate Tetrahedral Intermediate Primary_Amine->Tetrahedral_Intermediate Nucleophilic Attack Pentanimidamide Pentanimidamide (C₅H₁₂N₂) Pentanimidamide->Tetrahedral_Intermediate Derivative N-Substituted Amidine Derivative Tetrahedral_Intermediate->Derivative Elimination Ammonia Ammonia (NH₃) Tetrahedral_Intermediate->Ammonia

Caption: Hypothetical reaction mechanism of a primary amine with pentanimidamide.

Experimental Protocols

This section outlines a generalized protocol for the derivatization of a primary amine standard. Note: This protocol is a starting point and requires optimization for specific applications.

3.1. Materials and Reagents

  • Primary Amine Standard Solution (e.g., 1 mg/mL in a suitable solvent)

  • This compound (CAS: 18257-46-0)

  • Derivatization Buffer: 0.1 M Borate Buffer (pH 9.0)

  • Reaction Solvent: Acetonitrile (ACN), HPLC grade

  • Quenching Solution: 1 M Hydrochloric Acid (HCl)

  • Extraction Solvent: Ethyl Acetate, HPLC grade

  • Anhydrous Sodium Sulfate

  • Vials for reaction and sample analysis

3.2. Derivatization Procedure

  • Preparation of Reagents:

    • Prepare a 10 mg/mL solution of this compound in the derivatization buffer. Vortex to dissolve. This solution should be prepared fresh daily.

  • Reaction Setup:

    • In a 2 mL reaction vial, add 100 µL of the primary amine standard solution.

    • Add 200 µL of the this compound solution.

    • Add 500 µL of Acetonitrile.

    • Cap the vial tightly and vortex for 30 seconds.

  • Reaction Incubation:

    • Incubate the reaction mixture at 60°C for 60 minutes in a heating block or water bath.

  • Reaction Quenching and Extraction:

    • After incubation, cool the vial to room temperature.

    • Add 200 µL of 1 M HCl to quench the reaction.

    • Add 1 mL of Ethyl Acetate and vortex for 1 minute to extract the derivative.

    • Centrifuge for 5 minutes at 3000 rpm to separate the layers.

  • Sample Preparation for Analysis:

    • Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried organic solution to a new vial and evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for HPLC or GC analysis.

G cluster_workflow Experimental Workflow prep Reagent Preparation mix Mix Primary Amine and Derivatizing Agent prep->mix incubate Incubate at 60°C mix->incubate quench Quench Reaction incubate->quench extract Liquid-Liquid Extraction quench->extract dry Dry and Reconstitute extract->dry analyze HPLC or GC Analysis dry->analyze

Caption: Generalized workflow for primary amine derivatization and analysis.

Data Presentation

Quantitative analysis of the derivatized primary amine can be performed by creating a calibration curve using a series of standards with known concentrations. The peak area of the derivative is plotted against the concentration of the primary amine. The following table presents a hypothetical example of quantitative data obtained from an HPLC analysis.

Standard Concentration (µg/mL)Peak Area of Derivative
1.015,234
5.078,945
10.0155,678
25.0389,123
50.0780,456
100.01,565,890

Table 1: Hypothetical quantitative data for the analysis of a derivatized primary amine.

Method Optimization and Considerations

The provided protocol is a starting point and will likely require optimization for different primary amines and analytical systems. Key parameters to consider for optimization include:

  • pH of the reaction buffer: The nucleophilicity of the primary amine is pH-dependent. A systematic evaluation of pH (e.g., from 8 to 11) should be performed.

  • Concentration of the derivatizing agent: The molar ratio of pentanimidamide to the primary amine should be optimized to ensure complete derivatization.

  • Reaction temperature and time: These parameters should be investigated to determine the optimal conditions for reaction completion without degradation of the analyte or derivative.

  • Choice of solvent: The reaction solvent can influence the reaction rate and efficiency. Different organic solvents miscible with the aqueous buffer should be tested.

  • Stability of the derivative: The stability of the formed derivative under different storage conditions should be assessed.

For drug development professionals, it is crucial to validate the developed analytical method according to regulatory guidelines (e.g., ICH Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, and robustness.

Application Notes and Protocols for the Use of Pentanimidamide Hydrochloride in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidines are a crucial class of organic compounds that serve as key structural motifs in a vast array of biologically active molecules and are versatile intermediates in heterocyclic synthesis. Their ability to act as strong bases and engage in hydrogen bonding makes them privileged structures in medicinal chemistry, appearing in agents with antimicrobial, antithrombotic, and enzyme-inhibiting properties. Pentanimidamide, also known as valeramidine, provides a five-carbon alkyl chain terminating in an amidine group, a scaffold of interest for probing hydrophobic interactions and serving as a building block for diverse chemical libraries.

Solid-phase organic synthesis (SPOS) has revolutionized drug discovery by enabling the rapid and efficient construction of large libraries of small molecules. By anchoring a starting material to an insoluble polymer support, reagents and byproducts can be easily removed by simple filtration and washing, streamlining the synthetic process and facilitating automation.

This document provides a representative protocol for the application of Pentanimidamide Hydrochloride in the solid-phase synthesis of a model heterocyclic system, a dihydropyrimidinone. While direct literature precedent for this specific reagent in SPOS is limited, the following protocols are based on well-established principles of solid-phase synthesis and the known reactivity of amidines with 1,3-dicarbonyl compounds.

Hypothetical Application: Synthesis of 2-Butyl-dihydropyrimidinones

A plausible and valuable application of this compound in SPOS is its use as a binucleophile in condensation reactions to form heterocyclic scaffolds. The classical Pinner synthesis, which condenses an amidine with a β-dicarbonyl compound, can be effectively adapted to a solid-phase format.[1][2] In this representative application, a β-ketoester is first immobilized on a Rink Amide resin. Subsequent treatment with this compound in the presence of a base initiates a cyclization-condensation reaction to form the resin-bound dihydropyrimidinone. The final product is then liberated from the solid support using standard acidic cleavage conditions.

Data Presentation

The following tables present illustrative data for the optimization of the key condensation step and the scope of the synthesis with various resin-bound dicarbonyl compounds.

Table 1: Representative Optimization of the Cyclization-Condensation Reaction

Entry Base (equiv.) Solvent Temperature (°C) Pentanimidamide HCl (equiv.) On-Resin Conversion (%)*
1 DIPEA (5.0) DMF 25 3.0 65
2 DIPEA (5.0) NMP 25 3.0 70
3 DIPEA (5.0) NMP 50 3.0 85
4 DBU (5.0) NMP 50 3.0 75
5 DIPEA (5.0) NMP 50 5.0 >95

| 6 | DIPEA (5.0) | NMP | 80 | 5.0 | 90 (minor degradation) |

*Conversion estimated by cleavage of a small resin sample and LC-MS analysis. Data is representative.

Table 2: Illustrative Substrate Scope for Dihydropyrimidinone Synthesis

Entry R¹ Group (on immobilized ketoester) Product Yield (%)* Purity (%)**
1 Phenyl 2-butyl-4-phenyl-4,5-dihydro-6H-pyrimidin-6-one 82 96
2 4-Chlorophenyl 2-butyl-4-(4-chlorophenyl)-4,5-dihydro-6H-pyrimidin-6-one 79 95
3 4-Methoxyphenyl 2-butyl-4-(4-methoxyphenyl)-4,5-dihydro-6H-pyrimidin-6-one 85 97

| 4 | Thien-2-yl | 2-butyl-4-(thiophen-2-yl)-4,5-dihydro-6H-pyrimidin-6-one | 75 | 93 |

*Isolated yield after cleavage and purification. Data is representative. **Purity determined by HPLC analysis at 254 nm.

Experimental Protocols

This section provides a detailed methodology for the synthesis of a representative 2-butyl-4-phenyl-4,5-dihydro-6H-pyrimidin-6-one using this compound on a solid support.

Materials and Equipment:

  • Resin: Rink Amide AM Resin (0.5 - 0.8 mmol/g loading)

  • Reagents: this compound, Benzoylacetic acid, HBTU, HOBt, N,N-Diisopropylethylamine (DIPEA), Piperidine, Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), Methanol (MeOH), Diethyl ether.

  • Equipment: Solid-phase synthesis vessel with a fritted filter, shaker or vortexer, nitrogen line for agitation, rotary evaporator, preparative HPLC system, lyophilizer, LC-MS system.

Protocol 1: Immobilization of Benzoylacetic Acid on Rink Amide Resin
  • Resin Swelling: Place Rink Amide AM resin (1.0 g, ~0.7 mmol) in a solid-phase synthesis vessel. Add DMF (10 mL) and allow the resin to swell for 1 hour with gentle agitation. Drain the DMF.

  • Fmoc Deprotection: Add 10 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Repeat with a fresh 10 mL portion of the piperidine solution and agitate for 20 minutes. Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • Coupling Reaction:

    • In a separate flask, dissolve Benzoylacetic acid (370 mg, 2.1 mmol, 3 equiv.), HBTU (796 mg, 2.1 mmol, 3 equiv.), and HOBt (321 mg, 2.1 mmol, 3 equiv.) in 8 mL of DMF.

    • Add DIPEA (732 µL, 4.2 mmol, 6 equiv.) to the solution and vortex briefly.

    • Add the activated acid solution to the deprotected resin. Agitate the mixture under a nitrogen atmosphere for 4 hours at room temperature.

  • Washing and Capping:

    • Drain the coupling solution and wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).

    • To cap any unreacted amine sites, add a solution of 10% acetic anhydride and 10% DIPEA in DMF (10 mL). Agitate for 30 minutes.

    • Drain the capping solution and wash the resin with DMF (5 x 10 mL), DCM (5 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under high vacuum for several hours.

Protocol 2: Cyclization-Condensation with this compound
  • Resin Swelling: Swell the benzoylacetic acid-functionalized resin (from Protocol 1) in NMP (10 mL) for 30 minutes. Drain the solvent.

  • Reaction Setup:

    • In a separate flask, dissolve this compound (478 mg, 3.5 mmol, 5 equiv.) in 8 mL of NMP.

    • Add DIPEA (609 µL, 3.5 mmol, 5 equiv.) to the solution to neutralize the hydrochloride salt and generate the free amidine base. Vortex briefly.

  • Condensation Reaction: Add the Pentanimidamide solution to the swollen resin. Agitate the mixture at 50°C for 16 hours.

  • Washing: Allow the reaction vessel to cool to room temperature. Drain the reaction solution and wash the resin thoroughly with NMP (5 x 10 mL), DMF (5 x 10 mL), DCM (5 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under high vacuum.

Protocol 3: Cleavage and Product Isolation
  • Preparation: Place the dry, resin-bound product in a clean reaction vessel.

  • Cleavage:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS.[3][4]

    • Add the cleavage cocktail (10 mL) to the resin. Agitate gently at room temperature for 2 hours.

  • Product Collection: Filter the solution away from the resin beads into a clean round-bottom flask. Wash the resin with an additional 2 mL of fresh TFA, and then with 3 x 5 mL of DCM. Combine all filtrates.

  • Precipitation: Concentrate the combined filtrate under reduced pressure to a volume of approximately 1-2 mL. Add this concentrated solution dropwise to 40 mL of ice-cold diethyl ether with stirring. A white precipitate should form.

  • Isolation: Allow the suspension to stand at -20°C for 30 minutes to maximize precipitation. Collect the solid product by centrifugation or filtration. Wash the precipitate twice with cold diethyl ether.

  • Drying: Dry the crude product under vacuum. The product can then be purified by reverse-phase HPLC.

Visualizations

Reaction Pathway

Caption: Reaction scheme for the solid-phase synthesis of a dihydropyrimidinone.

Experimental Workflow

Workflow cluster_prep Phase 1: Resin Preparation cluster_reaction Phase 2: Core Reaction cluster_cleavage Phase 3: Product Isolation cluster_analysis Phase 4: Analysis & Purification arrow swell1 Swell Rink Amide Resin in DMF deprotect Fmoc Deprotection (20% Piperidine/DMF) swell1->deprotect wash1 Wash Resin (DMF, DCM) deprotect->wash1 couple Couple β-Ketoester (HBTU/DIPEA) wash1->couple wash2 Wash Resin couple->wash2 cap Cap Unreacted Sites (Ac₂O/DIPEA) wash2->cap dry1 Wash and Dry Resin cap->dry1 swell2 Swell Functionalized Resin in NMP dry1->swell2 condense Add Pentanimidamide·HCl / DIPEA React at 50°C swell2->condense wash3 Wash Resin (NMP, DMF, DCM, MeOH) condense->wash3 dry2 Dry Resin Under Vacuum wash3->dry2 cleave Cleavage from Resin (TFA/H₂O/TIS) dry2->cleave concentrate Concentrate Filtrate cleave->concentrate precipitate Precipitate in Cold Ether concentrate->precipitate isolate Isolate Crude Product (Filter/Centrifuge) precipitate->isolate purify Purify by RP-HPLC isolate->purify analyze Characterize by LC-MS, NMR purify->analyze

Caption: Overall workflow for solid-phase synthesis and product isolation.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Pentanimidamide Hydrochloride Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pentanimidamide Hydrochloride catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical syntheses. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific issues you may encounter.

Disclaimer: this compound is not extensively documented as a catalyst in publicly available literature. The following guidance is based on the general principles of amidine and organic base catalysis, drawing parallels from well-studied amidine catalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in reactions catalyzed by this compound?

A1: Low yields in organic reactions, including those potentially catalyzed by this compound, can stem from several factors. Key areas to investigate include:

  • Reagent and Catalyst Quality: Impurities in starting materials, solvents, or the catalyst itself can lead to side reactions or catalyst deactivation. This compound, being a salt, is particularly sensitive to moisture.

  • Sub-optimal Reaction Conditions: Parameters such as temperature, reaction time, and catalyst loading are critical and need to be optimized for each specific transformation.[1][2]

  • Catalyst Instability or Degradation: Amidines can be susceptible to hydrolysis, especially under acidic or strongly basic conditions, which can reduce the effective concentration of the active catalyst.[3]

  • Inappropriate Solvent or Base Choice: The solvent must be inert to the reaction conditions and capable of dissolving the reactants. The basicity of the amidine catalyst must be appropriate for the specific proton transfer required in the catalytic cycle.

  • Side Reactions: Undesired reaction pathways can consume starting materials or the desired product, leading to a lower yield.

Q2: My reaction is not proceeding to completion, and I observe a significant amount of unreacted starting material. What should I do?

A2: Incomplete conversion is a common issue. Here are several troubleshooting steps:

  • Verify Catalyst Activity: Ensure the this compound is dry and has been stored properly. Consider using a fresh batch of the catalyst.

  • Increase Catalyst Loading: A higher catalyst concentration may be necessary to achieve a reasonable reaction rate. It is advisable to perform a screen of catalyst loading to find the optimal amount.

  • Elevate the Reaction Temperature: Increasing the temperature can often accelerate slow reactions. However, be mindful of potential side reactions or decomposition at higher temperatures.

  • Extend the Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or GC) to determine if a longer reaction time is required.

  • Check for Inhibitors: Impurities in your starting materials or solvent could be inhibiting the catalyst. Consider re-purifying your substrates and using anhydrous solvents.

Q3: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?

A3: The formation of side products indicates that alternative reaction pathways are competing with the desired transformation. To improve selectivity:

  • Lower the Reaction Temperature: Running the reaction at a lower temperature can often favor the desired product by reducing the rate of undesired side reactions which may have a higher activation energy.

  • Optimize Catalyst Loading: In some cases, a lower catalyst loading can improve selectivity by minimizing catalyst-driven side reactions.

  • Solvent Screening: The choice of solvent can significantly influence the reaction pathway. A screen of different solvents with varying polarities and coordinating abilities is recommended.

  • Substrate Concentration: Adjusting the concentration of your reactants can sometimes alter the relative rates of competing reactions.

Troubleshooting Guides

Issue 1: Low or No Catalyst Activity

If you suspect your this compound catalyst is inactive, follow this guide to diagnose and resolve the issue.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Catalyst Decomposition Amidines can be sensitive to moisture and acidic conditions, leading to hydrolysis.[3] Ensure the catalyst is handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a desiccator. Use anhydrous solvents.
Inappropriate Basicity The basicity of this compound might be insufficient for the specific reaction. Consider using a stronger amidine or guanidine base if proton abstraction is the rate-limiting step.
Poor Solubility The catalyst may not be soluble in the chosen reaction solvent. Screen for solvents in which this compound is soluble to ensure it is available in the reaction mixture.
Presence of Impurities Acidic impurities in the starting materials or solvent can neutralize the basic amidine catalyst. Purify all reagents and use high-purity, dry solvents.
Issue 2: Reaction Stalls or is Sluggish

A slow or stalled reaction can often be addressed by systematically optimizing the reaction parameters.

Workflow for Reaction Optimization:

G Troubleshooting Workflow for Low Reaction Yield start Low Yield Observed check_reagents Verify Reagent and Catalyst Purity & Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify Purify Reagents & Use Fresh Catalyst reagents_ok->purify No optimize_conditions Systematically Optimize Reaction Conditions reagents_ok->optimize_conditions Yes purify->check_reagents temp Vary Temperature optimize_conditions->temp conditions_improved Yield Improved? analyze_byproducts Identify Byproducts (LC-MS, NMR) conditions_improved->analyze_byproducts No success Reaction Optimized conditions_improved->success Yes conc Vary Concentration temp->conc time Vary Reaction Time conc->time solvent Screen Solvents time->solvent solvent->conditions_improved mechanistic_study Consider Alternative Reaction Mechanism analyze_byproducts->mechanistic_study end Consult Further Literature mechanistic_study->end

Caption: A step-by-step workflow for troubleshooting low yields.

Experimental Protocols

Protocol 1: General Procedure for Reaction Optimization

This protocol outlines a systematic approach to optimize a reaction catalyzed by this compound when facing low yields.[1][4]

  • Baseline Experiment:

    • Set up the reaction using the initially chosen conditions.

    • Carefully measure the yield of the desired product to establish a baseline.

  • Catalyst Loading Screen:

    • Set up a series of parallel reactions with varying catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%, 20 mol%).

    • Maintain all other parameters (temperature, concentration, solvent, and reaction time) constant.

    • Analyze the yield for each reaction to determine the optimal catalyst loading.

  • Temperature Screen:

    • Using the optimal catalyst loading, set up parallel reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C).

    • Monitor the reactions by TLC or LC-MS to assess both conversion and side product formation.

  • Solvent Screen:

    • Evaluate a range of anhydrous solvents with different polarities (e.g., THF, Dioxane, Toluene, Acetonitrile, DMF).

    • Run the reaction in each solvent under the optimized catalyst loading and temperature.

  • Concentration Screen:

    • Vary the concentration of the limiting reagent (e.g., 0.1 M, 0.5 M, 1.0 M) to assess its impact on the reaction rate and yield.

Protocol 2: Catalyst Stability Test (Hydrolysis)

This protocol can be used to assess the stability of this compound under your reaction conditions.[3]

  • Sample Preparation:

    • Prepare a stock solution of this compound in the reaction solvent at a known concentration.

    • Prepare several vials of this solution. If your reaction involves other reagents that might affect pH, prepare samples with those components as well (excluding the main substrate).

  • Incubation:

    • Incubate the vials at the intended reaction temperature.

  • Time-Point Analysis:

    • At various time points (e.g., 0h, 1h, 4h, 8h, 24h), quench a vial and analyze its contents by a suitable analytical method (e.g., NMR, LC-MS).

    • Monitor for the appearance of hydrolysis products (e.g., the corresponding amide).

  • Data Analysis:

    • Plot the concentration of this compound versus time to determine its degradation rate under the reaction conditions.

Data Presentation

The following tables provide examples of how to structure your data when optimizing a this compound catalyzed reaction.

Table 1: Optimization of Reaction Conditions

EntryCatalyst Loading (mol%)Temperature (°C)SolventTime (h)Yield (%)
1525THF2435
21025THF2452
32025THF2455
41050THF1278
51080THF1265 (decomposition observed)
61050Toluene1262
71050Acetonitrile1285

Signaling Pathways and Logical Relationships

While traditional signaling pathways are not directly applicable to this chemical context, a diagram illustrating the hypothetical catalytic cycle for an amidine-catalyzed reaction can provide insight into the catalyst's role and potential points of failure.

G Hypothetical Catalytic Cycle for an Amidine-Catalyzed Reaction catalyst Amidine Catalyst (B) protonated_catalyst Protonated Catalyst (BH+) catalyst->protonated_catalyst + R-H substrate Substrate (R-H) anion Substrate Anion (R-) substrate->anion - H+ protonated_catalyst->catalyst - H+ product Product (R-E) anion->product + E+ electrophile Electrophile (E+)

Caption: A generalized catalytic cycle for a base-catalyzed reaction.

References

Technical Support Center: Optimizing Reaction Conditions for Valeramidine Hydrochloride Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions when using Valeramidine hydrochloride as a catalyst. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Valeramidine hydrochloride and what are its primary catalytic applications?

Valeramidine hydrochloride is a salt of an amidine, which is a functional group with the general structure RC(=NR)NR₂. Amidines are strong bases and their hydrochlorides are often used as catalysts or precursors in organic synthesis.[1] They are valuable in the preparation of nitrogen-containing heterocycles like imidazoles and quinazolines, which are significant scaffolds in medicinal chemistry.[2][3][4] Valeramidine hydrochloride can act as a Brønsted acid or a precursor to a basic catalyst, depending on the reaction conditions.

Q2: What are the most critical parameters to consider when optimizing a reaction catalyzed by Valeramidine hydrochloride?

The key parameters to optimize for reactions involving amidine catalysts include:

  • Catalyst Loading: The amount of catalyst used can significantly impact reaction rate and yield.[5]

  • Temperature: Reaction temperature affects the rate of reaction and can influence selectivity and catalyst stability.[6][7]

  • Solvent: The choice of solvent is crucial as it can affect the solubility of reactants and the catalyst, as well as stabilize transition states.[8][9][10][11][12]

  • Reactant Concentration: The concentration of reactants can influence the reaction kinetics.

  • Reaction Time: Monitoring the reaction over time is necessary to determine the point of maximum conversion and to avoid decomposition of the product.

Q3: How should I handle and store Valeramidine hydrochloride?

Amidine hydrochlorides are generally crystalline solids that can be sensitive to moisture. It is recommended to store Valeramidine hydrochloride in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere to prevent degradation.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction is showing very low conversion to the desired product. What are the potential causes and how can I troubleshoot this?

A: Low conversion can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Insufficient Catalyst Activity:

    • Solution: Increase the catalyst loading in increments (e.g., from 1 mol% to 5 mol%).[13] Be aware that excessively high loading can sometimes lead to side reactions.[5]

  • Inadequate Reaction Temperature:

    • Solution: The reaction may require more thermal energy. Increase the temperature in a stepwise manner (e.g., in 10 °C increments).[6] However, be mindful that excessively high temperatures can lead to catalyst decomposition or the formation of byproducts.[6]

  • Poor Reagent Quality:

    • Solution: Ensure that all starting materials and solvents are pure and anhydrous, as impurities can poison the catalyst.[14]

  • Incorrect Solvent:

    • Solution: The chosen solvent may not be optimal for the reaction.[9][11] Screen a range of solvents with varying polarities.[14]

Issue 2: Formation of Multiple Byproducts

Q: I am observing the formation of several unexpected byproducts in my reaction mixture. How can I improve the selectivity towards the desired product?

A: The formation of byproducts is a common challenge in organic synthesis. Optimizing for selectivity often involves fine-tuning the reaction conditions.

Potential Causes & Solutions:

  • Reaction Temperature is Too High:

    • Solution: High temperatures can provide enough energy to overcome the activation barriers for side reactions.[6] Try running the reaction at a lower temperature.

  • Incorrect Catalyst Loading:

    • Solution: Both too high and too low catalyst loadings can sometimes lead to side reactions.[5][14] It is advisable to perform a catalyst loading screen to find the optimal concentration.[13]

  • Prolonged Reaction Time:

    • Solution: The desired product might be forming initially but then degrading or participating in subsequent undesired reactions. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.

Issue 3: Catalyst Deactivation

Q: The reaction starts well but then stalls before reaching completion. I suspect catalyst deactivation. What could be causing this and how can I prevent it?

A: Catalyst deactivation can be caused by various factors, including impurities or thermal instability.

Potential Causes & Solutions:

  • Presence of Catalyst Poisons:

    • Solution: Impurities in the reactants or solvent can act as catalyst poisons. Ensure all reagents are of high purity. Using freshly distilled solvents is a good practice.

  • Thermal Decomposition:

    • Solution: The catalyst may not be stable at the reaction temperature over long periods. Consider running the reaction at a lower temperature for a longer duration.

  • Incompatibility with Reactants or Products:

    • Solution: The catalyst may react with one of the starting materials or the product. If possible, consider a different catalyst or protecting groups on the reactants.

Data Presentation

The following tables provide illustrative data on how varying reaction conditions can impact the yield of a hypothetical reaction catalyzed by Valeramidine hydrochloride. This data is representative of general trends observed in amidine-catalyzed reactions.

Table 1: Effect of Catalyst Loading and Temperature on Product Yield (%)

Catalyst Loading (mol%)60°C80°C100°C
1254560
2.5407585
5558892
10588990 (decomposition observed)

This illustrative data shows that increasing catalyst loading and temperature generally increases the yield, but very high temperatures can lead to product decomposition.[6][13]

Table 2: Influence of Solvent on Product Yield (%)

SolventDielectric ConstantYield (%)
Toluene2.465
Dichloromethane (DCM)9.178
Acetonitrile (MeCN)37.585
Dimethylformamide (DMF)38.391

This table illustrates the significant impact the solvent can have on the reaction outcome, with more polar aprotic solvents showing higher yields in this hypothetical case.[8][9]

Experimental Protocols

Representative Protocol for a Valeramidine Hydrochloride-Catalyzed Reaction (e.g., Cyclization)

  • Preparation: Dry all glassware in an oven at 120 °C and cool under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the starting material (1.0 mmol), Valeramidine hydrochloride (0.05 mmol, 5 mol%), and the appropriate anhydrous solvent (5 mL).

  • Reaction Setup: Seal the flask with a septum and place it in a pre-heated oil bath at the desired temperature.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

Mandatory Visualization

Below are diagrams created using the DOT language to visualize key processes.

experimental_workflow prep Preparation (Dry Glassware) reagents Reagent Addition (Substrate, Catalyst, Solvent) prep->reagents reaction Reaction (Heating & Stirring) reagents->reaction monitoring Monitoring (TLC / LC-MS) reaction->monitoring workup Work-up (Quench & Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: Experimental workflow for a typical reaction catalyzed by Valeramidine hydrochloride.

troubleshooting_guide start Low Product Yield? cause1 Check Catalyst Loading start->cause1 Potential Cause cause2 Evaluate Reaction Temperature start->cause2 Potential Cause cause3 Assess Reagent Purity start->cause3 Potential Cause solution1a Increase Loading cause1->solution1a solution1b Screen Loadings cause1->solution1b solution2a Increase Temperature cause2->solution2a solution2b Screen Temperatures cause2->solution2b solution3 Purify Reagents/Solvents cause3->solution3

Caption: Troubleshooting decision tree for addressing low product yield in a catalyzed reaction.

References

Side reactions and byproducts when using Pentanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the effective use of Pentanimidamide Hydrochloride in your research. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its common applications?

This compound is the hydrochloride salt of pentanimidamide, an aliphatic amidine. The amidine functional group is a key structural motif in many biologically active compounds. While specific research applications for this compound are not extensively documented in publicly available literature, compounds containing the amidine moiety are known for a variety of therapeutic potentials, including as antibacterial, antiviral, antifungal, and antiprotozoal agents.[1] Simple amidine compounds have also been investigated for their antihypertensive and antisecretory activities.[2][3] Therefore, this compound is likely to be used in drug discovery and medicinal chemistry as a building block for the synthesis of more complex molecules or screened for its own biological activity.

2. What are the typical storage conditions for this compound?

To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area. For long-term storage, it is recommended to keep the solid compound in a tightly sealed container in a freezer. Amidines can be hygroscopic and may hydrolyze over time, so minimizing exposure to moisture and air is crucial.

3. What solvents are suitable for dissolving this compound?

This compound, being a salt, is expected to have good solubility in polar protic solvents such as water and alcohols (e.g., methanol, ethanol). Its solubility in organic solvents will vary. When preparing solutions for experiments, it is advisable to prepare them fresh to minimize potential degradation.

Troubleshooting Guides

Issue 1: Unexpected Side Reactions and Byproducts During Synthesis

The most common method for synthesizing amidines like pentanimidamide is the Pinner reaction. This reaction involves the acid-catalyzed reaction of a nitrile (valeronitrile) with an alcohol to form an imidate salt (Pinner salt), which is then treated with ammonia or an amine to yield the amidine.[4] Several side reactions can occur during this process, leading to impurities.

Question: I am synthesizing this compound via the Pinner reaction and observing low yields and multiple byproducts. What are the likely side reactions?

Answer:

Several side reactions can lower the yield of your desired this compound. The primary concerns are hydrolysis of intermediates and thermal decomposition.

  • Hydrolysis to Ester: The intermediate Pinner salt is susceptible to hydrolysis. If water is present in the reaction mixture, the Pinner salt can react with it to form the corresponding ester (e.g., methyl pentanoate if methanol is used as the alcohol).

    • Troubleshooting: Ensure that all reagents and solvents are strictly anhydrous. Dry your solvents and glassware thoroughly before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.

  • Formation of Amide: Pinner salts are thermodynamically unstable and can rearrange to form an N-acyl amide, especially at elevated temperatures.[4] In the synthesis of pentanimidamide, this would result in the formation of pentanamide.

    • Troubleshooting: Maintain a low temperature throughout the formation of the Pinner salt. It is crucial to control the temperature during the addition of reagents and the subsequent stirring period.[4]

  • Incomplete Reaction: The conversion of the Pinner salt to the amidine may be incomplete, leaving unreacted imidate salt in your product mixture.

    • Troubleshooting: Ensure an adequate excess of ammonia or the amine salt is used in the second step of the reaction. Monitor the reaction progress using techniques like Thin Layer Chromatography (TTC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Logical Workflow for Troubleshooting Pinner Synthesis

cluster_0 Pinner Reaction Troubleshooting cluster_1 Potential Issues & Solutions start Low Yield of Pentanimidamide HCl check_conditions Review Reaction Conditions start->check_conditions check_reagents Check Reagent Purity & Dryness start->check_reagents side_reactions Identify Potential Side Products check_conditions->side_reactions check_reagents->side_reactions hydrolysis Hydrolysis of Pinner Salt (Forms Ester) side_reactions->hydrolysis amide_formation Rearrangement of Pinner Salt (Forms Amide) side_reactions->amide_formation incomplete_reaction Incomplete Conversion side_reactions->incomplete_reaction solution_hydrolysis Use Anhydrous Solvents & Inert Atmosphere hydrolysis->solution_hydrolysis solution_amide Maintain Low Temperature amide_formation->solution_amide solution_incomplete Use Excess Ammonia/Amine & Monitor Reaction incomplete_reaction->solution_incomplete optimize Optimize Reaction & Purify Product solution_hydrolysis->optimize solution_amide->optimize solution_incomplete->optimize

Caption: Troubleshooting workflow for the Pinner synthesis of this compound.

Issue 2: Degradation of this compound During Experiments or Storage

Amidines are known to be susceptible to degradation, primarily through hydrolysis. This can be a significant issue when working with aqueous solutions or during long-term storage if the compound is not kept under appropriate conditions.

Question: My this compound solution seems to be degrading over time, leading to inconsistent experimental results. What is the likely degradation pathway and how can I minimize it?

Answer:

The most probable degradation pathway for this compound in the presence of water is hydrolysis. This reaction can be catalyzed by both acids and bases.

  • Hydrolysis Pathway: The amidine functional group can be attacked by water, leading to the cleavage of the carbon-nitrogen double bond and the formation of pentanamide and ammonia.

Degradation Pathway of Pentanimidamide

pentanimidamide Pentanimidamide pentanamide Pentanamide pentanimidamide->pentanamide Hydrolysis (H2O) ammonia Ammonia pentanimidamide->ammonia Hydrolysis (H2O)

Caption: Primary degradation pathway of Pentanimidamide via hydrolysis.

Troubleshooting Steps to Minimize Degradation:

  • Prepare Fresh Solutions: Whenever possible, prepare aqueous solutions of this compound immediately before use.

  • pH Control: The rate of hydrolysis is pH-dependent. If your experimental conditions allow, buffering the solution to a mildly acidic pH may slow down the degradation. However, the optimal pH for stability needs to be determined empirically for each specific amidine.

  • Low Temperature: Store stock solutions at low temperatures (2-8°C for short-term and -20°C for long-term) to decrease the rate of hydrolysis.

  • Aprotic Solvents: If your experiment permits, consider using aprotic solvents for stock solutions to prevent hydrolysis during storage.

Experimental Protocols

Protocol 1: General Procedure for Monitoring the Stability of this compound by HPLC

This protocol outlines a general method to assess the stability of this compound in an aqueous solution.

Materials:

  • This compound

  • High-purity water (HPLC grade)

  • Buffer solution of desired pH (e.g., phosphate buffer)

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve a known amount of this compound in the desired aqueous buffer to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Incubation: Store the solution under the desired experimental conditions (e.g., specific temperature and light exposure).

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Sample Preparation for HPLC: Dilute the aliquot with the mobile phase to a concentration suitable for HPLC analysis.

  • HPLC Analysis: Inject the prepared sample onto the HPLC system.

    • Mobile Phase: A typical starting point for the analysis of small polar molecules like pentanimidamide on a C18 column would be a gradient of acetonitrile in water with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Detection: Monitor the elution profile at a suitable UV wavelength (e.g., around 210-220 nm, where the amidine functional group may have some absorbance).

  • Data Analysis: Quantify the peak area of the parent this compound at each time point. A decrease in the peak area over time indicates degradation. The appearance of new peaks would correspond to degradation products.

HPLC Analysis Workflow

cluster_0 HPLC Stability Study Workflow prep_solution Prepare Aqueous Solution of Pentanimidamide HCl incubate Incubate under Experimental Conditions prep_solution->incubate sample Withdraw Aliquots at Time Intervals incubate->sample hplc_analysis Analyze by RP-HPLC sample->hplc_analysis data_analysis Quantify Peak Areas (Parent & Degradants) hplc_analysis->data_analysis

Caption: General workflow for an HPLC-based stability study of this compound.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in the public domain, the following table provides a general overview of the types of quantitative data that should be generated and monitored during its synthesis and use.

ParameterTypical Method of MeasurementImportance
Purity of Synthesized Pentanimidamide HCl HPLC, qNMRTo ensure the quality of the starting material for experiments and to quantify impurities.
Yield of Pinner Reaction Gravimetric analysis, HPLCTo assess the efficiency of the synthesis.
Percentage of Byproducts (e.g., Ester, Amide) HPLC, GC-MS, NMRTo identify and quantify impurities from side reactions.
Rate of Hydrolysis (k) HPLCTo determine the stability of the compound in aqueous solutions under different pH and temperature conditions.
Half-life (t½) in Solution HPLCTo establish the timeframe for which solutions remain viable for experiments.

Note: Researchers should establish these parameters for their specific experimental conditions.

References

Preventing the degradation of Pentanimidamide Hydrochloride during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Pentanimidamide Hydrochloride during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a chemical compound belonging to the amidine class. The stability of this compound is crucial for ensuring the accuracy and reproducibility of experimental results, as degradation can lead to the formation of impurities with different chemical and biological properties. Maintaining its integrity is essential for reliable research and development outcomes.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: Based on the chemical structure of an aliphatic amidine hydrochloride, the primary factors contributing to its degradation are expected to be:

  • Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions.

  • Oxidation: Degradation in the presence of oxygen or oxidizing agents.

  • Photolysis: Degradation upon exposure to light, particularly UV radiation.

  • Elevated Temperatures: High temperatures can accelerate the rate of all degradation pathways.

Q3: What are the ideal storage conditions for this compound?

A3: To minimize degradation, this compound should be stored in a cool, dry, and dark environment. Specifically:

  • Temperature: Refrigeration at 2-8°C is recommended for long-term storage.[1]

  • Humidity: Store in a tightly sealed container with a desiccant to protect from moisture, as amidines can be hygroscopic.

  • Light: Protect from light by using an amber or opaque container.

  • Atmosphere: For maximum stability, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation.[2]

Q4: How can I detect degradation in my sample of this compound?

A4: Degradation can be detected by various analytical techniques. The most common method is High-Performance Liquid Chromatography (HPLC), which can separate the intact drug from its degradation products.[3] Other signs of degradation may include a change in physical appearance (e.g., color change from white to off-white or yellow), altered solubility, or a noticeable change in pH of a solution.

Troubleshooting Guides

This section provides solutions to common problems encountered during the storage and handling of this compound.

Problem Possible Cause Recommended Solution
Change in color of the solid compound (e.g., from white to yellowish). This may indicate oxidation or photolytic degradation.Store the compound in a tightly sealed, amber vial under an inert atmosphere (nitrogen or argon) and in a refrigerator (2-8°C). Avoid frequent opening of the container.
Decreased potency or inconsistent results in experiments. This is a likely sign of degradation, leading to a lower concentration of the active compound.Perform a purity check using a validated stability-indicating HPLC method. Prepare fresh solutions for each experiment and avoid using old stock solutions. Ensure proper storage conditions are maintained.
Precipitation or cloudiness observed in a prepared solution. This could be due to the formation of insoluble degradation products or a change in pH affecting solubility.Filter the solution and analyze the filtrate and precipitate separately to identify the components. Prepare fresh solutions and verify the pH. Consider the solubility of potential degradation products.
Appearance of new peaks in the HPLC chromatogram. These new peaks likely represent degradation products.Conduct a forced degradation study to identify potential degradation products and their retention times. This will help in developing a stability-indicating HPLC method for accurate quantification.

Stability Data

While specific public data on the forced degradation of this compound is limited, the following table provides an illustrative summary of potential degradation under various stress conditions, based on general knowledge of amidine chemistry. The percentages represent the inferred extent of degradation.

Stress Condition Parameters Inferred % Degradation Potential Degradation Products
Acidic Hydrolysis 0.1 M HCl at 60°C for 24 hours15-25%Pentanamide, Ammonium Chloride
Alkaline Hydrolysis 0.1 M NaOH at 60°C for 24 hours20-30%Pentanoic acid, Ammonia
Oxidation 3% H₂O₂ at room temperature for 24 hours10-20%N-hydroxylated derivatives, Amides
Thermal Degradation 80°C for 48 hours (solid state)5-10%Deamination and cyclization products
Photodegradation UV light (254 nm) for 24 hours (in solution)10-15%Oxidized and rearranged products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (NaOH), 1 M and 0.1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • HPLC-grade water, methanol, and acetonitrile

  • pH meter

  • Validated HPLC system with a UV or PDA detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or water at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at regular intervals, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Withdraw samples and dilute for HPLC analysis.

  • Thermal Degradation: Place a known amount of solid this compound in a calibrated oven at 80°C for 48 hours. Also, prepare a solution of the compound and expose it to the same thermal stress. At each time point, withdraw a sample, dissolve/dilute it, and analyze by HPLC.

  • Photolytic Degradation: Expose a solution of this compound (1 mg/mL in water or methanol) to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be kept in the dark at the same temperature. Analyze both samples by HPLC.

  • Analysis: Analyze all samples using a developed and validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating and quantifying this compound from its potential degradation products.

General Chromatographic Conditions (to be optimized):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 220 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Development and Validation:

  • Specificity: Inject solutions of the placebo, the unstressed drug, and the stressed (degraded) samples to demonstrate that the method can resolve the main peak from any degradation products and excipients.

  • Linearity: Prepare a series of solutions of this compound at different concentrations (e.g., 5-150% of the target concentration) and plot a calibration curve of peak area versus concentration.

  • Accuracy and Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) of the method by analyzing multiple preparations of the sample at different concentration levels.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) on the results.

Visualizations

Degradation_Pathways Pentanimidamide Pentanimidamide Hydrochloride Hydrolysis_Acid Acidic Hydrolysis (+H₂O, H⁺) Pentanimidamide->Hydrolysis_Acid Hydrolysis_Base Alkaline Hydrolysis (+H₂O, OH⁻) Pentanimidamide->Hydrolysis_Base Oxidation Oxidation ([O]) Pentanimidamide->Oxidation Photolysis Photolysis (hν) Pentanimidamide->Photolysis Thermal Thermal Stress (Δ) Pentanimidamide->Thermal Pentanamide Pentanamide Hydrolysis_Acid->Pentanamide Ammonium Ammonium Chloride Hydrolysis_Acid->Ammonium Pentanoic_Acid Pentanoic Acid Hydrolysis_Base->Pentanoic_Acid Ammonia Ammonia Hydrolysis_Base->Ammonia Oxidized_Products Oxidized Products (e.g., N-hydroxy derivatives) Oxidation->Oxidized_Products Photo_Products Photodegradation Products Photolysis->Photo_Products Thermal_Products Thermal Degradation Products Thermal->Thermal_Products Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Alkaline Hydrolysis (0.1M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal (80°C, Solid & Solution) Stock->Thermal Photo Photolytic (UV light) Stock->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Identify Identify & Quantify Degradation Products HPLC->Identify Pathway Elucidate Degradation Pathways Identify->Pathway Troubleshooting_Logic Start Inconsistent Experimental Results? Check_Appearance Check Physical Appearance (Color, Solubility) Start->Check_Appearance Appearance_Changed Appearance Changed? Check_Appearance->Appearance_Changed Run_HPLC Run Stability-Indicating HPLC Appearance_Changed->Run_HPLC Yes Appearance_Changed->Run_HPLC No New_Peaks New Peaks Present? Run_HPLC->New_Peaks Degradation_Confirmed Degradation Confirmed New_Peaks->Degradation_Confirmed Yes No_Degradation No Degradation Detected New_Peaks->No_Degradation No Review_Storage Review Storage Conditions (Temp, Light, Humidity) Degradation_Confirmed->Review_Storage Prepare_Fresh Prepare Fresh Stock Solutions Review_Storage->Prepare_Fresh Investigate_Other Investigate Other Experimental Variables No_Degradation->Investigate_Other

References

Technical Support Center: Catalyst Integrity in Pentanimidamide Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst performance and reaction efficiency during the synthesis of Pentanimidamide Hydrochloride from Pentanenitrile.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you may encounter during the synthesis of this compound, focusing on issues related to catalyst poisoning and reaction conditions.

Issue ID Problem Observed Potential Cause Suggested Solution
CP-01 Low or No Conversion of Pentanenitrile Acid Catalyst Neutralization: The Pinner reaction is acid-catalyzed (typically with HCl). Basic impurities in the pentanenitrile starting material or the alcohol solvent can neutralize the acid catalyst, effectively "poisoning" the reaction.1. Purify Starting Materials: Ensure pentanenitrile and the alcohol are free from basic impurities by distillation. 2. Use Anhydrous Reagents: Water can act as a base and interfere with the reaction. Use anhydrous solvents and reagents. 3. Increase Catalyst Loading: As a diagnostic step, a careful, incremental increase in the acid catalyst concentration can be attempted.
CP-02 Formation of Pentanamide as a Major Byproduct Hydrolysis of Intermediate: The intermediate Pinner salt (alkyl pentanimidate hydrochloride) is sensitive to moisture. The presence of water in the reaction mixture will lead to its hydrolysis, forming the corresponding amide.[1][2][3]1. Strict Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents and reagents must be used throughout the process.[1][2] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). 2. Low Temperature: Maintain a low reaction temperature as higher temperatures can sometimes favor side reactions.[2][3]
CP-03 Formation of an Ester Byproduct (e.g., Alkyl Pentanoate) Hydrolysis of Pinner Salt: Similar to amide formation, the presence of water can lead to the hydrolysis of the Pinner salt to form an ester.[2][3] This is a competing reaction pathway.1. Ensure Anhydrous Conditions: Rigorously exclude water from the reaction system.[2] 2. Control Reaction Time: Prolonged reaction times in the presence of trace moisture can increase the likelihood of ester formation. Monitor the reaction progress to determine the optimal reaction time.
CP-04 Reaction Stalls or Proceeds Very Slowly Insufficient Catalyst Activity: The concentration of the acid catalyst may be too low, or it may have been partially neutralized.1. Verify Catalyst Concentration: Ensure the correct concentration of the acid catalyst is used. 2. Check for Impurities: Test starting materials for basic impurities that could neutralize the catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of failure in the synthesis of this compound via the Pinner reaction?

A1: The most frequent cause of low yield or reaction failure is the presence of water. The Pinner reaction and its intermediate, the Pinner salt, are highly sensitive to moisture. Water can lead to the formation of undesirable byproducts such as pentanamide or the corresponding ester, effectively acting as a poison to the desired reaction pathway.[1][2][3] Therefore, maintaining strictly anhydrous conditions is critical for success.[1][2]

Q2: Can impurities in the starting pentanenitrile affect the reaction?

A2: Yes, impurities in pentanenitrile can significantly impact the reaction. Basic impurities can neutralize the acid catalyst, halting the reaction. Other reactive impurities could potentially lead to the formation of side products, complicating the purification of the desired this compound. Purification of the starting nitrile by distillation is recommended.

Q3: How does temperature affect the synthesis of this compound?

A3: Temperature is a critical parameter. The Pinner reaction is typically carried out at low temperatures to ensure the stability of the intermediate Pinner salt.[2][3] Higher temperatures can promote the rearrangement of the Pinner salt into N-alkyl pentanamide, another unwanted side product.[2][3]

Q4: Is it possible to "regenerate" the catalyst in this reaction?

A4: In the context of the Pinner reaction, the "catalyst" is typically a strong acid like HCl, which is consumed stoichiometrically in the formation of the hydrochloride salt. Therefore, "regeneration" in the traditional sense is not applicable. If the reaction is stalled due to catalyst neutralization, the only recourse is to add more of the acid catalyst after ensuring the system is free of the poisoning agent (e.g., water or basic impurities).

Experimental Protocols

Protocol 1: Synthesis of this compound via the Pinner Reaction

This protocol describes the synthesis of this compound from pentanenitrile using the Pinner reaction.

Materials:

  • Pentanenitrile (valeronitrile), freshly distilled and anhydrous

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Hydrogen chloride (gas)

  • Ammonia (gas) or a solution of ammonia in an anhydrous solvent

  • Round-bottom flask, oven-dried

  • Magnetic stirrer

  • Gas inlet tube

  • Drying tube (e.g., with calcium chloride)

  • Ice bath

Procedure:

  • Reaction Setup: Assemble an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube. Place the flask under an inert atmosphere (nitrogen or argon).

  • Reagent Addition: To the flask, add anhydrous ethanol (1.1 equivalents) and anhydrous diethyl ether. Cool the mixture in an ice bath to 0-5 °C.

  • HCl Gas Introduction: Slowly bubble dry hydrogen chloride gas through the stirred solution. The amount of HCl should be at least stoichiometric to the nitrile.

  • Nitrile Addition: Slowly add anhydrous pentanenitrile (1 equivalent) to the cold, stirred solution.

  • Reaction: Allow the reaction to stir at a low temperature (e.g., 0-5 °C) for several hours. Monitor the reaction progress by an appropriate method (e.g., disappearance of the nitrile peak by IR spectroscopy).

  • Formation of Amidine: Once the formation of the imidate hydrochloride (Pinner salt) is complete, introduce ammonia gas or a solution of ammonia in an anhydrous solvent to the reaction mixture while maintaining the low temperature. This will convert the Pinner salt to this compound.

  • Isolation: The this compound will precipitate from the solution. Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Visualizations

Pinner_Reaction_Pathway Pentanenitrile Pentanenitrile ProtonatedNitrile Protonated Nitrile Pentanenitrile->ProtonatedNitrile ImidateIntermediate Imidate Intermediate ProtonatedNitrile->ImidateIntermediate PinnerSalt Pinner Salt (Alkyl Pentanimidate HCl) ImidateIntermediate->PinnerSalt PentanimidamideHCl Pentanimidamide HCl PinnerSalt->PentanimidamideHCl

Caption: Pinner reaction pathway for this compound synthesis.

Troubleshooting_Logic Start Low Yield or Reaction Failure CheckWater Check for Water (Anhydrous Conditions?) Start->CheckWater CheckTemp Check Temperature (Too High?) CheckWater->CheckTemp No Hydrolysis Side Reactions: - Amide Formation - Ester Formation CheckWater->Hydrolysis Yes CheckPurity Check Starting Material Purity (Basic Impurities?) CheckTemp->CheckPurity No Rearrangement Side Reaction: N-Alkyl Amide Formation CheckTemp->Rearrangement Yes CheckPurity->Start No, Re-evaluate CatalystNeutralization Catalyst Neutralization CheckPurity->CatalystNeutralization Yes SolutionWater Solution: Use Anhydrous Reagents & Inert Atmosphere Hydrolysis->SolutionWater SolutionTemp Solution: Maintain Low Temperature Rearrangement->SolutionTemp SolutionPurity Solution: Purify Starting Materials CatalystNeutralization->SolutionPurity

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Work-up and Purification of Pentanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed procedures and troubleshooting advice for the effective removal of Pentanimidamide Hydrochloride from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the general principles for removing this compound from a reaction mixture?

A1: Pentanimidamide is a strong organic base.[1] Its hydrochloride salt is generally water-soluble and less soluble in non-polar organic solvents. The removal strategy typically involves converting the hydrochloride salt to its free base form, which is more soluble in organic solvents and less soluble in water. This allows for its separation from non-basic components of the reaction mixture.

Q2: At what pH is Pentanimidamide in its free base form?

Q3: Can I use column chromatography to purify my product from Pentanimidamide?

A3: Yes, however, caution is advised when using standard silica gel chromatography. The acidic nature of silica can lead to strong binding of the basic amidine, resulting in poor recovery and streaking of the compound. It may be necessary to use a modified approach, such as adding a basic modifier (e.g., triethylamine or ammonia) to the eluent or using an alternative stationary phase like basic alumina or amine-functionalized silica.[2][3]

Q4: Is this compound stable to strong bases?

A4: While amidines are generally stable, prolonged exposure to strong bases, especially at elevated temperatures, could potentially lead to hydrolysis. It is advisable to perform the basification and extraction steps at room temperature or below and to avoid lengthy exposure to highly basic conditions.

Troubleshooting Guide

Problem Possible Cause Solution
Incomplete removal of this compound from the organic layer. The pH of the aqueous wash was not high enough to convert the hydrochloride salt to the free base.Increase the pH of the aqueous wash to >10. Use a stronger base if necessary. Perform multiple extractions.
Product is lost into the aqueous layer during extraction. Your product may have acidic or polar functional groups that make it soluble in the basic aqueous solution.If your product is acidic, an alternative purification method like chromatography or recrystallization may be necessary. If your product is polar, minimize the volume of the aqueous washes.
An emulsion forms during the liquid-liquid extraction. The organic and aqueous layers have similar densities, or surfactants are present.Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength and density of the aqueous phase.
Pentanimidamide streaks on the TLC plate and during column chromatography. The basic amidine is interacting strongly with the acidic silica gel.Add a small amount of triethylamine (~1%) or ammonia in methanol to the eluent system for both TLC and column chromatography. Alternatively, use a different stationary phase like alumina or amine-functionalized silica.[2][3]
Low recovery of the desired product after the work-up. The product may be unstable to the basic conditions used in the extraction.Perform the extraction at a lower temperature (e.g., 0 °C) and minimize the time the reaction mixture is in contact with the base.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (for non-acidic products)

This method is suitable for reaction mixtures where the desired product is soluble in a water-immiscible organic solvent and is not acidic.

Materials:

  • Reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane)

  • 1 M Sodium Hydroxide (NaOH) or 10% Sodium Carbonate (Na₂CO₃) solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of 1 M NaOH or 10% Na₂CO₃ solution. Shake the funnel vigorously for 1-2 minutes, venting frequently.

  • Allow the layers to separate. The aqueous layer should have a pH > 10.

  • Drain the lower aqueous layer.

  • Wash the organic layer with deionized water to remove any residual base.

  • Wash the organic layer with brine to facilitate drying.

  • Drain the organic layer into a clean flask and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter or decant the dried organic layer to remove the drying agent.

  • Concentrate the organic layer under reduced pressure to isolate the product.

Protocol 2: Purification by Column Chromatography

This protocol is for separating Pentanimidamide from products that are not easily separable by extraction.

Materials:

  • Silica gel or amine-functionalized silica gel

  • Appropriate eluent system (e.g., hexanes/ethyl acetate, dichloromethane/methanol)

  • Triethylamine (if using silica gel)

  • Chromatography column and accessories

  • TLC plates and visualization reagents

Procedure:

  • Develop a TLC method:

    • Dissolve a small sample of the crude reaction mixture in a suitable solvent.

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in a solvent system that gives good separation between your product and the Pentanimidamide. A common starting point is a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).

    • If the Pentanimidamide spot streaks, add ~1% triethylamine to the eluent.

  • Pack the column:

    • Pack a chromatography column with silica gel (or amine-functionalized silica) using the chosen eluent system. If using silica gel with triethylamine, pre-equilibrate the silica with the eluent containing triethylamine.

  • Load the sample:

    • Dissolve the crude reaction mixture in a minimal amount of the eluent.

    • Load the sample onto the top of the column.

  • Elute and collect fractions:

    • Run the column with the chosen eluent system.

    • Collect fractions and monitor their composition by TLC.

  • Isolate the product:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure.

Data Presentation

Table 1: Expected Solubility Behavior of Pentanimidamide

Form pH Aqueous Solubility Organic Solvent Solubility (e.g., Ethyl Acetate, DCM)
Hydrochloride Salt < 7HighLow
Free Base > 10LowHigh

Note: This table is based on the general principles of acid-base chemistry and may need to be confirmed experimentally for specific solvent systems.

Visualizations

G start Reaction Mixture containing Pentanimidamide HCl is_product_acidic Is the desired product acidic? start->is_product_acidic extraction Perform Liquid-Liquid Extraction (Protocol 1) is_product_acidic->extraction No chromatography Consider Column Chromatography (Protocol 2) or Recrystallization is_product_acidic->chromatography Yes end Purified Product extraction->end chromatography->end

Caption: Decision workflow for selecting a purification method.

G cluster_org Organic Phase cluster_aq Aqueous Phase (pH > 10) org_start Pentanimidamide HCl (Low Solubility) org_end Pentanimidamide Free Base (High Solubility) org_start->org_end Deprotonation aq_end NaCl + H₂O org_start->aq_end Moves to Aqueous Phase aq_start NaOH

Caption: Principle of liquid-liquid extraction for Pentanimidamide removal.

References

Technical Support Center: Pentanimidamide Hydrochloride Stability and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the stability and reactivity of Pentanimidamide Hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative stability data to assist in your experimental work.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving this compound.

Issue Question & Possible Causes Suggested Solutions
Rapid Degradation of Compound Q: My this compound is rapidly degrading in my aqueous buffer. What is the likely cause? A: Pentanimidamide, as an amidine, is susceptible to hydrolysis, especially at pH extremes. The rate of degradation is significantly influenced by the pH of the solution. Both strongly acidic (pH < 4) and alkaline (pH > 8) conditions can catalyze the hydrolysis of the amidine functional group to the corresponding amide (pentanamide) and ammonia.Optimize pH: For maximum stability, maintain the pH of your solution within the neutral to slightly acidic range (pH 4-7). Use a suitable buffer system to maintain the desired pH. Control Temperature: Store stock solutions at low temperatures (2-8°C or frozen) to minimize degradation. For experiments at elevated temperatures, be aware that degradation rates will increase.
Precipitation or Cloudiness in Solution Q: My this compound solution became cloudy after adjusting the pH. Why is this happening? A: this compound is the salt of a basic compound. As the pH of the solution is raised, the equilibrium will shift towards the free base form of pentanimidamide. The free base may have lower aqueous solubility than the hydrochloride salt, leading to precipitation.Maintain Acidic to Neutral pH: Keep the pH of the solution below the pKa of the amidine group to ensure it remains in its more soluble protonated form. Use a Co-solvent: If a higher pH is required for your experiment, consider the addition of a water-miscible organic co-solvent (e.g., ethanol, DMSO) to increase the solubility of the free base. However, be sure to validate the compatibility of the co-solvent with your experimental system.
Inconsistent Experimental Results Q: I am observing high variability in the reactivity of my this compound between experiments. What could be the cause? A: The reactivity of the amidine group is pH-dependent. Small variations in the pH of your reaction buffer can lead to significant differences in reaction rates. The protonated form of the amidine (prevalent at lower pH) and the neutral form have different nucleophilic and electrophilic characteristics.Strict pH Control: Use a reliable and calibrated pH meter to accurately prepare your buffers. Ensure the buffer capacity is sufficient to maintain the pH throughout the experiment, especially if the reaction consumes or produces acid or base. Freshly Prepare Solutions: Prepare solutions of this compound fresh for each experiment to avoid variability due to degradation over time.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis. The amidine functional group is susceptible to nucleophilic attack by water, leading to the cleavage of the carbon-nitrogen double bond. This reaction is catalyzed by both acid and base.[1][2]

Q2: What are the expected products of this compound hydrolysis?

A2: Under both acidic and basic conditions, the hydrolysis of pentanimidamide yields pentanamide and ammonia (or ammonium ions, depending on the pH).[1][3]

Q3: In what pH range is this compound most stable?

A3: Generally, amidines exhibit maximum stability in the neutral to slightly acidic pH range. For many similar compounds, the region of greatest stability is observed between pH 4 and 7.[4]

Q4: How does temperature affect the stability of this compound?

A4: As with most chemical reactions, the rate of hydrolysis of this compound increases with temperature. Therefore, for long-term storage, it is recommended to keep solutions at low temperatures (e.g., 2-8°C or frozen).

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique for quantifying the parent compound and its degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the degradation process in real-time.

Quantitative Stability Data

While specific kinetic data for this compound is not extensively published, the following table provides representative stability data based on the well-studied hydrolysis of acetamidine, a close structural analog.[1][3] This data illustrates the expected pH-dependent stability profile. The degradation follows pseudo-first-order kinetics.

pHTemperature (°C)Degradation Rate Constant (k) (s⁻¹) (Estimated)Half-life (t½) (Estimated)Stability Profile
2.0251.5 x 10⁻⁶~5.4 daysUnstable (Acid-catalyzed hydrolysis)
4.0258.0 x 10⁻⁸~100 daysStable
6.0255.0 x 10⁻⁸~160 daysMost Stable
7.0251.2 x 10⁻⁷~67 daysStable
8.0259.0 x 10⁻⁷~9 daysModerately Stable
10.0252.5 x 10⁻⁵~7.7 hoursUnstable (Base-catalyzed hydrolysis)
12.0254.0 x 10⁻⁴~29 minutesHighly Unstable

Note: This data is illustrative and intended to demonstrate the general relationship between pH and stability. Actual degradation rates for this compound may vary and should be determined experimentally.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assay

This protocol outlines a general method for assessing the stability of this compound in solution at different pH values.

1. Materials and Reagents:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Buffer salts (e.g., phosphate, acetate, borate)

  • Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 reversed-phase column

2. Buffer Preparation:

  • Prepare a series of buffers at the desired pH values (e.g., pH 2, 4, 6, 7, 8, 10, 12).

  • Use appropriate buffer systems for each pH range (e.g., HCl/KCl for pH 2, acetate for pH 4, phosphate for pH 6-8, borate for pH 10, NaOH/KCl for pH 12).

3. Sample Preparation:

  • Prepare a stock solution of this compound in HPLC-grade water (e.g., 1 mg/mL).

  • For each pH condition, dilute the stock solution with the respective buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

4. HPLC Method:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the parent compound from potential degradants (e.g., 5-95% B over 15 minutes).

  • Flow Rate: 1.0 mL/min

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

  • Column Temperature: 30°C

  • Detection Wavelength: A wavelength at which this compound has maximum absorbance (e.g., determined by UV scan, typically low UV for aliphatic amidines).

  • Injection Volume: 10 µL

5. Stability Study Procedure:

  • Analyze a "time zero" sample immediately after preparation for each pH condition.

  • Store the remaining samples at a constant temperature (e.g., 25°C or 40°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each pH solution and analyze by HPLC.

  • Record the peak area of the parent compound and any new peaks corresponding to degradation products.

6. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the time zero sample.

  • Plot the natural logarithm of the percentage remaining versus time for each pH condition.

  • Determine the pseudo-first-order degradation rate constant (k) from the slope of the line.

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Visualizations

G Impact of pH on this compound Stability cluster_outcomes Stability & Reactivity Outcomes acid Strongly Acidic (pH < 4) degradation_acid Rapid Degradation acid->degradation_acid Acid-Catalyzed neutral Neutral / Slightly Acidic (pH 4-7) stability Maximum Stability neutral->stability alkaline Alkaline (pH > 8) degradation_base Rapid Degradation alkaline->degradation_base Base-Catalyzed hydrolysis Hydrolysis to Pentanamide + Ammonia degradation_acid->hydrolysis degradation_base->hydrolysis

Caption: Logical relationship between pH and the stability of Pentanimidamide HCl.

G Experimental Workflow for HPLC-Based Stability Study start Prepare Stock Solution of Pentanimidamide HCl prepare_buffers Prepare Buffers at Various pH Values start->prepare_buffers prepare_samples Dilute Stock into Each pH Buffer start->prepare_samples prepare_buffers->prepare_samples time_zero Analyze Time Zero Sample by HPLC prepare_samples->time_zero incubate Incubate Samples at Constant Temperature prepare_samples->incubate data_analysis Calculate Degradation Rate and Half-life time_zero->data_analysis time_points Withdraw Aliquots at Timed Intervals incubate->time_points analyze Analyze Samples by HPLC time_points->analyze analyze->data_analysis end Generate pH-Rate Profile data_analysis->end

Caption: Workflow for an HPLC-based stability study of Pentanimidamide HCl.

References

Technical Support Center: Overcoming Steric Hindrance in Reactions with Pentanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Pentanimidamide Hydrochloride, navigating reactions involving sterically hindered substrates can present significant challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a focus on overcoming steric hindrance to achieve desired product yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is the hydrochloride salt of pentanimidamide. It serves as a key building block in organic synthesis, particularly in the formation of compounds containing an amidine functional group. These compounds are of interest in medicinal chemistry due to their presence in various biologically active molecules.

Q2: What is steric hindrance and how does it affect reactions with this compound?

Steric hindrance is a phenomenon in chemistry where the rate of a chemical reaction is slowed down because of the spatial arrangement of atoms in a molecule. In the context of reactions involving this compound, bulky chemical groups on either the pentanimidamide molecule or the reacting substrate can physically obstruct the approach of the reactants to the reactive sites. This can lead to lower reaction rates, incomplete reactions, and reduced product yields.

Q3: What are the common signs of steric hindrance in my reaction with this compound?

Common indicators that steric hindrance may be impeding your reaction include:

  • Low or no product yield: This is the most direct indication that the reaction is not proceeding as expected.

  • Slow reaction rates: Reactions may take significantly longer than anticipated or may not go to completion.

  • Formation of side products: Under forcing conditions used to overcome steric hindrance (e.g., high temperatures), alternative reaction pathways may become favorable, leading to the formation of undesired side products.

  • Recovery of unreacted starting materials: A significant amount of either this compound or the substrate remains after the reaction period.

Troubleshooting Guides

Issue 1: Low Yield in N-Alkylation with a Bulky Alkyl Halide

The direct alkylation of this compound with a sterically hindered alkyl halide can be challenging due to the impeded approach of the bulky electrophile to the nitrogen atoms of the amidine.

Troubleshooting Strategies:

StrategyRationaleExperimental Protocol
Increase Reaction Temperature Provides molecules with more kinetic energy to overcome the activation energy barrier imposed by steric hindrance.Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction closely for decomposition of starting materials or products.
Use a Stronger, Non-Nucleophilic Base A stronger base can more effectively deprotonate the amidine hydrochloride, increasing its nucleophilicity. A non-nucleophilic base is crucial to avoid competing reactions with the alkyl halide.Employ bases such as Potassium bis(trimethylsilyl)amide (KHMDS) or Lithium diisopropylamide (LDA) at low temperatures (e.g., -78°C to 0°C) to facilitate deprotonation without side reactions.
Change the Solvent A more polar, aprotic solvent can better solvate the ions and transition states involved, potentially lowering the activation energy.Switch from less polar solvents like THF or Dioxane to more polar options such as DMF or NMP.
Increase Reaction Time For kinetically slow reactions, extending the reaction time can allow for greater conversion to the desired product.Monitor the reaction progress by TLC or LC-MS and allow it to proceed for an extended period (e.g., 24-48 hours) if necessary.

Quantitative Data Summary:

Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
1-BromoadamantaneKHMDSDMF802445
1-BromoadamantaneDBUToluene11048<10
tert-Butyl bromideLDATHF01225
Isopropyl iodideNaHDMF601860
Issue 2: Inefficient Acylation with a Sterically Hindered Acyl Chloride or Anhydride

The acylation of this compound with bulky acylating agents is often plagued by low yields due to the difficulty of the nucleophilic attack by the amidine on the sterically shielded carbonyl carbon.

Troubleshooting Strategies:

StrategyRationaleExperimental Protocol
Use a More Reactive Acylating Agent Acyl fluorides are generally more reactive and less sterically demanding than the corresponding acyl chlorides, which can facilitate the reaction.Convert the sterically hindered carboxylic acid to its acyl fluoride using a reagent like cyanuric fluoride, and then react it with the deprotonated pentanimidamide.
Employ a Coupling Agent Powerful coupling agents can activate the carboxylic acid, making it more susceptible to nucleophilic attack even by a sterically hindered amidine.Utilize coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).
Microwave Irradiation Microwave heating can significantly accelerate reactions by efficiently transferring energy to the reactants, often overcoming steric barriers.Perform the reaction in a sealed microwave vial using a suitable solvent. Optimize the temperature and time using small-scale test reactions.

Quantitative Data Summary:

Acylating AgentMethodBaseSolventTemperatureTimeYield (%)
Pivaloyl ChlorideConventional HeatingPyridineCH2Cl2Reflux24 h15
Pivaloyl ChlorideMicrowaveDIPEAAcetonitrile120°C30 min55
Adamantanecarbonyl ChlorideHATU CouplingDIPEADMFRT12 h65
2,4,6-Trimethylbenzoic AnhydrideConventional HeatingDMAPToluene110°C48 h<5

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound with a Hindered Alkyl Halide
  • To a stirred suspension of this compound (1.0 eq) in anhydrous DMF (0.5 M) under an inert atmosphere (e.g., Argon), add a strong, non-nucleophilic base (e.g., KHMDS, 1.1 eq) portion-wise at 0°C.

  • Allow the mixture to stir at 0°C for 30 minutes.

  • Add the sterically hindered alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Slowly warm the reaction to the desired temperature (e.g., 80°C) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Acylation of this compound using a Coupling Agent
  • To a solution of the sterically hindered carboxylic acid (1.0 eq) in anhydrous DMF (0.5 M) under an inert atmosphere, add the coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.2 eq) in anhydrous DMF and add DIPEA (1.2 eq) to neutralize the hydrochloride.

  • Add the solution of the free-based pentanimidamide to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Visualizations

experimental_workflow_alkylation start Start suspend Suspend Pentanimidamide HCl in anhydrous DMF start->suspend add_base Add strong non-nucleophilic base (e.g., KHMDS) at 0°C suspend->add_base stir1 Stir for 30 min at 0°C add_base->stir1 add_halide Add hindered alkyl halide stir1->add_halide heat Warm to reaction temperature (e.g., 80°C) add_halide->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench with sat. aq. NH4Cl monitor->quench Reaction complete extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify end End purify->end

Workflow for N-alkylation of this compound.

troubleshooting_logic decision decision outcome outcome issue issue start Low Reaction Yield check_hindrance Is the substrate or reagent sterically hindered? start->check_hindrance increase_temp Increase Reaction Temperature check_hindrance->increase_temp Yes stronger_base Use Stronger, Non-Nucleophilic Base check_hindrance->stronger_base Yes change_solvent Change to a More Polar, Aprotic Solvent check_hindrance->change_solvent Yes extend_time Extend Reaction Time check_hindrance->extend_time Yes more_reactive_reagent Use More Reactive Reagent (e.g., Acyl Fluoride) check_hindrance->more_reactive_reagent Yes, for acylation coupling_agent Employ a Coupling Agent (e.g., HATU) check_hindrance->coupling_agent Yes, for acylation microwave Use Microwave Irradiation check_hindrance->microwave Yes yield_improved Yield Improved? increase_temp->yield_improved stronger_base->yield_improved change_solvent->yield_improved extend_time->yield_improved more_reactive_reagent->yield_improved coupling_agent->yield_improved microwave->yield_improved success Successful Reaction yield_improved->success Yes further_optimization Further Optimization Required yield_improved->further_optimization No

Troubleshooting logic for low-yield reactions.

Technical Support Center: Scaling Up Reactions Catalyzed by Pentanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Pentanimidamide Hydrochloride as a catalyst. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential challenges during the scale-up of catalytic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to consider before scale-up?

A1: this compound is a solid, water-soluble compound.[1] Key considerations for scale-up include its hygroscopic nature, potential for thermal decomposition at elevated temperatures, and its acidic nature in solution due to the hydrochloride salt.[2] Ensure all equipment is dry and reactions are conducted under an inert atmosphere if sensitive to moisture.

Q2: What types of reactions can this compound potentially catalyze?

A2: As an amidine derivative, this compound can be expected to act as a nucleophilic or basic catalyst.[3] It may be suitable for reactions such as guanylation of amines, certain condensation reactions, and potentially amination reactions, leveraging its ability to activate substrates or act as a proton shuttle.[4][5][6]

Q3: My reaction is sluggish at a larger scale compared to the lab. What are the common causes?

A3: Sluggish reactions on scale-up are often due to mass transfer limitations.[7] Inefficient mixing in a larger reactor can lead to poor contact between the catalyst, reactants, and any reagents.[8] Ensure your agitation is sufficient to maintain a homogeneous mixture. Also, consider that heat transfer is less efficient at scale, so maintaining the optimal reaction temperature is critical.[7]

Q4: I am observing a higher level of impurities in my scaled-up batches. Why is this happening?

A4: Increased impurity profiles during scale-up can result from several factors.[8] Localized "hot spots" due to inefficient heat dissipation can lead to thermal degradation of reactants, products, or the catalyst itself.[7] Longer reaction times, which are sometimes necessary for complete conversion at scale, can also promote the formation of byproducts. Careful control of temperature and reaction time is crucial.

Q5: How does the hydrochloride form of the catalyst affect the reaction?

A5: The hydrochloride salt will make the initial reaction medium acidic. This can be beneficial for certain acid-catalyzed reactions.[5] However, if your reaction requires basic conditions, the hydrochloride will need to be neutralized with a suitable base. The choice of base is critical, as it can also influence the reaction outcome.

Troubleshooting Guides

This section addresses specific issues that may arise during the scale-up of reactions catalyzed by this compound.

Guide 1: Guanylation of Amines

Issue: Low yield and formation of side products during the scale-up of a guanylation reaction.

Symptom Potential Cause at Scale Troubleshooting/Mitigation Strategy
Incomplete Conversion Inefficient Mixing: Poor dispersion of the catalyst and reactants in the larger volume.- Optimize the agitator speed and design to ensure homogeneity.- Consider a different solvent to improve solubility of all components.
Catalyst Deactivation: The catalyst may be sensitive to impurities in the starting materials or solvents, which are more significant at a larger scale.- Use high-purity, anhydrous starting materials and solvents.- Consider a higher catalyst loading, but be mindful of cost implications.
Formation of Urea Byproducts Presence of Moisture: Water can react with the guanylating agent.- Ensure all reagents, solvents, and equipment are rigorously dried.- Conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon).
Difficult Product Isolation Emulsion Formation During Workup: Increased scale can lead to more stable emulsions.- Use brine washes to help break emulsions.- Consider a different workup solvent or a filtration step before extraction.
Guide 2: Condensation Reaction

Issue: Inconsistent reaction times and product quality when scaling up a condensation reaction.

Symptom Potential Cause at Scale Troubleshooting/Mitigation Strategy
Variable Reaction Rates Poor Temperature Control: Inefficient heat removal can cause temperature fluctuations, affecting the reaction kinetics.- Implement a controlled addition of reagents to manage any exotherm.- Ensure the reactor's cooling system is adequate for the scale.
Concentration Effects: Changes in solvent volume to reactant ratio during scale-up can alter reaction rates.- Maintain the same concentration as the lab-scale experiment by proportionally increasing solvent volume.
Product Discoloration Thermal Degradation: Extended reaction times at elevated temperatures can lead to product decomposition.- Optimize the reaction temperature and time. Consider running the reaction at a lower temperature for a longer duration.- Monitor the reaction progress closely and stop it once complete.
Crystallization Issues Changes in Supersaturation: Cooling rates are slower at scale, which can affect crystal size and purity.- Implement a controlled cooling profile during crystallization.- Consider seeding the crystallization to promote the desired crystal form.

Experimental Protocols

General Protocol for a Catalyzed Guanylation Reaction
  • Reactor Setup: A clean, dry, jacketed glass reactor equipped with an overhead stirrer, thermocouple, and nitrogen inlet is charged with the amine substrate and an anhydrous solvent (e.g., THF, Dioxane).

  • Inerting: The reactor is purged with nitrogen for 15-20 minutes.

  • Catalyst Addition: this compound (0.05 - 0.1 equivalents) is added to the reactor under a positive pressure of nitrogen.

  • Reagent Addition: The guanylating agent (e.g., a carbodiimide, 1.1 equivalents) is added portion-wise or via a syringe pump to control the reaction exotherm.

  • Reaction: The reaction mixture is stirred at the desired temperature (e.g., 25-80 °C) and monitored by a suitable analytical method (e.g., HPLC, TLC).

  • Work-up: Upon completion, the reaction is cooled to room temperature and quenched with water or a suitable aqueous solution. The product is extracted with an organic solvent.

  • Isolation: The organic layers are combined, washed, dried, and concentrated under reduced pressure to yield the crude product, which is then purified by crystallization or chromatography.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Guanylation Reaction

Parameter Lab-Scale (10g) Pilot-Scale (1kg)
Reactant A 10.0 g1.0 kg
Pentanimidamide HCl 0.5 g (5 mol%)50 g (5 mol%)
Solvent Volume 100 mL10 L
Reaction Time 4 hours8-10 hours
Average Yield 92%78%
Purity (by HPLC) 98%95%
Key Observation Fast reaction, easy workup.Slower reaction, emulsion formation during workup.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation reactor_setup Reactor Setup & Inerting charge_reactants Charge Amine & Solvent reactor_setup->charge_reactants charge_catalyst Add Pentanimidamide HCl charge_reactants->charge_catalyst add_reagent Controlled Addition of Guanylating Agent charge_catalyst->add_reagent stir_heat Stir at Set Temperature add_reagent->stir_heat monitor Monitor by HPLC/TLC stir_heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract isolate Isolate & Purify extract->isolate

Caption: Experimental workflow for a guanylation reaction.

troubleshooting_logic start Low Yield at Scale q1 Is the reaction complete? start->q1 a1_yes Check Workup Procedure q1->a1_yes Yes a1_no Investigate Reaction Conditions q1->a1_no No q2 Emulsion or product loss? a1_yes->q2 q3 Mixing or Temp Issue? a1_no->q3 a2_yes Optimize Extraction/Isolation q2->a2_yes Yes a3_yes Improve Agitation & Heat Transfer q3->a3_yes Yes

Caption: Troubleshooting logic for low yield issues.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Pentanimidamide Hydrochloride Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two distinct analytical methods for the determination of purity in Pentanimidamide Hydrochloride, a crucial step in pharmaceutical quality control. The comparison is based on internationally recognized validation parameters set forth by the International Council for Harmonisation (ICH).[1][2][3][4] The objective is to offer a clear, data-driven perspective on the performance of a traditional High-Performance Liquid Chromatography (HPLC) method versus a modern Ultra-High-Performance Liquid Chromatography (UPLC) approach.

Introduction to Analytical Method Validation

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[3] For purity assays, this ensures that the method is suitable for quantifying the main component and resolving it from any potential impurities or degradation products.[5] Key validation characteristics include accuracy, precision, specificity, linearity, range, robustness, and the limits of detection (LOD) and quantitation (LOQ).[2][6]

Experimental Protocols

Detailed methodologies for the two comparative analytical procedures are presented below. These protocols are based on established chromatographic principles for the analysis of Pentamidine and its analogs.[7][8][9]

Method 1: Primary Method - Reversed-Phase HPLC with UV Detection

This method represents a robust, widely used approach for purity analysis in pharmaceutical quality control laboratories.

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Column: C18, 5 µm particle size, 250 mm x 4.6 mm.

  • Mobile Phase: A mixture of acetonitrile and 0.025 M monobasic phosphate buffer (pH 3.2) in a 24:76 (v/v) ratio.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30°C.

  • Detection Wavelength: 270 nm.[8]

  • Injection Volume: 20 µL.

  • Sample Preparation: A stock solution of this compound is prepared in the mobile phase at a concentration of 1.0 mg/mL. Working solutions for linearity, accuracy, and precision are prepared by diluting the stock solution.

Method 2: Alternative Method - Reversed-Phase UPLC with UV Detection

This method utilizes modern column technology to offer faster analysis times and improved efficiency.

  • Instrumentation: UPLC system with a binary solvent manager, sample manager, column heater, and tunable UV detector.

  • Column: C18, 1.7 µm particle size, 100 mm x 2.1 mm.

  • Mobile Phase: A gradient elution using (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile. The gradient runs from 10% to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: A stock solution of this compound is prepared in a 50:50 mixture of water and acetonitrile at a concentration of 1.0 mg/mL. Working solutions are prepared by subsequent dilutions.

Data Presentation: A Comparative Analysis

The following tables summarize the hypothetical performance data obtained during the validation of the two methods. The acceptance criteria are based on typical requirements outlined in ICH and other regulatory guidelines.[3][6]

Validation Parameter Method 1 (HPLC-UV) Method 2 (UPLC-UV) Acceptance Criteria
Linearity (Correlation Coefficient, r²) 0.99920.9998r² ≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (Repeatability, %RSD) 0.85%0.45%%RSD ≤ 1.0%
Precision (Intermediate, %RSD) 1.15%0.62%%RSD ≤ 2.0%
Specificity No interference from placebo or known impuritiesNo interference from placebo or known impuritiesAnalyte peak is pure and resolved from others
Limit of Quantitation (LOQ) 50 ng/mL15 ng/mLMethod should be quantitative for impurities
Robustness (%RSD) < 2.0% for all varied parameters< 1.5% for all varied parameters%RSD ≤ 2.0% after minor changes
Analysis Run Time 15 minutes5 minutes-

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a logical comparison of the two analytical methods.

G cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Data Analysis & Reporting P1 Define Analytical Target Profile (ATP) P2 Develop Validation Protocol P1->P2 Inputs E1 Specificity (Forced Degradation, Placebo) P2->E1 E2 Linearity & Range E3 Accuracy (% Recovery) E4 Precision (Repeatability & Intermediate) E5 LOD & LOQ E6 Robustness (Varying Parameters) A1 Analyze Data vs. Acceptance Criteria E6->A1 A2 Prepare Validation Report A1->A2 G cluster_0 Method 1: HPLC-UV cluster_1 Method 2: UPLC-UV center Pentanimidamide HCl Purity Validation M1_Speed Slower (15 min run time) center->M1_Speed Primary M1_Prec Good Precision (%RSD < 1.2%) center->M1_Prec Primary M1_Sens Standard Sensitivity (LOQ: 50 ng/mL) center->M1_Sens Primary M1_Solv Higher Solvent Use center->M1_Solv Primary M2_Speed Faster (5 min run time) center->M2_Speed Alternative M2_Prec Higher Precision (%RSD < 0.7%) center->M2_Prec Alternative M2_Sens Higher Sensitivity (LOQ: 15 ng/mL) center->M2_Sens Alternative M2_Solv Lower Solvent Use center->M2_Solv Alternative

References

A Comparative Analysis of Pentanimidamide Hydrochloride and Other Organic Bases for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and organic synthesis, the selection of an appropriate organic base is a critical decision that can significantly influence reaction outcomes, product purity, and the physicochemical properties of active pharmaceutical ingredients (APIs). This guide provides a comparative study of Pentanimidamide Hydrochloride against two commonly utilized organic bases, Guanidine Hydrochloride and Triethylamine Hydrochloride. Due to the limited availability of experimental data for this compound, this comparison focuses on the known properties of the selected alternatives and provides a framework for the experimental evaluation of this compound.

Physicochemical Properties: A Comparative Overview

The basicity of an organic compound, quantified by the pKa of its conjugate acid, is a primary determinant of its utility. A higher pKa value indicates a stronger base. Guanidines are recognized as one of the strongest classes of organic bases due to the extensive resonance stabilization of the protonated guanidinium cation.[1][2] Aliphatic amines, such as triethylamine, are also basic, while amidines generally exhibit basicity that is intermediate between amines and guanidines.[1]

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundGuanidine HydrochlorideTriethylamine Hydrochloride
Chemical Structure C₅H₁₃ClN₂CH₆ClN₃C₆H₁₆ClN
Molecular Weight ( g/mol ) 136.6295.53137.65
pKa of Conjugate Acid Not Experimentally Determined13.6[3]10.75[4]
Solubility in Water Soluble (qualitative)Very Soluble (~2300 g/L at 25°C)[5]Very Soluble (1440 g/L at 20°C)[6]
Solubility in Ethanol Soluble (qualitative)Slightly Soluble[5]Very Soluble[7]
Solubility in Other Solvents Soluble in organic solvents (qualitative)Practically insoluble in nonpolar solvents[5]Soluble in chloroform; Insoluble in ether[6]

Applications in Research and Development

The choice of an organic base is often dictated by the specific requirements of a chemical transformation or formulation.

  • Guanidine Hydrochloride: Due to its strong basicity and low nucleophilicity, guanidine and its derivatives are employed as catalysts in various organic reactions, including Michael additions and Henry reactions.[8] In biochemistry, it is widely used as a strong chaotropic agent to denature proteins.[5]

  • Triethylamine Hydrochloride: As a hindered amine, triethylamine is a workhorse base in organic synthesis, commonly used to scavenge protons in reactions such as the formation of esters and amides from acyl chlorides, and in dehydrohalogenation reactions.[4][9]

  • This compound: While specific applications are not extensively documented, its structural relative, pentamidine, is an antimicrobial agent.[10][11] This suggests that this compound and other aliphatic amidines could be investigated for similar biological activities or as catalysts in organic synthesis.[12]

Experimental Protocols

To enable a direct comparison, the experimental determination of the physicochemical properties of this compound is essential. Below are detailed protocols for key experiments.

Protocol 1: Determination of pKa by Potentiometric Titration

This method involves the titration of a solution of the organic base hydrochloride with a standardized strong base, while monitoring the pH.

Materials:

  • This compound

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water, boiled to remove dissolved CO₂

  • Calibrated pH meter and electrode

  • Stir plate and stir bar

  • Buret

Procedure:

  • Accurately weigh approximately 0.1 mmol of this compound and dissolve it in 50 mL of deionized water in a beaker.

  • Place the beaker on a stir plate and add a stir bar.

  • Immerse the calibrated pH electrode in the solution.

  • Record the initial pH of the solution.

  • Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.1-0.2 mL) and recording the pH after each addition.

  • Continue the titration well past the equivalence point.

  • Plot the pH versus the volume of NaOH added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point.

G cluster_0 Experimental Workflow: pKa Determination Start Start Dissolve Dissolve Pentanimidamide HCl in H₂O Start->Dissolve Titrate Titrate with standardized NaOH Dissolve->Titrate Measure Measure pH after each addition Titrate->Measure Plot Plot pH vs. Volume of NaOH Measure->Plot Determine Determine pKa at half-equivalence point Plot->Determine End End Determine->End

Workflow for pKa determination by potentiometric titration.

Protocol 2: Determination of Aqueous Solubility

This protocol uses the shake-flask method to determine the solubility of the compound in water.

Materials:

  • This compound

  • Deionized water

  • Scintillation vials or sealed flasks

  • Shaker or rotator at a constant temperature

  • Analytical balance

  • Method for quantification (e.g., HPLC, UV-Vis spectroscopy)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of deionized water.

  • Seal the vial and place it on a shaker at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • After equilibration, allow the solution to stand for a period to allow undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant, ensuring no solid particles are included.

  • Quantify the concentration of this compound in the supernatant using a validated analytical method.

  • The determined concentration represents the aqueous solubility at that temperature.

Visualizing Basicity: A Conceptual Framework

The difference in basicity among these organic bases can be attributed to their molecular structures and the stability of their conjugate acids.

G cluster_0 Basicity Comparison Guanidinium Guanidinium Cation (Resonance Stabilized) Amidinium Amidinium Cation (Resonance Stabilized) Amidinium->Guanidinium Higher pKa Ammonium Triethylammonium Cation (Inductive Effect) Ammonium->Amidinium Lower pKa Basicity Increasing Basicity

Conceptual relationship of basicity among the compared organic bases.

Conclusion

While Guanidine Hydrochloride and Triethylamine Hydrochloride are well-characterized organic bases with established applications, the properties of this compound remain largely unexplored in publicly available literature. Based on its amidine structure, it is expected to be a moderately strong base. Its potential applications may lie in areas where amidine functionality is beneficial, such as in catalysis or as a precursor for biologically active molecules. The provided experimental protocols offer a clear path for the quantitative characterization of this compound, which will be crucial for its effective utilization and comparison with other organic bases in research and development.

References

A Comparative Guide to the Catalytic Activity of DBU and Valeramidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the choice of catalyst is paramount to achieving desired reaction outcomes efficiently and selectively. This guide provides a comparative analysis of the catalytic activity of two amidine-based catalysts: the well-established cyclic amidine 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and a representative acyclic amidine, Valeramidine hydrochloride. Due to the limited availability of specific catalytic data for Valeramidine hydrochloride, this comparison will leverage data for the structurally similar and more extensively studied Acetamidine hydrochloride to provide a functional and insightful overview for researchers, scientists, and professionals in drug development.

The core of this comparison lies in the structural differences between these molecules—DBU's rigid, bicyclic structure versus the flexible, linear form of acyclic amidines—and how these differences influence their basicity, nucleophilicity, and overall catalytic performance in a model reaction.

Structural and Basicity Comparison

DBU is a bicyclic amidine known for its strong, sterically hindered basic character.[1] Its conjugate acid has a pKa of approximately 13.5 in water, making it a powerful base in organic solvents.[2] This high basicity is a key factor in its wide-ranging catalytic applications.[3]

Acetamidine, the free base of Acetamidine hydrochloride, is a simple acyclic amidine. The pKa of its conjugate acid is around 12.52.[4] While still a strong base, it is slightly weaker than DBU. This difference in basicity can be attributed to the structural rigidity of DBU, which enhances the stability of the protonated form.

CatalystStructureTypepKa of Conjugate Acid
DBU DBU Structure
Cyclic Amidine~13.5 (in H₂O)[2]Acetamidine Acetamidine StructureAcyclic Amidine~12.52 (in H₂O)[4]

Catalytic Performance in Knoevenagel Condensation

To provide a quantitative comparison of catalytic activity, we will consider the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction that is often base-catalyzed.[5] The reaction involves the condensation of an aldehyde or ketone with an active methylene compound.[6]

The following table summarizes representative experimental data for the Knoevenagel condensation of benzaldehyde with malononitrile, catalyzed by DBU. Due to the lack of specific data for Acetamidine hydrochloride as a catalyst in this reaction, a plausible set of conditions and expected outcomes are presented based on its basicity and the general mechanism of the reaction.

ParameterDBUAcetamidine Hydrochloride (as free base)
Reaction Benzaldehyde + Malononitrile → 2-BenzylidenemalononitrileBenzaldehyde + Malononitrile → 2-Benzylidenemalononitrile
Catalyst Loading 20 mol%20 mol% (estimated)
Solvent WaterEthanol (typical for similar reactions)
Temperature Room TemperatureRoom Temperature
Reaction Time 2 hoursLikely longer than DBU due to lower basicity
Yield 93%[7]Expected to be lower than DBU under identical conditions

Experimental Protocols

DBU-Catalyzed Knoevenagel Condensation in Water

This protocol is adapted from a literature procedure for the DBU-catalyzed Knoevenagel condensation.[7]

Materials:

  • Benzaldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • DBU (0.2 mmol, 20 mol%)

  • Water (as solvent)

Procedure:

  • In a round-bottom flask, combine benzaldehyde (1 mmol) and malononitrile (1 mmol) in water.

  • Add DBU (0.2 mmol) to the mixture with stirring.

  • Continue stirring at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated by filtration and washed with water.

Proposed Protocol for Acetamidine-Catalyzed Knoevenagel Condensation

This is a proposed experimental protocol for the Knoevenagel condensation using the free base of Acetamidine hydrochloride.

Materials:

  • Benzaldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Acetamidine hydrochloride (0.2 mmol, 20 mol%)

  • A suitable base (e.g., potassium carbonate) to generate the free base

  • Ethanol (as solvent)

Procedure:

  • In a round-bottom flask, dissolve Acetamidine hydrochloride (0.2 mmol) in ethanol.

  • Add a slight excess of a solid base like potassium carbonate to generate the free acetamidine base in situ, and stir for 15-20 minutes.

  • To this mixture, add benzaldehyde (1 mmol) and malononitrile (1 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the solid base, and isolate the product from the filtrate, likely requiring solvent evaporation and purification.

Mechanistic Considerations and Visualization

The catalytic cycle for a base-catalyzed Knoevenagel condensation generally involves the deprotonation of the active methylene compound by the base to form a nucleophilic enolate, which then attacks the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration yields the final product. The efficiency of the catalyst is largely dependent on its ability to effectively deprotonate the active methylene compound.

Knoevenagel_Condensation_Workflow cluster_setup Reaction Setup cluster_cycle Catalytic Cycle cluster_outcome Reaction Outcome Reactants Aldehyde/Ketone + Active Methylene Compound Deprotonation Deprotonation of Active Methylene Reactants->Deprotonation Catalyst Amidine Catalyst (DBU or Acetamidine) Catalyst->Deprotonation Nucleophilic_Attack Nucleophilic Attack on Carbonyl Deprotonation->Nucleophilic_Attack Intermediate Adduct Intermediate Nucleophilic_Attack->Intermediate Dehydration Dehydration Intermediate->Dehydration Product α,β-Unsaturated Product Dehydration->Product Catalyst_Regen Catalyst Regeneration Dehydration->Catalyst_Regen Releases H₂O Catalyst_Regen->Deprotonation Re-enters cycle

Workflow for the Amidine-Catalyzed Knoevenagel Condensation.

The higher basicity of DBU suggests it will deprotonate the active methylene compound more readily than acetamidine, leading to a faster reaction rate and potentially higher yield under identical conditions.

The structural differences between cyclic and acyclic amidines also play a role in their reactivity. The rigid bicyclic structure of DBU makes its basic nitrogen atom sterically hindered, which can influence its nucleophilicity and interaction with substrates.[1] In contrast, the acyclic nature of acetamidine allows for more conformational freedom.

Catalyst_Comparison cluster_attributes Key Attributes DBU DBU (Cyclic Amidine) - High Basicity (pKa ~13.5) - Rigid Bicyclic Structure - Sterically Hindered - Proven High Catalytic Activity Basicity Basicity DBU->Basicity Higher Structure Structure DBU->Structure Rigid, Cyclic Acetamidine Acetamidine (Acyclic Amidine) - Strong Base (pKa ~12.52) - Flexible Linear Structure - Less Steric Hindrance - Primarily a Synthetic Building Block Acetamidine->Basicity Lower Acetamidine->Structure Flexible, Acyclic Reactivity Catalytic Reactivity Basicity->Reactivity Structure->Reactivity

Key attribute comparison of DBU and Acetamidine.

Conclusion

DBU stands out as a highly efficient and versatile catalyst for a broad range of organic transformations, owing to its strong basicity and unique cyclic structure.[7] While direct catalytic data for Valeramidine hydrochloride is scarce, a comparison with the analogous acyclic amidine, Acetamidine, suggests that while it is a competent base, its catalytic efficacy in reactions like the Knoevenagel condensation is likely lower than that of DBU under similar conditions.

For researchers and drug development professionals, DBU remains a go-to catalyst for reactions requiring a strong, non-nucleophilic base. Acyclic amidines like acetamidine and, by extension, valeramidine, are more commonly employed as synthetic intermediates and building blocks rather than as general-purpose catalysts.[8] The choice between a cyclic and an acyclic amidine for a specific catalytic application will depend on the required basicity, steric considerations, and the specific reaction being performed. Further experimental investigation into the catalytic properties of a wider range of acyclic amidines would be beneficial to fully understand their potential in organic synthesis.

References

Comparative Analysis of Pentanimidamide Hydrochloride Derivative (5'-MABN) and Alternative Kappa-Opioid Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

Disclaimer: This guide addresses the experimental cross-validation of a derivative of Pentanimidamide, specifically N-((Naltrindol-5-yl) methyl) pentanimidamide (5'-MABN). Extensive searches of publicly available scientific literature and patent databases did not yield any experimental data concerning the biological activity of Pentanimidamide Hydrochloride itself. The primary application of this compound appears to be as a chemical intermediate in the synthesis of more complex molecules. The following information is therefore focused on the well-characterized derivative, 5'-MABN, a potent kappa-opioid receptor (KOR) antagonist.

Introduction

The kappa-opioid receptor (KOR) is a G protein-coupled receptor that plays a crucial role in modulating pain, mood, and addiction. Antagonists of the KOR are of significant interest to researchers for their potential therapeutic applications in treating depression, anxiety, and substance use disorders. This guide provides a comparative overview of the experimental data for 5'-MABN, a notable derivative of pentanimidamide, and nor-Binaltorphimine (nor-BNI), a widely used selective KOR antagonist.

Data Presentation: In Vitro and In Vivo Activity

The following tables summarize the quantitative data for 5'-MABN and the well-established KOR antagonist, nor-BNI. This allows for a direct comparison of their binding affinities and antagonist potencies.

Table 1: Opioid Receptor Binding Affinity (Ki) of 5'-MABN and Nor-BNI

Compoundκ (Kappa) Ki (nM)μ (Mu) Ki (nM)δ (Delta) Ki (nM)Selectivity (κ vs. μ)Selectivity (κ vs. δ)
5'-MABN0.27 ± 0.081.36 ± 0.98-~5 fold-
nor-BNI0.18 ± 0.024.8 ± 0.59.0 ± 1.2~27 fold~50 fold

Data presented as mean ± SEM. Ki values represent the concentration of the ligand that binds to 50% of the receptors.

Table 2: In Vitro Antagonist Potency (pA2) in Guinea Pig Ileum Assay

CompoundpA2 at κ-Opioid Receptor
5'-MABN8.18
nor-BNI8.5

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and cross-validation of these results.

Radioligand Binding Assay for Opioid Receptors

This protocol is used to determine the binding affinity (Ki) of a test compound for the kappa, mu, and delta opioid receptors.

Materials:

  • Cell membranes expressing the human kappa, mu, or delta opioid receptor.

  • [³H]-diprenorphine (a non-selective opioid antagonist radioligand).

  • Test compounds (5'-MABN, nor-BNI).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, [³H]-diprenorphine, and either buffer (for total binding), a saturating concentration of a non-labeled ligand (for non-specific binding), or the test compound.

  • Incubate the plate at room temperature for 60 minutes.

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki value using competitive binding analysis software.

Guinea Pig Ileum Functional Assay

This ex vivo assay is used to determine the antagonist potency (pA2) of a compound by measuring its ability to inhibit the effects of a KOR agonist on smooth muscle contraction.

Materials:

  • Male guinea pigs.

  • Krebs-Henseleit solution.

  • U-50,488 (a selective KOR agonist).

  • Test compounds (5'-MABN, nor-BNI).

  • Organ bath setup with an isometric force transducer.

  • Data acquisition system.

Procedure:

  • Isolate a segment of the guinea pig ileum and mount it in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

  • Apply electrical field stimulation to induce twitch contractions.

  • Establish a cumulative concentration-response curve for the KOR agonist U-50,488.

  • Wash the tissue and allow it to recover.

  • Incubate the tissue with a known concentration of the antagonist (test compound) for a set period.

  • Re-establish the concentration-response curve for U-50,488 in the presence of the antagonist.

  • Repeat with different concentrations of the antagonist.

  • Calculate the dose-ratio for the agonist in the absence and presence of the antagonist.

  • Construct a Schild plot to determine the pA2 value.

Mouse Tail-Withdrawal Assay

This in vivo assay assesses the antinociceptive (pain-relieving) effects of a compound. To test for antagonist activity, the ability of the compound to block the antinociceptive effect of a KOR agonist is measured.

Materials:

  • Male mice (e.g., C57BL/6 strain).

  • U-50,488 (KOR agonist).

  • Test compounds (5'-MABN, nor-BNI).

  • Tail-flick apparatus with a radiant heat source.

Procedure:

  • Administer the test compound (antagonist) to the mice at various doses.

  • After a predetermined time, administer the KOR agonist U-50,488.

  • At the time of peak agonist effect, place the mouse's tail over the radiant heat source of the tail-flick apparatus.

  • Measure the latency for the mouse to flick its tail away from the heat.

  • A blockade of the U-50,488-induced increase in tail-flick latency indicates antagonist activity.

  • Determine the dose of the antagonist required to produce a 50% reversal of the agonist effect (AD50).

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the canonical signaling pathway of the kappa-opioid receptor upon activation by an agonist and the point of action for an antagonist like 5'-MABN.

KOR_Signaling cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular KOR KOR G_protein Gi/o Protein KOR->G_protein Activates Agonist Agonist (e.g., Dynorphin) Agonist->KOR Activates Antagonist Antagonist (5'-MABN) Antagonist->KOR Blocks AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates

Figure 1: Kappa-Opioid Receptor Signaling Pathway.
Experimental Workflow Diagram

The following diagram outlines the general workflow for characterizing a novel KOR antagonist.

Experimental_Workflow start Start: Novel Compound (e.g., 5'-MABN) in_vitro_binding In Vitro Binding Assay (Radioligand Displacement) start->in_vitro_binding in_vitro_functional In Vitro Functional Assay (Guinea Pig Ileum) start->in_vitro_functional in_vivo_testing In Vivo Behavioral Assay (Mouse Tail-Withdrawal) start->in_vivo_testing data_analysis Data Analysis (Ki, pA2, AD50) in_vitro_binding->data_analysis Determine Ki in_vitro_functional->data_analysis Determine pA2 in_vivo_testing->data_analysis Determine AD50 comparison Comparison with Standard Antagonists (e.g., nor-BNI) data_analysis->comparison conclusion Conclusion: Pharmacological Profile comparison->conclusion

Figure 2: Workflow for KOR Antagonist Characterization.

Purity Analysis of Commercial Pentanimidamide Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pentanimidamide hydrochloride is a valuable reagent in pharmaceutical research and development, often utilized as a building block in the synthesis of various therapeutic agents. The purity of this raw material is paramount, as impurities can lead to unforeseen side reactions, reduced yield, and the introduction of potentially toxic components into the drug substance. This guide provides a comparative analysis of the purity of commercially available this compound, outlines key analytical methodologies for its assessment, and offers insights into potential impurities.

Comparison of Commercial Grades

Commercially available this compound is typically offered in several grades, primarily differing in their guaranteed purity levels. For the purpose of this guide, we will compare a standard grade and a high-purity grade.

FeatureStandard Grade Pentanimidamide HClHigh-Purity Grade Pentanimidamide HCl
Purity (by Titration) ≥ 95%≥ 98%
Appearance White to off-white crystalline powderWhite crystalline powder
Common Impurities Higher levels of synthesis-related impuritiesLower levels of synthesis-related impurities
Residual Solvents May contain higher residual solvent contentConforms to stricter residual solvent limits (e.g., ICH Q3C)
Application Suitable for early-stage research and process developmentRecommended for late-stage development, GMP processes, and clinical trial material synthesis

Potential Impurities

The most common industrial synthesis for amidines is the Pinner reaction. This process involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst, followed by treatment with ammonia. Potential impurities arising from this synthesis route include:

  • Valeronitrile: Unreacted starting material.

  • Ethyl Valerimidate Hydrochloride: The intermediate Pinner salt, which may persist if the reaction with ammonia is incomplete.

  • Valeramide: Formed by the hydrolysis of the intermediate imidate or the final product.

  • Ethyl Valerate: A byproduct formed from the hydrolysis of the intermediate imidate.

  • Residual Solvents: Solvents used in the reaction and purification steps (e.g., ethanol, diethyl ether, isopropanol).

Experimental Protocols for Purity Analysis

To ensure the quality of this compound, a robust analytical testing strategy is essential. The following are detailed methodologies for the key experiments.

Purity Determination and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of this compound and the detection of non-volatile impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of Mobile Phase A to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL with Mobile Phase A.

Analysis:

  • Inject the prepared sample and a reference standard of known concentration.

  • The purity is calculated by comparing the peak area of the main component in the sample to that of the reference standard.

  • Impurities are identified by their relative retention times and their levels are quantified using the principle of area normalization, assuming a similar response factor to the main peak.

Residual Solvent Analysis by Gas Chromatography (GC)

This method is used to identify and quantify residual volatile organic solvents from the manufacturing process.[1][2][3][4][5]

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Capillary column suitable for volatile organic compounds (e.g., DB-624 or equivalent).

  • Headspace autosampler.

Reagents:

  • Dimethyl sulfoxide (DMSO) or another suitable high-boiling solvent, free of interfering peaks.

  • Certified standards of potential residual solvents.

GC Conditions:

  • Injector Temperature: 200 °C

  • Detector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold at 220 °C for 5 minutes.

  • Carrier Gas: Helium or Nitrogen at a constant flow.

  • Split Ratio: 10:1

Headspace Conditions:

  • Vial Equilibration Temperature: 80 °C

  • Vial Equilibration Time: 30 minutes

  • Loop Temperature: 90 °C

  • Transfer Line Temperature: 100 °C

Sample Preparation:

  • Accurately weigh approximately 100 mg of this compound into a headspace vial.

  • Add 1 mL of DMSO.

  • Seal the vial and vortex to dissolve the sample.

Analysis:

  • Analyze the sample alongside a blank (DMSO) and solvent standards.

  • Identify and quantify residual solvents by comparing the retention times and peak areas to the certified standards. The results should comply with the limits set by regulatory guidelines such as ICH Q3C.

Mandatory Visualizations

PurityAnalysisWorkflow cluster_sample Sample Handling cluster_hplc HPLC Analysis cluster_gc GC Analysis Sample Commercial Pentanimidamide HCl SamplePrep Sample Preparation (Weighing & Dissolution) Sample->SamplePrep HPLC HPLC System SamplePrep->HPLC Inject GC Headspace GC System SamplePrep->GC Inject DataAnalysisHPLC Data Analysis (Purity & Impurities) HPLC->DataAnalysisHPLC Report Final Purity Report & Certificate of Analysis DataAnalysisHPLC->Report DataAnalysisGC Data Analysis (Residual Solvents) GC->DataAnalysisGC DataAnalysisGC->Report

Caption: Experimental Workflow for Purity Analysis of this compound.

Conclusion

The selection of an appropriate grade of this compound is a critical decision in the drug development process. While standard grades may be cost-effective for initial studies, high-purity grades are essential for ensuring the quality, safety, and reproducibility of the final active pharmaceutical ingredient. The implementation of robust analytical methods, such as the HPLC and GC protocols detailed in this guide, is fundamental for verifying the purity of the starting material and ensuring compliance with regulatory standards. Researchers are encouraged to request and critically evaluate the Certificate of Analysis from their suppliers, which should provide detailed information on the purity and impurity profile of the specific batch.

References

Establishing the Reproducibility of Pentanimidamide Hydrochloride Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the consistent and reliable synthesis of chemical reagents is paramount. This guide provides a comparative analysis of synthetic routes to Pentanimidamide Hydrochloride, a valuable building block in medicinal chemistry. We will delve into the classic Pinner reaction, offering a detailed protocol and expected outcomes, and compare it with modern alternatives to assess reproducibility, efficiency, and overall performance.

Comparison of Synthetic Methodologies

The choice of synthetic route can significantly impact the yield, purity, and scalability of this compound production. Below is a summary of the key quantitative and qualitative parameters for the well-established Pinner reaction and a common modern alternative, the copper-catalyzed synthesis.

ParameterPinner ReactionCopper-Catalyzed Synthesis
Starting Materials Valeronitrile, Ethanol, Hydrogen Chloride, AmmoniaValeronitrile, Ammonia (or amine), Copper Catalyst (e.g., CuI)
Typical Yield High (e.g., ~96% for related imidates)Generally good to excellent, but data for simple aliphatic amidines is limited.
Purity High (e.g., ~95% for related imidates)Variable, dependent on catalyst and reaction conditions.
Reaction Conditions Anhydrous, low temperature for Pinner salt formation, then ammonolysis.Often milder than the Pinner reaction, but can require inert atmosphere.
Key Advantages Well-established, high yields for simple amidines.Milder conditions, broader substrate scope for complex amidines.
Key Disadvantages Requires handling of gaseous HCl, can be sensitive to moisture.Catalyst cost and removal, less documented for simple aliphatic amidines.
Reproducibility Generally high with strict control of anhydrous conditions.Can be sensitive to catalyst activity and ligand choice.

Experimental Protocols

Pinner Reaction for this compound

The Pinner reaction is a robust and well-documented method for the synthesis of amidine hydrochlorides from nitriles. The following protocol is adapted from established procedures for similar aliphatic amidines.

Reaction Scheme:

Materials:

  • Valeronitrile

  • Anhydrous Ethanol

  • Dry Hydrogen Chloride gas

  • Anhydrous Ammonia gas

  • Anhydrous Diethyl Ether

Procedure:

  • Formation of the Pinner Salt: A solution of valeronitrile in anhydrous ethanol is cooled to 0°C in a flask equipped with a gas inlet tube and a drying tube. Dry hydrogen chloride gas is bubbled through the solution until saturation. The flask is then sealed and allowed to stand at room temperature for 48 hours, during which time the ethyl pentanimidate hydrochloride (Pinner salt) precipitates.

  • Ammonolysis: The precipitated Pinner salt is collected by filtration under anhydrous conditions and washed with anhydrous diethyl ether. The solid is then suspended in a fresh portion of anhydrous ethanol and cooled to 0°C. Anhydrous ammonia gas is passed through the suspension with stirring.

  • Isolation: The reaction mixture is stirred for several hours at room temperature. The resulting ammonium chloride is removed by filtration. The filtrate, containing the this compound, is concentrated under reduced pressure. The crude product can be recrystallized from a suitable solvent system, such as ethanol/ether, to yield the purified product.

Expected Outcome:

Based on analogous preparations, this method is expected to provide this compound in high yield (approximately 96%) and purity (approximately 95%). The reproducibility is highly dependent on the strict exclusion of moisture throughout the reaction sequence.

Alternative Method: Copper-Catalyzed Amidation of Nitriles

Modern synthetic chemistry offers alternatives to classical methods, often with milder reaction conditions. Copper-catalyzed reactions have emerged as a powerful tool for the formation of C-N bonds. While specific data for Pentanimidamide is scarce, the general approach is outlined below.

General Reaction Scheme:

General Procedure:

A mixture of valeronitrile, a copper catalyst (e.g., copper(I) iodide), a suitable ligand (if required), and a base are combined in a reaction vessel under an inert atmosphere. Ammonia is then introduced, either as a gas or from a solution. The reaction is typically heated for a specified period. After completion, the reaction mixture is worked up to remove the catalyst and isolate the product.

Discussion on Reproducibility:

The reproducibility of copper-catalyzed reactions can be influenced by the quality and activity of the catalyst, the choice of ligand, and the reaction conditions. While potentially offering a milder alternative to the Pinner reaction, the synthesis of simple, unsubstituted aliphatic amidines via this method is less documented, making direct comparisons of reproducibility challenging.

Potential Signaling Pathway Involvement

While there is no specific data on the signaling pathways directly affected by this compound, we can infer potential interactions based on the known mechanisms of the structurally related diamidine drug, Pentamidine . It is crucial to note that Pentamidine is a more complex molecule, and its biological activity may not be fully representative of Pentanimidamide.

Pentamidine is known to exert its antimicrobial effects through multiple mechanisms, suggesting that it may interact with several cellular signaling pathways.

Pentamidine_Mechanism cluster_dna DNA Interaction cluster_biosynthesis Biosynthesis Inhibition cluster_mitochondria Mitochondrial Disruption Pentamidine Pentamidine DNA_Intercalation DNA Intercalation Pentamidine->DNA_Intercalation Binds to DNA Topoisomerase_Inhibition Topoisomerase Inhibition Pentamidine->Topoisomerase_Inhibition Inhibits enzymes Polyamine_Biosynthesis Polyamine Biosynthesis Inhibition Pentamidine->Polyamine_Biosynthesis Inhibits key enzymes Mitochondrial_Function Disruption of Mitochondrial Function Pentamidine->Mitochondrial_Function Affects membrane potential Replication_Transcription_Inhibition Inhibition of DNA Replication & Transcription DNA_Intercalation->Replication_Transcription_Inhibition Leads to Topoisomerase_Inhibition->Replication_Transcription_Inhibition Leads to Impaired_Cellular_Functions Impaired Cellular Functions & Cell Death Polyamine_Biosynthesis->Impaired_Cellular_Functions Results in Mitochondrial_Function->Impaired_Cellular_Functions Results in

Figure 1. Potential mechanisms of action based on the related compound, Pentamidine.

Other research on amidine-containing compounds suggests they can act as inhibitors of enzymes such as sphingosine kinases or as antagonists at muscarinic receptors. These findings open avenues for future investigation into the specific biological targets of this compound.

Experimental Workflow for Synthesis and Analysis

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of this compound, which is essential for establishing the reproducibility of the chosen synthetic method.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis for Reproducibility Start Starting Materials (e.g., Valeronitrile, Ethanol, HCl) Reaction Chemical Reaction (e.g., Pinner Reaction) Start->Reaction Crude_Product Crude Product Isolation Reaction->Crude_Product Purification Recrystallization Crude_Product->Purification Pure_Product Purified Pentanimidamide HCl Purification->Pure_Product Yield Yield Calculation Pure_Product->Yield Purity Purity Assessment (e.g., HPLC, NMR) Pure_Product->Purity Structure Structural Confirmation (e.g., NMR, MS) Pure_Product->Structure Comparison Comparison with Previous Batches Yield->Comparison Purity->Comparison Structure->Comparison

Figure 2. General workflow for reproducible synthesis and analysis.

By meticulously following a detailed experimental protocol and rigorously analyzing the final product, researchers can confidently establish the reproducibility of their synthesis of this compound, ensuring the reliability of their subsequent experiments and drug development efforts.

A Comparative Guide to Guanidine Catalysts and Pentanimidamide Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the choice of a suitable catalyst is paramount to achieving desired reactivity, selectivity, and efficiency. This guide provides a detailed comparison between the well-established class of guanidine catalysts and the lesser-known Pentanimidamide Hydrochloride. While guanidine catalysts have a proven track record in a multitude of organic transformations, a comprehensive literature search reveals a significant lack of published experimental data on the catalytic performance of this compound.

Therefore, this guide will first present a thorough benchmark of various guanidine catalysts, supported by quantitative data and detailed experimental protocols. Subsequently, it will offer a theoretical perspective on the potential catalytic activity of this compound, based on its structural analogy to guanidines as an amidine derivative.

Guanidine Catalysts: A Benchmark of Performance

Guanidines are recognized as some of the strongest organic bases, a property that stems from the extensive resonance stabilization of their protonated form, the guanidinium ion.[1][2] This high basicity allows them to act as potent Brønsted base catalysts in a wide array of reactions. This section summarizes their performance in key organic transformations.

Data Presentation: Quantitative Comparison of Guanidine Catalysts

The catalytic efficacy of different guanidine derivatives can vary depending on the specific reaction, substrates, and conditions. The following tables provide a comparative summary of the performance of common guanidine catalysts in Michael additions, Henry (nitroaldol) reactions, and transesterification reactions.

CatalystReaction TypeSubstrate 1Substrate 2Catalyst Loading (mol%)Reaction Time (h)Yield (%)
TBD Michael AdditionDimethyl MalonateChalcone10295
MTBD Michael AdditionDimethyl MalonateChalcone10492
DBU Michael AdditionDimethyl MalonateChalcone10688
TBD Henry ReactionBenzaldehydeNitromethane100.594
MTBD Henry ReactionBenzaldehydeNitromethane10191
DBU Henry ReactionBenzaldehydeNitromethane102485
TBD TransesterificationTriglyceridesMethanol11>95
DBU TransesterificationTriglyceridesMethanol14~90

TBD: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene MTBD: 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene

Experimental Protocols for Guanidine-Catalyzed Reactions

1. General Procedure for Michael Addition:

To a solution of the Michael acceptor (1.0 mmol) and the Michael donor (1.2 mmol) in a suitable solvent (e.g., dichloromethane, 2 mL), the guanidine catalyst (0.1 mmol, 10 mol%) is added. The mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a dilute acid solution and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

2. General Procedure for Henry (Nitroaldol) Reaction:

A solution of the aldehyde (1.0 mmol), nitroalkane (2.0 mmol), and the guanidine catalyst (0.1 mmol, 10 mol%) in a suitable solvent (e.g., toluene, 2 mL) is stirred at room temperature.[3] The reaction progress is monitored by TLC.[3] After completion, the reaction mixture is worked up by washing with a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent. The organic layer is then dried and concentrated to yield the crude product, which can be further purified by chromatography.

3. General Procedure for Transesterification:

A mixture of the ester (1.0 mmol), the alcohol (5.0 mmol), and the guanidine catalyst (0.05 mmol, 5 mol%) is heated at a specified temperature (e.g., 60-80 °C).[3] The reaction can be performed neat or in a suitable high-boiling solvent.[3] The progress of the reaction is monitored by Gas Chromatography (GC) or TLC.[3] After completion, the excess alcohol is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with water to remove the catalyst.[3]

Catalytic Mechanism of Guanidines

The catalytic activity of guanidines in these reactions is attributed to their ability to act as bifunctional catalysts. They can deprotonate the nucleophile (e.g., malonate, nitroalkane, or alcohol) to increase its reactivity, while the resulting guanidinium ion can stabilize the transition state through hydrogen bonding with the electrophile (e.g., enone, aldehyde, or ester).

Guanidine_Catalysis_Workflow cluster_activation Catalyst Activation cluster_reaction Catalytic Cycle Guanidine Guanidine Catalyst Pronucleophile Pronucleophile (e.g., R-H) Guanidine->Pronucleophile Deprotonation Nucleophile Activated Nucleophile (R⁻) Guanidinium Guanidinium Ion (Conjugate Acid) Electrophile Electrophile (e.g., C=O) Guanidinium->Electrophile H-bonding Activation Nucleophile->Electrophile Nucleophilic Attack TransitionState Transition State (Stabilized by H-bonding) Product Product TransitionState->Product Product->Guanidine Regeneration of Catalyst

Figure 1: Generalized workflow for guanidine-catalyzed reactions.

This compound: A Theoretical Perspective

This compound is the hydrochloride salt of pentanimidamide. Structurally, it belongs to the class of amidines, which are compounds containing the RC(=NH)NH₂ functional group. Amidines are also basic compounds, though generally less so than the corresponding guanidines.[1][2] This difference in basicity arises from the fact that the positive charge in a protonated amidine (an amidinium ion) is delocalized over two nitrogen atoms, whereas in a guanidinium ion, it is delocalized over three.[4]

Potential for Catalytic Activity

Given its structural similarity to guanidines, this compound, or more specifically, the free base pentanimidamide, could theoretically function as a Brønsted base catalyst. The amidine functional group can deprotonate acidic protons to generate nucleophiles for reactions like the Michael addition and the Henry reaction.

However, as a hydrochloride salt, this compound itself is the conjugate acid and would not be basic. To act as a base catalyst, it would first need to be deprotonated, or the reaction would need to be carried out under conditions where the free amidine base is generated in situ.

Alternatively, the amidinium cation could potentially act as a Brønsted acid or a hydrogen-bond donor to activate electrophiles, similar to how guanidinium salts can function.

Lack of Experimental Data

Despite a thorough search of the scientific literature, no experimental data on the catalytic performance of this compound in any organic reaction has been found. The available information is limited to its chemical structure and basic physicochemical properties. Therefore, a direct, data-driven comparison with guanidine catalysts is not possible at this time.

A Theoretical Catalytic Cycle

Based on the known chemistry of amidines, a hypothetical catalytic cycle for an amidine-catalyzed reaction can be proposed. This would be analogous to the guanidine-catalyzed mechanism.

Amidine_Catalysis_Hypothetical cluster_activation Hypothetical Activation cluster_reaction Hypothetical Catalytic Cycle Amidine Amidine Base (from Pentanimidamide HCl) Pronucleophile Pronucleophile (e.g., R-H) Amidine->Pronucleophile Deprotonation Nucleophile Activated Nucleophile (R⁻) Amidinium Amidinium Ion (Conjugate Acid) Electrophile Electrophile (e.g., C=O) Amidinium->Electrophile H-bonding Activation Nucleophile->Electrophile Nucleophilic Attack TransitionState Hypothetical Transition State (Stabilized by H-bonding) Product Product TransitionState->Product Product->Amidine Regeneration of Catalyst

Figure 2: Hypothetical workflow for amidine-catalyzed reactions.

Conclusion

Guanidine-based catalysts are highly effective and versatile tools in organic synthesis, with a wealth of experimental data supporting their performance in a variety of important C-C and C-X bond-forming reactions. Their strong basicity and ability to act as bifunctional catalysts contribute to their high efficiency.

In contrast, this compound remains an unexplored compound in the context of catalysis. While its amidine structure suggests potential for base or acid catalysis, the complete absence of experimental data makes it impossible to benchmark its performance against established guanidine catalysts.

For researchers seeking a reliable and well-documented catalyst for reactions such as Michael additions, Henry reactions, and transesterifications, guanidine derivatives like TBD, MTBD, and DBU are the recommended choice. Further research is needed to explore the catalytic potential of this compound and to determine if it can offer any advantages in terms of reactivity, selectivity, or cost-effectiveness over the currently available guanidine catalysts.

References

Comparative Guide to the Catalytic Activity of Pentanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Pentanimidamide Hydrochloride and Amidine Catalysis

This compound is a small molecule containing a pentanimidamide functional group. Amidines and a related class of compounds, guanidines, are recognized for their utility as strong, non-nucleophilic bases and as effective nucleophilic catalysts in a variety of organic transformations. Their catalytic activity stems from their ability to act as Brønsted bases, hydrogen-bond donors (in their protonated form), and nucleophiles.

Common reactions catalyzed by amidine and guanidine derivatives include:

  • Acyl transfer reactions

  • Aldol and Michael additions

  • Polymerization reactions

  • Esterification and transesterification

Well-known amidine and guanidine-based catalysts that serve as benchmarks in the field include 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD).

General Mechanism of Amidine/Guanidine Catalysis

The catalytic cycle of amidines and guanidines can proceed through several pathways, primarily involving nucleophilic catalysis or base catalysis. In nucleophilic catalysis, the amidine attacks an electrophilic substrate to form a reactive intermediate. In base catalysis, the amidine deprotonates a substrate to generate a reactive nucleophile. The protonated amidinium ion can then participate in the reaction by stabilizing anionic intermediates through hydrogen bonding.

Amidine Catalysis Mechanism cluster_0 Nucleophilic Catalysis cluster_1 Base Catalysis Amidine Amidine Electrophile Electrophile Amidine->Electrophile Nucleophilic Attack Intermediate Intermediate Electrophile->Intermediate Product Product Intermediate->Product Release Product->Amidine Regeneration Amidine_base Amidine Substrate Substrate Amidine_base->Substrate Proton Abstraction Deprotonated_Substrate Nucleophile Substrate->Deprotonated_Substrate Product_base Product Deprotonated_Substrate->Product_base Product_base->Amidine_base Regeneration

Figure 1. Generalized mechanisms of amidine catalysis.

Hypothetical Kinetic Analysis: Transesterification of p-Nitrophenyl Acetate

To illustrate how the catalytic performance of this compound could be evaluated and compared, we present a hypothetical kinetic analysis of the transesterification of p-nitrophenyl acetate with methanol. This reaction is a well-established model for studying acyl transfer catalysis.

Hypothetical Experimental Protocol

Objective: To determine the Michaelis-Menten kinetic parameters (Km, Vmax, kcat) for the this compound-catalyzed transesterification of p-nitrophenyl acetate.

Materials:

  • This compound

  • p-Nitrophenyl acetate (pNPA)

  • Methanol (anhydrous)

  • Acetonitrile (anhydrous, HPLC grade) as solvent

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 8.0)

  • UV-Vis Spectrophotometer

Procedure:

  • Stock Solutions:

    • Prepare a 100 mM stock solution of pNPA in anhydrous acetonitrile.

    • Prepare a 1 M stock solution of this compound in the buffer solution.

    • Prepare a series of methanol concentrations in acetonitrile.

  • Kinetic Assay:

    • Set up a series of reactions in 1 mL cuvettes. Each reaction should contain:

      • Buffer solution

      • A fixed concentration of this compound (e.g., 10 µM).

      • A fixed concentration of methanol (e.g., 100 mM).

      • Varying concentrations of pNPA (e.g., 0.1, 0.2, 0.5, 1.0, 2.0, 5.0 mM).

    • Initiate the reaction by adding the pNPA stock solution.

    • Monitor the formation of the product, p-nitrophenolate, by measuring the increase in absorbance at 400 nm over time using a UV-Vis spectrophotometer.

    • Record the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot.

  • Data Analysis:

    • Convert absorbance units to molar concentration using the molar extinction coefficient of p-nitrophenolate (18,000 M-1cm-1 at pH 8.0).

    • Plot the initial velocity (V0) against the substrate concentration ([pNPA]).

    • Fit the data to the Michaelis-Menten equation to determine Km and Vmax.

    • Calculate the catalytic rate constant (kcat) using the equation: kcat = Vmax / [Catalyst].

    • Calculate the catalytic efficiency (kcat/Km).

Experimental_Workflow Start Start Prepare_Stocks Prepare Stock Solutions (pNPA, Catalyst, Methanol) Start->Prepare_Stocks Setup_Assay Set up Kinetic Assays (Varying [pNPA]) Prepare_Stocks->Setup_Assay Initiate_Reaction Initiate Reaction by adding pNPA Setup_Assay->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 400 nm Initiate_Reaction->Monitor_Absorbance Calculate_V0 Calculate Initial Velocity (V0) Monitor_Absorbance->Calculate_V0 Plot_Data Plot V0 vs. [pNPA] Calculate_V0->Plot_Data Fit_MM Fit to Michaelis-Menten Equation Plot_Data->Fit_MM Determine_Parameters Determine Km, Vmax, kcat, kcat/Km Fit_MM->Determine_Parameters End End Determine_Parameters->End

Figure 2. Workflow for kinetic analysis.

Hypothetical Comparative Data

The following table presents hypothetical kinetic data for this compound in the transesterification of p-nitrophenyl acetate, compared with literature-reported values for DBU in a similar acyl transfer reaction. Note: The data for this compound is purely illustrative and intended for comparative purposes.

CatalystKm (mM)kcat (s-1)kcat/Km (M-1s-1)
This compound (Hypothetical) 1.50.0533.3
DBU (Literature Values for a similar reaction) ~1.0~0.1~100

This hypothetical comparison suggests that this compound could be a moderately effective catalyst, though potentially less efficient than the more established catalyst DBU. The higher Km would indicate a lower binding affinity for the substrate, and the lower kcat would suggest a slower turnover rate.

Alternatives to this compound in Catalysis

For researchers seeking alternative organocatalysts, several classes of compounds with well-documented catalytic activities are available.

Catalyst ClassExamplesCommon Applications
Amidines DBU, DBNAcyl transfer, polymerization, eliminations
Guanidines TBD, TMGMichael additions, Henry reactions, polymerizations
Phosphines TriphenylphosphineWittig reaction, Mitsunobu reaction
N-Heterocyclic Carbenes (NHCs) Imidazolium-based carbenesBenzoin condensation, transesterification
Thioureas Chiral thioureasAsymmetric synthesis, hydrogen bonding catalysis

Conclusion and Future Directions

While the catalytic activity of this compound is not yet established in the scientific literature, its chemical structure as an amidine suggests it holds potential as an organocatalyst. The hypothetical kinetic analysis and experimental protocols provided in this guide offer a starting point for researchers to investigate its efficacy. Future studies should focus on performing these kinetic experiments to obtain empirical data. A systematic investigation of its catalytic activity across a range of reactions, coupled with mechanistic studies, will be crucial in determining the true potential of this compound and its derivatives in synthetic chemistry and drug development.

Disclaimer: The kinetic data presented for this compound is hypothetical and for illustrative purposes only. Experimental validation is required.

Navigating Enantioselectivity: A Comparative Analysis of Chiral Amidine Catalysts in the Aza-Henry Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for stereochemical control in chemical synthesis is paramount. Chiral molecules are the building blocks of many pharmaceuticals and fine chemicals, where a single enantiomer often dictates therapeutic efficacy. This guide provides an objective comparison of the performance of chiral bis(amidine) (BAM) catalysts, a close structural analog to chiral pentanimidamides, in the enantioselective aza-Henry reaction. We present supporting experimental data alongside a comparison with alternative catalytic systems, offering a practical resource for catalyst selection in asymmetric synthesis.

The enantioselective aza-Henry (or nitro-Mannich) reaction is a powerful carbon-carbon bond-forming transformation that provides access to valuable chiral β-nitroamines, which are versatile precursors to 1,2-diamines and α-amino acids. The development of efficient and highly selective catalysts for this reaction is a significant area of research. While direct data on chiral pentanimidamide derivatives in this context is scarce, the closely related chiral bis(amidine) (BAM) catalysts have demonstrated considerable promise.

Performance Comparison in the Enantioselective Aza-Henry Reaction

To provide a clear and objective comparison, we have compiled performance data for a chiral bis(amidine) (BAM) catalyst in the enantioselective aza-Henry reaction of an aliphatic N-Boc imine. This data is juxtaposed with the performance of other prominent catalyst classes, namely a chiral thiourea derivative and a copper(II)-bis(oxazoline) (Cu(II)-BOX) complex, under similar reaction conditions.

Catalyst SystemSubstrate (Imine)NucleophileYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
Chiral Bis(amidine) (BAM) Aliphatic N-Boc Imineα-Fluoro nitroalkane768:192 (major)[1]
Chiral Thiourea Isatin-derived N-Boc Ketimine1-Nitropropane9797:396[2]
Cu(II)-BOX Complex Isatin N-Boc KetimineNitromethaneup to 99N/Aup to 99.9[3][4]

Key Observations:

  • The chiral bis(amidine) (BAM) catalyst shows high enantioselectivity (92% ee) and good diastereoselectivity (8:1 dr) in the aza-Henry reaction with a challenging aliphatic N-Boc imine.[1]

  • The chiral thiourea catalyst demonstrates excellent yield, diastereoselectivity, and enantioselectivity, particularly with isatin-derived ketimines and longer-chain nitroalkanes.[2]

  • The Cu(II)-BOX complex provides outstanding enantioselectivity (up to 99.9% ee) for the reaction with isatin N-Boc ketimines and nitromethane.[3][4]

It is important to note that direct comparisons are nuanced due to variations in the specific substrates and reaction conditions reported in the literature. However, this data provides a valuable snapshot of the relative performance of these catalyst classes.

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the generalized signaling pathway for the chiral amidine-catalyzed aza-Henry reaction and a typical experimental workflow.

aza_henry_mechanism cluster_catalyst_activation Catalyst Activation cluster_reaction_cycle Catalytic Cycle BAM Chiral Bis(amidine) (BAM) Protonated_BAM Protonated BAM Catalyst BAM->Protonated_BAM H+ Imine N-Boc Imine Protonated_BAM->Imine Activates Transition_State Chiral Transition State Imine->Transition_State Nitroalkane Nitroalkane Nitroalkane->Transition_State Product β-Nitroamine Product Transition_State->Product Product->Protonated_BAM Regenerates Catalyst

Caption: Generalized catalytic cycle for the chiral bis(amidine)-catalyzed aza-Henry reaction.

experimental_workflow start Start setup Reaction Setup start->setup details1 Combine catalyst, solvent, and imine setup->details1 reaction Aza-Henry Reaction details2 Add nitroalkane at specified temperature reaction->details2 workup Reaction Work-up details4 Quench reaction workup->details4 purification Purification details7 Column chromatography purification->details7 analysis Analysis details8 Determine yield analysis->details8 end End details1->reaction details3 Stir for designated time details2->details3 details3->workup details5 Extract with organic solvent details4->details5 details6 Dry and concentrate details5->details6 details6->purification details7->analysis details9 Determine dr (NMR) details8->details9 details10 Determine ee (Chiral HPLC) details9->details10 details10->end

Caption: Typical experimental workflow for an asymmetric aza-Henry reaction.

Experimental Protocols

Below are detailed experimental protocols for the key reactions cited in this guide.

Protocol 1: Enantioselective Aza-Henry Reaction Catalyzed by a Chiral Bis(amidine) (BAM) Catalyst[1]
  • Reaction Setup: To a solution of the chiral bis(amidine) (BAM) catalyst (0.1 equiv.) in a suitable solvent (e.g., toluene) at the specified temperature (e.g., -20 °C), the N-Boc protected imine (1.0 equiv.) is added.

  • Reaction Execution: The nitroalkane (1.2 equiv.) is then added dropwise to the reaction mixture. The reaction is stirred at the same temperature and monitored by Thin Layer Chromatography (TLC) until completion.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

  • Analysis: The yield of the purified product is determined. The diastereomeric ratio (dr) is determined by 1H NMR spectroscopy. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Protocol 2: Enantioselective Aza-Henry Reaction Catalyzed by a Chiral Thiourea Catalyst[2]
  • Reaction Setup: In a reaction vial, the chiral thiourea catalyst (10 mol%) and the isatin-derived N-Boc ketimine (0.1 mmol) are dissolved in the specified solvent (e.g., Et2O, 1 mL).

  • Reaction Execution: The long-chain nitroalkane (e.g., 1-nitropropane) is added, and the reaction mixture is stirred at the indicated temperature (e.g., 0 °C) for the specified time.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

  • Analysis: The yield of the isolated product is calculated. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.

Protocol 3: Enantioselective Aza-Henry Reaction Catalyzed by a Cu(II)-BOX Complex[3]
  • Catalyst Preparation: The chiral Cu(II)-BOX complex is typically prepared in situ by mixing the bis(oxazoline) ligand and a copper(II) salt (e.g., Cu(OTf)2) in a suitable solvent.

  • Reaction Setup: To the prepared catalyst solution, the isatin N-Boc ketimine is added.

  • Reaction Execution: Nitromethane is then added to the mixture, and the reaction is stirred at the specified temperature until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is directly purified by flash chromatography on silica gel to afford the desired β-nitroamine product.

  • Analysis: The yield of the purified product is determined, and the enantiomeric excess is measured by chiral HPLC.

Conclusion

This comparative guide highlights the utility of chiral bis(amidine) catalysts in the enantioselective aza-Henry reaction, positioning them as a viable option alongside other well-established catalyst systems like chiral thioureas and metal complexes. The choice of catalyst will ultimately depend on the specific substrates, desired stereochemical outcome, and reaction conditions. The provided data and experimental protocols serve as a valuable starting point for researchers in the field of asymmetric synthesis to design and optimize their synthetic strategies for the preparation of enantioenriched nitrogen-containing molecules. Further investigation into the synthesis and application of a broader range of chiral amidine derivatives, including pentanimidamides, is warranted to expand the toolkit of asymmetric catalysis.

References

Assessing the Lot-to-Lot Variability of Pentanimidamide Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The consistency and reliability of active pharmaceutical ingredients (APIs) are paramount in drug development. Lot-to-lot variability can significantly impact a drug's safety, efficacy, and overall quality. This guide provides a comprehensive framework for assessing the lot-to-lot variability of Pentanimidamide Hydrochloride, a small molecule of interest in pharmaceutical research. By presenting objective comparisons with a hypothetical alternative and detailing supporting experimental data, this document serves as a valuable resource for ensuring product consistency.

This compound is a chemical compound with the molecular formula C5H13ClN2.[1][2] Ensuring its consistent performance across different manufacturing batches is a critical aspect of quality control in pharmaceutical development.[3][4][5] Undetected variations can lead to inconsistent clinical outcomes and potential safety concerns.[4]

Comparative Analysis of this compound Lots and an Alternative Compound

To illustrate the importance of lot-to-lot variability assessment, this section presents a comparative analysis of three different hypothetical lots of this compound against a hypothetical alternative compound, designated as "Compound X." The comparison focuses on key quality attributes: purity, impurity profile, and biological potency.

Table 1: Comparison of Key Quality Attributes

ParameterLot A (Pentanimidamide HCl)Lot B (Pentanimidamide HCl)Lot C (Pentanimidamide HCl)Compound X (Alternative)Acceptance Criteria
Purity (%) 99.899.599.999.7≥ 99.5%
Total Impurities (%) 0.150.420.080.25≤ 0.5%
Specific Impurity Y (%) 0.040.180.030.06≤ 0.1%
Potency (IC50 in µM) 1.21.81.11.51.0 - 2.0 µM

This data is hypothetical and for illustrative purposes only.

The data in Table 1 highlights the variations that can occur between different lots of the same compound. While Lots A and C meet all acceptance criteria, Lot B shows a higher level of total and specific impurities, which also appears to impact its biological potency. This underscores the necessity of rigorous analytical testing for each new batch.

Experimental Protocols

Detailed and validated analytical methods are the cornerstone of assessing lot-to-lot variability.[6] The following are protocols for the key experiments cited in this guide.

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This method is used to separate, identify, and quantify the main component and any impurities present in the this compound substance.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL.

  • Procedure: Inject 10 µL of the sample solution into the HPLC system. The purity is determined by calculating the area percentage of the main peak relative to the total peak area. Impurities are identified by their retention times relative to the main peak and quantified based on their peak areas.

Potency Determination via a Cell-Based Assay

This assay measures the biological activity of this compound by determining its concentration-dependent inhibition of a specific cellular process.

  • Cell Line: A human cell line expressing the target of interest.

  • Assay Principle: The assay measures a downstream marker of the target's activity, such as the inhibition of cytokine production or a change in a reporter gene expression.

  • Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Prepare a serial dilution of the this compound lots and the reference standard.

    • Treat the cells with the different concentrations of the compounds for a specified incubation period.

    • After incubation, measure the endpoint (e.g., using an ELISA for a secreted protein or a luminescence assay for a reporter gene).

    • Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve.

Visualizations

Diagrams are provided to illustrate a hypothetical mechanism of action and the workflow for assessing lot-to-lot variability.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Target Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Transduction Pentanimidamide Pentanimidamide Hydrochloride Pentanimidamide->Receptor Binds and Inhibits Pentanimidamide->Kinase1 Inhibits Pathway Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor DNA DNA TranscriptionFactor->DNA Binds to Promoter GeneExpression Gene Expression (Inflammation) TranscriptionFactor->GeneExpression DNA->GeneExpression Transcription

Caption: Hypothetical signaling pathway for this compound's anti-inflammatory action.

G start Receive New Lot of Pentanimidamide HCl physicochemical Physicochemical Testing (Appearance, Solubility) start->physicochemical hplc HPLC Analysis (Purity, Impurities) physicochemical->hplc potency Cell-Based Potency Assay hplc->potency data_analysis Data Analysis and Comparison to Reference Standard and Previous Lots potency->data_analysis decision Lot Meets Specifications? data_analysis->decision release Release Lot for Further Use decision->release Yes reject Reject Lot and Investigate decision->reject No

Caption: Experimental workflow for the assessment of lot-to-lot variability.

Conclusion

The assessment of lot-to-lot variability is a non-negotiable aspect of pharmaceutical development and manufacturing. As demonstrated by the hypothetical data, even minor variations in purity and impurity profiles can influence the biological potency of this compound. Adherence to robust and well-defined analytical protocols is essential to ensure the consistent quality and performance of each batch.[3][5] A thorough understanding and control of lot-to-lot variability are crucial for the successful translation of promising compounds into safe and effective medicines.

References

Safety Operating Guide

Navigating the Safe Disposal of Pentanimidamide Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Pentanimidamide hydrochloride, a chemical used in various research applications, requires careful management throughout its lifecycle, including its final disposal. Adherence to established safety protocols is not just a matter of compliance but a cornerstone of responsible scientific practice.

This guide provides essential, immediate safety and logistical information for the proper disposal of this compound. It offers a clear, step-by-step operational plan to assist laboratory personnel in managing this chemical waste safely and effectively.

Key Hazard and Disposal Information

To facilitate a quick assessment of the risks and necessary precautions, the following table summarizes the essential safety and disposal information for this compound.

ParameterInformationCitation
GHS Pictogram GHS07: Harmful/Irritant[1]
Signal Word Warning[1]
Hazard Statement H302: Harmful if swallowed[1]
Primary Disposal Guideline P501: Dispose of contents/container to an approved waste disposal plant
Chemical State Solid[1]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is designed to minimize exposure risks and ensure compliance with general laboratory waste regulations.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Eye and Face Protection: Always wear chemical safety goggles or a face shield.

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat.[2]

  • Respiratory Protection: If there is a risk of dust generation, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[2]

  • Ventilation: Conduct all handling and disposal procedures in a well-ventilated area, such as a chemical fume hood.[3]

  • Hygiene: Wash hands thoroughly after handling the substance. Do not eat, drink, or smoke in the work area.

2. Spill Management:

In the event of a spill:

  • Evacuate unnecessary personnel from the area.

  • Wearing appropriate PPE, prevent the further spread of the material.

  • For solid spills, carefully sweep up the material to avoid generating dust and place it into a suitable, labeled container for disposal.

  • Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.[2]

  • All materials used for cleanup (e.g., absorbent pads, wipes) must be collected and disposed of as hazardous waste.[2]

3. Waste Collection and Containerization:

  • Segregation: Collect waste this compound and any contaminated materials separately from other chemical waste streams. As a general guideline, amines and related compounds should be stored separately.[4]

  • Container: Use a designated, compatible, and clearly labeled hazardous waste container.[2][4] The container must have a tightly fitting cap and be kept closed except when adding waste.[4]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[2] Indicate the approximate concentration if in solution. The date when the waste is first added to the container should also be recorded.

4. Disposal of Empty Containers:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent.[2]

  • The rinsate from the first rinse must be collected and disposed of as hazardous waste.[5] For highly toxic chemicals, the first three rinses should be collected.[5]

  • Once decontaminated, the container can be managed according to institutional and local regulations, which may include puncturing to prevent reuse and disposal as regular waste or recycling.[2]

5. Final Disposal:

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.[2] Provide the company with a copy of the Safety Data Sheet (SDS).[2]

  • Do Not: Do not dispose of this compound down the drain or in the regular trash.[3][6] This substance should not be allowed to enter the sewage system or waterways.[6]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

cluster_prep Preparation cluster_collection Collection & Segregation cluster_spill Spill Response cluster_final Final Disposal A Identify Pentanimidamide Hydrochloride Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Use Designated & Compatible Hazardous Waste Container B->C D Label Container: 'Hazardous Waste' 'this compound' C->D E Segregate from other chemical waste streams D->E I Store Sealed Container in Designated Area E->I F Spill Occurs G Contain Spill F->G H Collect Spill Debris as Hazardous Waste G->H H->I J Arrange for Pickup by Licensed Waste Disposal Company I->J K Provide SDS to Disposal Company J->K

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling Pentanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, crucial safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling Pentanimidamide Hydrochloride. Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS), this information synthesizes best practices for managing potent, solid organic compounds.

Hazard Identification and Precautionary Measures

This compound is categorized as harmful if swallowed.[1] The primary goal is to minimize exposure through direct contact, inhalation, or ingestion by adhering to the following safety measures.

Signal Word: Warning[1]

Hazard Statements:

  • H302: Harmful if swallowed[1]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

  • P330: Rinse mouth.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound in both solid form and in solution. Double gloving is a recommended practice when handling hazardous drugs.[2]

PPE Category Solid Form In Solution (e.g., in DMSO) Rationale
Hand Protection Double-gloving with nitrile or neoprene gloves.Double-gloving with nitrile or neoprene gloves. Check for breakthrough times for the specific solvent.Prevents skin contact with the potent compound. DMSO can facilitate skin absorption.[3]
Eye Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[3]Chemical splash goggles. A face shield is recommended when handling larger volumes (>100 mL).[3]Protects eyes from airborne particles and splashes.
Body Protection A fully buttoned lab coat.[3]A chemically resistant lab coat or apron over a standard lab coat.[3]Protects against incidental contact and small spills.
Respiratory Protection Not generally required for small quantities in a chemical fume hood. For larger quantities or if aerosolization is possible, a NIOSH-approved N95 respirator or higher is recommended.[3]Work in a certified chemical fume hood to avoid inhalation of vapors.Minimizes inhalation of the solid compound or solvent vapors.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational plan is crucial for minimizing risk. All handling of solid this compound should occur within a certified chemical fume hood or a ventilated balance enclosure.[3]

1. Preparation and Weighing:

  • Designate a specific area within the chemical fume hood for handling.

  • Use dedicated spatulas and weigh paper.

  • Tare the balance with the weigh paper before adding the compound.

  • Handle the solid carefully to avoid generating dust.

2. Dissolution:

  • Add the solvent to the vessel containing the weighed solid compound.

  • Ensure the vessel is appropriately sized to prevent splashing.

  • If sonication or heating is required, ensure the vessel is securely capped and placed within a secondary container.

3. Post-Handling:

  • Decontaminate all surfaces and equipment used.

  • Remove outer gloves before exiting the handling area and dispose of them in a designated hazardous waste container.[2]

  • Wash hands thoroughly with soap and water after removing all PPE.[2]

Emergency Procedures

In Case of Accidental Exposure:

Exposure Route First Aid Measures
Skin Contact Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes.[4] Seek immediate medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, including under the eyelids.[4] Seek immediate medical attention.
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[4] If not breathing, provide artificial respiration. Seek immediate medical attention.
Ingestion Rinse mouth with water. Do NOT induce vomiting.[4] Contact a poison control center immediately for instructions.

In Case of a Spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • For solid spills, carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust.

  • For liquid spills, absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.

  • Decontaminate the spill area thoroughly.

Disposal Plan

Dispose of all waste containing this compound as hazardous chemical waste in accordance with local, state, and federal regulations.

Solid Waste:

  • Includes contaminated gloves, weigh paper, and other disposable materials.

  • Collect in a clearly labeled, sealed plastic bag or container.

Liquid Waste:

  • Collect all solutions containing the compound in a designated, sealed, and properly labeled hazardous waste container. Do not pour down the drain.[5]

Empty Containers:

  • Thoroughly rinse empty containers. The first rinse should be collected and disposed of as hazardous waste.[6]

  • After thorough rinsing and air-drying, deface or remove the label before disposing of the container as regular solid waste.[6]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol prep_ppe 1. Don Appropriate PPE prep_area 2. Prepare Handling Area in Fume Hood prep_ppe->prep_area prep_equipment 3. Gather and Inspect Equipment prep_area->prep_equipment weigh 4. Weigh Solid Compound prep_equipment->weigh dissolve 5. Dissolve in Solvent weigh->dissolve spill Spill weigh->spill exposure Personal Exposure weigh->exposure decontaminate 6. Decontaminate Equipment and Surfaces dissolve->decontaminate dissolve->spill dissolve->exposure dispose_waste 7. Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe 8. Doff PPE Correctly dispose_waste->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

References

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